molecular formula C11H15NO3 B1594961 2-Nitrophenyl pentyl ether CAS No. 39645-91-5

2-Nitrophenyl pentyl ether

Cat. No.: B1594961
CAS No.: 39645-91-5
M. Wt: 209.24 g/mol
InChI Key: YRVCISCRAMHCFP-UHFFFAOYSA-N
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Description

2-Nitrophenyl pentyl ether (CAS 39645-91-5) is an organic compound of significant value in analytical chemistry, primarily functioning as a plasticizer in the formulation of polymer membranes for ion-selective electrodes (ISEs) . Its core application lies in modifying the physical properties of poly(vinyl chloride) (PVC) or other polymer membranes, making them more flexible and improving their performance characteristics . Comparative studies have shown that plasticizers like this compound and its homolog, o-nitrophenyl octyl ether, are critical for optimizing the response behavior, selectivity, and detection limit of carrier-based liquid membrane electrodes . By dissolving the ionophore and other membrane components, it creates a uniform liquid matrix that facilitates ion exchange and transport, which is fundamental for the accurate potentiometric detection of specific ions in solution. This makes it an essential material in the development and manufacturing of sensors for chemical analysis and biomedical research. As a chemical for scientific investigation, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use. Researchers should consult the safety data sheet prior to use, as it may cause skin irritation (H315) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCISCRAMHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60282880
Record name 2-Nitrophenyl pentyl ether
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Molecular Weight

209.24 g/mol
Source PubChem
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CAS No.

39645-91-5
Record name NSC28597
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Record name 2-Nitrophenyl pentyl ether
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Nitrophenyl pentyl ether (NPPE), an important organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical considerations involved in its preparation and validation. The primary synthetic route detailed is the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. The rationale behind the selection of reagents, solvents, and reaction conditions is thoroughly discussed to provide a causal understanding of the experimental design. Following the synthesis, a comprehensive characterization workflow is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide outlines the underlying principles, detailed experimental protocols, and an analysis of the expected spectral data, ensuring a self-validating system for product confirmation and purity assessment.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₅NO₃, is an aromatic ether that has found utility in various fields of chemical research.[1][2] Its structure, featuring a nitro group ortho to a pentoxy substituent on a benzene ring, imparts specific chemical and physical properties. Notably, it has been investigated for its role as a plasticizer in the fabrication of ion-selective electrodes. As an organic intermediate, it serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.

This guide focuses on providing a comprehensive and practical framework for the synthesis and rigorous characterization of this compound, emphasizing the foundational principles that govern the selected methodologies.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is the chosen method for preparing this compound due to its reliability, high yields, and straightforward execution for forming aryl ethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

The Underlying Mechanism

The synthesis involves two primary steps:

  • Deprotonation: The phenolic proton of 2-nitrophenol is acidic (pKa ≈ 7.2) due to the electron-withdrawing effect of the ortho-nitro group. A strong base is used to deprotonate the hydroxyl group, forming the sodium or potassium 2-nitrophenoxide salt. This salt is a potent nucleophile.

  • Nucleophilic Substitution (Sₙ2): The generated 2-nitrophenoxide ion attacks the primary alkyl halide (1-bromopentane), displacing the bromide ion in a concerted Sₙ2 reaction to form the desired ether product.[5]

The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an elimination (E2) reaction pathway, significantly reducing the yield of the desired ether.[5]

Williamson_Ether_Synthesis cluster_reagents Reagents cluster_products Process & Products R1 2-Nitrophenol Intermediate 2-Nitrophenoxide (Nucleophile) R1->Intermediate Deprotonation Step 1 R2 1-Bromopentane Product This compound R2->Product Base Base (e.g., NaOH, KOH) Base->Intermediate Solvent Solvent (e.g., DMF, Ethanol) Intermediate->Product Sₙ2 Attack Step 2 Byproduct NaBr / KBr

Caption: The Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Nitrophenol139.11[6]5.00 g35.9
Sodium Hydroxide (NaOH)40.001.58 g39.5
1-Bromopentane151.046.50 g (4.85 mL)43.0
Ethanol (95%)-100 mL-
Diethyl Ether-150 mL (for extraction)-
Saturated NaCl Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-
250 mL Round-bottom flask-1-
Reflux Condenser-1-
Separatory Funnel-1-

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Formation of Alkoxide: In the flask, dissolve 5.00 g (35.9 mmol) of 2-nitrophenol and 1.58 g (39.5 mmol) of sodium hydroxide in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes. The solution should turn a deep yellow or orange, indicating the formation of the sodium 2-nitrophenoxide salt.

  • Addition of Alkyl Halide: Add 4.85 mL (43.0 mmol) of 1-bromopentane to the flask.

  • Reaction (Reflux): Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 3-4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up - Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up - Extraction: Resuspend the resulting residue in 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Work-up - Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1M NaOH (to remove any unreacted 2-nitrophenol), followed by 50 mL of saturated NaCl solution (brine).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation of Product: Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound as a yellow oil.

Purification

The crude product can be purified by vacuum distillation (b.p. 177-178 °C at 15 mmHg) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure product.[7]

Comprehensive Characterization

Once synthesized and purified, the identity and purity of the product must be unequivocally confirmed. The following section details the expected outcomes from standard analytical techniques.

Characterization_Workflow cluster_techniques Start Synthesized Product (Purified NPPE) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Fragmentation Pattern Identity Molecular Weight Confirmation MS->Identity

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.

Protocol: A sample (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube for analysis.

¹H NMR (Proton NMR) - Expected Spectrum:

Protons (Label)IntegrationApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to NO₂)1H7.8 - 7.9dd~8.1, 1.7
Ar-H (para to NO₂)1H7.5 - 7.6dt~8.5, 1.7
Ar-H (ortho to OCH₂)1H7.0 - 7.1d~8.5
Ar-H (meta to NO₂)1H7.0 - 7.1t~8.1
-O-CH₂ -2H4.1 - 4.2t~6.5
-CH₂-CH₂ -CH₂-CH₃2H1.8 - 1.9quintet~6.7
-CH₂-CH₂-CH₂ -CH₃2H1.4 - 1.5sextet~7.0
-CH₃ 3H0.9 - 1.0t~7.2

¹³C NMR (Carbon-13 NMR) - Expected Spectrum:

Carbon AtomApprox. Chemical Shift (δ, ppm)
Ar-C -O (ipso)155 - 156
Ar-C -NO₂ (ipso)140 - 141
Ar-C H (para to NO₂)133 - 134
Ar-C H (ortho to NO₂)125 - 126
Ar-C H (meta to NO₂)120 - 121
Ar-C H (ortho to OCH₂)114 - 115
-O-C H₂-69 - 70
-O-CH₂-C H₂-28 - 29
-CH₂-C H₂-CH₃22 - 23
-C H₃14 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: A thin film of the liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
Ar-NO₂ (Asymmetric Stretch)1520 - 1530Strong, sharp absorption
Ar-NO₂ (Symmetric Stretch)1345 - 1355Strong, sharp absorption
C-O-C (Asymmetric Stretch)1250 - 1280Strong aryl-alkyl ether stretch
C-O-C (Symmetric Stretch)1020 - 1050Moderate aryl-alkyl ether stretch
C(sp³)-H Stretches2850 - 2960Medium to strong absorptions
Aromatic C=C Stretches1450 - 1600Multiple medium absorptions
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized using Electron Ionization (EI).

Expected Data:

m/z ValueIdentity
209[M]⁺, Molecular ion
139[M - C₅H₁₀]⁺, Loss of pentene
123[M - C₅H₁₀ - O]⁺ or [M - C₅H₁₁O]⁺
70[C₅H₁₀]⁺, Pentene fragment
43[C₃H₇]⁺, Propyl fragment

The molecular ion peak at m/z = 209 should be clearly visible, corresponding to the molecular weight of C₁₁H₁₅NO₃ (209.24 g/mol ).[1][8]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • 2-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.[6]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • 1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • This compound: Causes skin irritation.[8][9]

  • Organic Solvents (Ethanol, Diethyl Ether): Highly flammable.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Williamson ether synthesis. The causality behind the experimental design, from the choice of an Sₙ2-favorable primary alkyl halide to the basic work-up conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been presented, providing researchers with the necessary tools and expected data to confidently characterize and validate the synthesized product. The combination of NMR, IR, and MS provides a self-validating system, ensuring high scientific integrity for any research or development application utilizing this compound.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Unknown Source. Experiment 06 Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. [Link]

  • European Patent Office. EP 0599921 B1 - Process for removing an ester impurity from an ether. [Link]

  • PubChem - NIH. This compound. [Link]

  • Unknown Source. Williamson Ether Synthesis. [Link]

  • PubChem - NIH. 2-Nitrophenol. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Mol-Instincts. This compound | 39645-91-5 wiki. [Link]

Sources

A Comprehensive Technical Guide to 2-Nitrophenyl Pentyl Ether: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Nitrophenyl pentyl ether (NPOE), a key organic compound utilized in various scientific and industrial applications, notably as a plasticizing agent in the fabrication of ion-selective electrodes.[1] Authored for researchers, chemists, and professionals in drug development, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway via the Williamson ether synthesis, and presents validated protocols for its analytical characterization. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for the effective synthesis, purification, and application of this compound.

Compound Identification and Structural Properties

This compound, also known as 1-nitro-2-(pentyloxy)benzene, is an aromatic ether characterized by a nitro group positioned ortho to a pentoxy substituent on a benzene ring.[2] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

  • IUPAC Name: 1-nitro-2-pentoxybenzene[2]

  • Synonyms: o-Nitrophenyl pentyl ether, 1-Nitro-2-pentyloxybenzene[1][3]

  • CAS Number: 39645-91-5[1][2][3][4]

  • Molecular Formula: C₁₁H₁₅NO₃[1][2]

  • Molecular Weight: 209.24 g/mol [1][2]

Physicochemical and Spectroscopic Data

The utility of this compound is fundamentally linked to its distinct physical and spectroscopic properties. The following data has been compiled from verified chemical suppliers and databases.

Physical Properties

The physical state and thermal properties of this compound are critical for its handling, storage, and application, particularly in electrochemical contexts. These properties are summarized in Table 1.

PropertyValueSource(s)
Appearance Light yellow to yellow liquid[4]
Boiling Point 315.1°C @ 760 mmHg177-178°C @ 15 mmHg[3][1][4]
Density 1.098 g/mL at 20°C1.093 g/cm³[1][4][5][3]
Refractive Index (n₂₀/D) 1.522[1][4]
Flash Point 109°C (closed cup)131.7°C[1][3]
Solubility Data not available; expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) and sparingly soluble in water.N/A
Predicted Spectroscopic Profile

While comprehensive spectral data is not publicly cataloged, an experienced chemist can predict the characteristic signals based on the molecule's structure. This predicted data is essential for structural verification post-synthesis.

¹H NMR (Proton NMR):

  • Aromatic Protons (4H): Expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most downfield, while the proton ortho to the ether group will be the most upfield. Complex splitting patterns (ddd, td) are expected due to ortho, meta, and para coupling.

  • Oxymethylene Protons (-O-CH₂-): A triplet is expected around δ 4.1-4.3 ppm, deshielded by the adjacent oxygen atom.

  • Aliphatic Methylene Protons (-CH₂-CH₂-CH₂-): A series of multiplets is expected between δ 1.4-2.0 ppm.

  • Terminal Methyl Protons (-CH₃): A triplet is expected around δ 0.9-1.0 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbon bearing the ether group (C-O) and the carbon bearing the nitro group (C-NO₂) will be the most prominent.

  • Oxymethylene Carbon (-O-CH₂-): Expected around δ 68-72 ppm.

  • Aliphatic Carbons (3C): Signals for the three internal pentyl chain carbons are expected in the δ 20-35 ppm range.

  • Terminal Methyl Carbon (-CH₃): Expected around δ 14 ppm.

IR (Infrared) Spectroscopy:

  • Ar-NO₂ Asymmetric Stretch: Strong, sharp peak around 1520-1540 cm⁻¹.

  • Ar-NO₂ Symmetric Stretch: Strong, sharp peak around 1340-1360 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C-O-C (Aryl-Alkyl Ether) Stretch: Strong peak(s) in the 1240-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS):

  • Molecular Ion [M]⁺: Expected at m/z = 209.

  • Key Fragments: Common fragmentation patterns for nitrophenyl ethers include the loss of the alkyl chain.[6] For this compound, the loss of a pentene molecule (C₅H₁₀, 70 Da) via a McLafferty-type rearrangement would yield a fragment corresponding to 2-nitrophenol at m/z = 139.[2] Fragmentation of the pentyl chain would produce characteristic ions at m/z = 71 (C₅H₁₁⁺), 57 (C₄H₉⁺), and 43 (C₃H₇⁺).[2]

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Williamson ether synthesis .[7][8] This Sₙ2 reaction involves the nucleophilic attack of a 2-nitrophenoxide ion on a primary alkyl halide, such as 1-bromopentane.[9][10]

Synthetic Workflow

The overall process involves deprotonation of the starting phenol, nucleophilic substitution, and subsequent purification to isolate the final product.

Synthetic Workflow Reactants 2-Nitrophenol + 1-Bromopentane + K₂CO₃ Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (Acetone or DMF) Solvent->Reaction Heating Heat to Reflux (Monitor by TLC) Reaction->Heating Workup Aqueous Workup (Quench, Extract, Dry) Heating->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Pure 2-Nitrophenyl Pentyl Ether Purification->Product

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a standard laboratory scale.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (e.g., 10.0 g, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF (100 mL).

    • Causality: Anhydrous potassium carbonate is a mild base sufficient to deprotonate the acidic phenol (pKa ≈ 7.2), forming the nucleophilic 2-nitrophenoxide in situ.[11] Acetone or DMF are polar aprotic solvents that effectively solvate the cation, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 mechanism.[8]

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (1.2 eq) dropwise to the flask.

    • Causality: A primary alkyl halide is used to minimize the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[7][9] A slight excess of the alkyl halide ensures the complete consumption of the limiting 2-nitrophenol.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) for 6-12 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the 2-nitrophenol spot is no longer visible.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol, water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography.

  • Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of 0% to 10% ethyl acetate in hexanes.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

    • Self-Validation: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a yellow oil. Confirm identity and purity using NMR and HPLC analysis.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two primary functional groups: the nitro group and the ether linkage.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (2-aminophenoxy pentane) using various reducing agents, such as H₂/Pd-C, SnCl₂, or iron in acidic media. This transformation is a gateway to a wide range of further chemical modifications, making the molecule a useful intermediate in the synthesis of pharmaceuticals and dyes.

  • Ether Cleavage: The aryl ether bond is generally robust and resistant to cleavage under standard conditions. Cleavage requires harsh reagents like strong acids (HBr or HI) at high temperatures.

  • Photochemical Reactivity: 2-Nitrobenzyl ethers are known to be photolabile, acting as "caged" compounds that can release an alcohol upon UV irradiation.[12] This process proceeds through an aci-nitro intermediate.[13] While the pentyl ether itself is not a primary example, this reactivity is a characteristic of the 2-nitrophenyl ether scaffold and is relevant in drug delivery and materials science.

  • Stability and Storage: The compound is chemically stable under normal laboratory conditions.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Analytical Characterization Workflow

A systematic workflow is required to confirm the identity and purity of synthesized this compound.

Analytical Workflow cluster_0 Purity Assessment cluster_1 Structural Verification HPLC HPLC Analysis Purity Purity > 99%? HPLC->Purity NMR ¹H and ¹³C NMR Purity->NMR Yes MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Structure Structure Confirmed? IR->Structure Final Verified Product Structure->Final Yes Sample Synthesized Sample Sample->HPLC

Caption: A logical workflow for the analytical validation of this compound.

Protocol for Purity Assessment (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting point is 70:30 Acetonitrile:Water.

  • Detection: UV detector set to a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 320 nm).

  • Analysis: Inject the sample. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

Applications in Research and Development

This compound is not merely a laboratory chemical; it serves as a critical component in specialized applications.

  • Ion-Selective Electrodes (ISEs): Its primary role is as a membrane plasticizer in PVC-based ISEs.[1] Its high lipophilicity and dielectric constant help to dissolve the ionophore and ion-exchanger within the membrane, facilitating the selective transport of ions and enabling precise potentiometric measurements.

  • Electromembrane Extraction: It is used as a supported liquid membrane in electromembrane extraction techniques for the pre-concentration and analysis of trace compounds from complex matrices.[1]

  • Synthetic Intermediate: As discussed in the reactivity section, the compound serves as a valuable building block. The nitro group can be transformed into an amine, which can then be used to construct more complex molecules, a common strategy in the development of novel dyes, polymers, and potential pharmaceutical agents.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Hazard Classification: Causes skin irritation (H315).[1][2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][14] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a well-defined organic molecule with established physical properties and predictable chemical behavior. Its synthesis via the Williamson ether reaction is straightforward and efficient, yielding a high-purity product after standard chromatographic purification. The analytical techniques outlined in this guide provide a clear path for structural verification and purity assessment. With its key application as a plasticizer in electrochemical sensors and its potential as a synthetic intermediate, this compound remains a compound of significant interest to the scientific research community.

References

  • Process for the preparation of nitrophenyl alkyl ethers. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 2-Nitrophenol. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). (n.d.). Cheméo. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2005). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • 2-Nitrophenol. (n.d.). ATB. Retrieved from [Link]

  • Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. (2003, July 16). PubMed. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved from [Link]

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  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

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2-Nitrophenyl pentyl ether CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Nitrophenyl pentyl ether, a significant organic compound with applications in analytical chemistry and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, applications, and chemical properties.

Introduction

This compound, also known as 1-nitro-2-pentoxybenzene, is an aromatic ether that has garnered interest primarily for its role as a plasticizer in the fabrication of ion-selective electrodes. Its molecular structure, featuring a polar nitro group and a nonpolar pentyl chain, imparts specific physicochemical properties that are critical for its function in electrochemical sensors.

Table 1: Compound Identification and Physical Properties

IdentifierValue
CAS Number 39645-91-5[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
IUPAC Name 1-nitro-2-pentoxybenzene[1]
Appearance Liquid
Boiling Point 177-178 °C at 15 mmHg
Density 1.098 g/mL at 20 °C

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-nitrophenol acts as the nucleophile, attacking a pentyl halide. The nitro group, being electron-withdrawing, increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Nitrophenol

  • 1-Bromopentane (or 1-Iodopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or Dimethylformamide - DMF)

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (10 mmol, 1.39 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add 1-bromopentane (12 mmol, 1.5 mL) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Nitrophenol 2-Nitrophenol Reaction_Mixture Combine and Reflux 2-Nitrophenol->Reaction_Mixture 1-Bromopentane 1-Bromopentane 1-Bromopentane->Reaction_Mixture K2CO3 K2CO3 (Base) K2CO3->Reaction_Mixture Acetone Acetone (Solvent) Acetone->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Cool Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation / Chromatography Drying->Purification Product 2-Nitrophenyl pentyl ether Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted δ (ppm): 7.8 (dd, 1H), 7.5 (ddd, 1H), 7.1 (t, 1H), 7.0 (d, 1H), 4.1 (t, 2H), 1.8 (quint, 2H), 1.4 (sext, 2H), 0.9 (t, 3H)
¹³C NMR Predicted δ (ppm): 155.0, 141.0, 133.5, 125.0, 120.5, 114.5, 69.5, 28.5, 28.0, 22.0, 14.0
IR (Infrared) Predicted ν (cm⁻¹): 3100-3000 (Ar C-H), 2960-2850 (Alkyl C-H), 1520 & 1340 (NO₂ stretch), 1250 (Ar-O stretch), 1100 (C-O stretch)
Mass Spec (MS) Predicted m/z: 209 (M+), 139 (M - C₅H₁₀), 123 (M - C₅H₁₀ - O), 93, 71 (C₅H₁₁⁺)

Note: The predicted spectroscopic data is based on typical values for similar structures and should be confirmed with experimental data.

Applications

Ion-Selective Electrodes

The primary application of this compound is as a plasticizer in the polymeric membranes of ion-selective electrodes (ISEs).[2] Plasticizers are essential components in these sensors as they:

  • Solubilize the ionophore and the analyte within the PVC membrane.

  • Control the dielectric constant of the membrane, which influences the selectivity of the electrode.[3]

  • Ensure the mobility of the ionophore and analyte ions within the membrane.[3]

  • Provide mechanical stability to the membrane.

The use of this compound has been shown to enhance the signal, slope of the calibration curve, and linearity of response for certain ISEs compared to other plasticizers like o-nitrophenyl octyl ether.[2] Its polarity and lipophilicity are key factors in its effectiveness.

ISE_Mechanism cluster_membrane PVC Membrane PVC_Matrix PVC Matrix Plasticizer (2-NPPE) Ionophore Analyte_aq Aqueous Analyte Analyte_mem Analyte in Membrane Analyte_aq->Analyte_mem Partitioning Ionophore_complex Ionophore-Analyte Complex Analyte_mem->Ionophore_complex Complexation Ionophore_complex->Analyte_mem Internal_Solution Internal Reference Solution Ionophore_complex->Internal_Solution Ion Exchange Electrode_Body Electrode Body Internal_Solution->Electrode_Body Potential Measurement

Caption: Role of this compound in an ion-selective electrode.

Potential in Drug Development

While not a therapeutic agent itself, the nitrophenyl ether scaffold is of interest in medicinal chemistry. The nitro group is a common pharmacophore in various drugs and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] Furthermore, certain nitrophenyl ether compounds have been investigated as potential PD-1/PD-L1 inhibitors, which are crucial targets in cancer immunotherapy.[6] This suggests that derivatives of this compound could serve as intermediates or starting points for the synthesis of novel therapeutic agents.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three main functional components: the nitro group, the aromatic ring, and the ether linkage.

  • Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[7][8] Any substitution that does occur is directed to the meta position.[9] The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of many pharmaceutical compounds.[10]

  • Aromatic Ring: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

  • Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.

Safety and Handling

This compound is classified as a skin irritant (H315).[1]

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement

Warning H315: Causes skin irritation

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

  • PPE: Safety goggles, chemical-resistant gloves, and a lab coat are recommended.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. If irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable chemical with a well-established role in the field of analytical chemistry as a plasticizer for ion-selective electrodes. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. While its reactivity is dominated by the influence of the nitro group, this feature also opens up possibilities for its use as an intermediate in the synthesis of more complex molecules with potential applications in drug discovery. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

  • Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the reactivity order of benzene, Toluene and nitrobenzene? (2025). Quora. Retrieved January 21, 2026, from [Link]

  • Li, Y., Hu, Y., & Zhang, S. (2013). Supplementary Information: Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. The Royal Society of Chemistry.
  • Why does Nitrobenzene lower the reactivity of Benzene ring? (2017). Quora. Retrieved January 21, 2026, from [Link]

  • This compound. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemistry, Hindawi. Retrieved January 21, 2026, from [Link]

  • Attiyat, A. S., Christian, G. D., Hallman, J. L., & Bartsch, R. A. (1988). A comparative study of the effect of o-nitrophenyl octyl ether and o-nitrophenyl pentyl ether as plasticizers on the response and selectivity of carrier-based liquid membrane ion-selective electrodes. Talanta, 35(10), 789–794. [Link]

  • NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. (2021). WIPO Patentscope. Retrieved January 21, 2026, from [Link]

  • ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. (2021). YouTube. Retrieved January 21, 2026, from [Link]

  • Electrophilic substitution reactions in nitrobenzene. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Mihali, V. F., & Manea, F. (2012). Use of Plasticizers for Electrochemical Sensors. Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Bitar, L., & Hamade, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved January 21, 2026, from [Link]

  • Nitrobenzene - Aromatic Substitution Reactions. (2019). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Study of the mode of action of some nitrodiphenyl ethers. (1990). PubMed. Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 21, 2026, from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]_ alkenes_aromatics.pdf

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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The Light-Triggered Release: An In-depth Technical Guide to the Photochemical Mechanism of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of 2-Nitrophenyl pentyl ether, a representative member of the ortho-nitrobenzyl (o-NB) class of photolabile protecting groups. Tailored for researchers, chemists, and drug development professionals, this document delves into the fundamental principles governing its light-induced cleavage, outlines practical experimental methodologies, and discusses the broader applications of this powerful chemical tool.

Introduction: The Concept of Photocaging

In the intricate fields of chemical synthesis and biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "photocages," are molecular modifications that render a functional group inert until it is liberated by the application of light.[1][2] This "traceless" reagent approach offers unparalleled control, allowing for the on-demand release of active molecules, from simple alcohols to complex biological effectors like ATP.[3]

This compound embodies the core principles of the widely utilized ortho-nitrobenzyl (o-NB) caging strategy. Its structure, featuring a nitro group positioned ortho to an ether linkage on a benzene ring, is the key to its photosensitivity. Upon irradiation with ultraviolet (UV) light, the molecule undergoes a predictable intramolecular rearrangement, leading to the cleavage of the ether bond and the release of pentanol and a 2-nitrosobenzaldehyde byproduct.[4] This guide will dissect this mechanism, providing the foundational knowledge required to harness its capabilities.

Part 1: The Core Photochemical Reaction Mechanism

The photolytic cleavage of this compound is not a simple, single-step bond scission. It is a sophisticated intramolecular redox process initiated by the absorption of a photon.[4][5] The reaction proceeds through several key intermediates, as detailed below.

Step 1: Photoexcitation and Hydrogen Abstraction The process begins when the 2-nitrophenyl chromophore absorbs a photon, typically in the UV-A range (~365 nm), promoting the nitro group to an excited triplet state (n,π*).[5][6] In this high-energy state, the oxygen atom of the nitro group becomes sufficiently reactive to abstract a hydrogen atom from the benzylic carbon of the pentyl ether group. This intramolecular hydrogen transfer is the crucial rate-determining step, leading to the formation of a biradical species that rapidly rearranges into a transient intermediate known as an aci-nitro tautomer.[7][8]

Step 2: Formation of Cyclic Intermediate and Rearrangement The aci-nitro intermediate is unstable and undergoes further transformation.[3] It cyclizes to form a transient five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[3] This cyclic species is also short-lived and rapidly rearranges.

Step 3: Bond Cleavage and Product Release The final stage involves the breakdown of the cyclic intermediate. The ring opens, leading to the cleavage of the carbon-oxygen bond of the original ether linkage. This step releases the "uncaged" molecule—in this case, pentanol (1-pentanol)—and the photolabile protecting group is converted into the byproduct, 2-nitrosobenzaldehyde.[4]

The entire photochemical cascade can be visualized as follows:

G cluster_0 Photochemical Cleavage of this compound Start This compound (Ground State) Excited Excited State (n,π* Triplet) Start->Excited 1. UV Photon Absorption (e.g., 365 nm) AciNitro Aci-nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate (Benzisoxazolol derivative) AciNitro->Cyclic 3. Cyclization Products Released Pentanol + 2-Nitrosobenzaldehyde Cyclic->Products 4. Rearrangement & C-O Bond Cleavage

Figure 1: Simplified workflow of the photocleavage mechanism.

Part 2: Experimental & Practical Considerations

Harnessing the power of photolabile protecting groups requires a solid understanding of the experimental parameters that govern the reaction. The efficiency and outcome of the photocleavage are influenced by factors such as irradiation wavelength, solvent, and the presence of other chemical species.

Synthesis of this compound

The parent compound can be synthesized via a standard Williamson ether synthesis. A common procedure involves the reaction of 2-nitrophenol with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.[9]

Protocol 1: Synthesis Workflow

G cluster_1 Synthesis of this compound Reactants 2-Nitrophenol + 1-Bromopentane + K₂CO₃ Reaction Combine and Reflux (~20 hours under inert atmosphere) Reactants->Reaction Solvent Acetone Solvent->Reaction Workup Work-up (Filter, Evaporate Solvent, Extract) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure 2-Nitrophenyl Pentyl Ether Purification->Product

Figure 2: General workflow for the synthesis of the title compound.
Photocleavage Protocol and Monitoring

The cleavage reaction is straightforward to perform, but its progress should be monitored analytically to ensure complete conversion and to quantify the release of the substrate. Time-resolved NMR spectroscopy is an excellent tool for this purpose.[10]

Step-by-Step Experimental Protocol (Model Reaction):

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent suitable for NMR (e.g., CDCl₃ or DMSO-d₆) in a quartz NMR tube. The concentration should be appropriate for clear signal detection (e.g., 5-10 mg/mL).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material before irradiation. Key signals to identify would be the aromatic protons and the protons on the carbon adjacent to the ether oxygen (~4.0-4.2 ppm).

  • Irradiation: Place the NMR tube at a fixed distance from a UV lamp. A medium-pressure mercury lamp with a filter to isolate the 365 nm wavelength is ideal.[6] The irradiation power should be consistent (e.g., 1.6-3.5 mW/cm²).[6]

  • Time-Course Monitoring: At set intervals (e.g., 10, 20, 40, 60, 120 minutes), stop the irradiation and acquire a new ¹H NMR spectrum.[10]

  • Data Analysis: Monitor the decrease in the integration of the starting material's characteristic signals and the concurrent appearance of new signals corresponding to the products: pentanol and 2-nitrosobenzaldehyde. The percentage of decomposition can be calculated from the relative integration changes in the spectra.[6]

Quantum Yield: A Measure of Efficiency

A critical parameter for any photochemical reaction is the quantum yield (Φ) , which describes the efficiency of the process. It is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed by the system.

For most o-nitrobenzyl-based protecting groups, the quantum yields are typically low, often in the range of 0.001 to 0.1 (0.1-10%).[5] This means that multiple photons must be absorbed for each molecule that is cleaved. While modifications to the aromatic ring (e.g., adding methoxy groups) can improve the quantum yield and shift the absorption to longer, less damaging wavelengths, the parent o-NB scaffold is known for its modest but reliable performance.[11]

Part 3: Authoritative Grounding & Field Insights

The reliability of the o-NB group is a cornerstone of its widespread use. However, a Senior Application Scientist must account for the nuances that affect its performance in real-world applications.

Causality Behind Experimental Choices
  • Wavelength Selection (365 nm): The choice of UV light around 350-365 nm is a deliberate compromise. This wavelength is energetic enough to induce the n→π* transition in the nitro group but is often long enough to minimize damage to sensitive biological substrates, a critical consideration in drug delivery or "caged" compound applications in cell biology.[6]

  • Solvent Effects: While the intramolecular nature of the reaction makes it less sensitive to solvent polarity than many intermolecular reactions, the stability and lifetime of the charged intermediates can be influenced by the reaction medium. Protic solvents can participate in proton exchange with the aci-nitro intermediate.

  • Leaving Group Influence: The rate of photolysis is influenced by the nature of the leaving group (the "caged" molecule). Studies on o-NB esters have shown a clear correlation where a more acidic leaving group (i.e., a more stable anion) leads to a faster decomposition rate.[10] This provides a rational basis for tuning the release kinetics.

Advantages vs. Disadvantages

The utility of this compound and its analogs must be weighed by its pros and cons for any given application.

AdvantagesDisadvantages
High Stability: Stable to a wide range of chemical conditions (acid, base, redox) in the dark.Low Quantum Yield: Can require prolonged irradiation times or high-intensity light sources.[5][11]
Predictable Byproducts: The 2-nitrosobenzaldehyde byproduct is well-characterized.[4]Reactive Byproduct: The nitrosoaldehyde byproduct can potentially react with nucleophiles in the system.[11]
Tunable Properties: Substituents on the ring or benzylic carbon can modify absorption and cleavage rates.[11]UV Light Requirement: UV irradiation can be damaging to living cells and some sensitive molecules.[6]
Broad Applicability: Can protect a wide range of functional groups (alcohols, amines, acids, etc.).Internal Filtering: The byproduct can absorb light at the irradiation wavelength, slowing the reaction over time.[11]

Conclusion

This compound serves as an excellent model for understanding the powerful and versatile chemistry of ortho-nitrobenzyl photolabile protecting groups. Its mechanism of action, a light-triggered intramolecular redox reaction, enables the precise, on-demand release of protected molecules. While its efficiency is modest, its stability, reliability, and the extensive body of research supporting its mechanism make it and its derivatives an indispensable tool in advanced organic synthesis, materials science, and the spatiotemporal control of biological systems. A thorough understanding of the core mechanism and the practical factors influencing the reaction is essential for its successful implementation in any research or development endeavor.

References

  • Y. H. Lee, et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(19), 5071-5075. [Link]

  • M. R. Kessler, et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • M. R. Kessler, et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • J. Wirz, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • O. D. F. O'Reilly, et al. (2010). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. The Journal of Organic Chemistry, 75(13), 4456-4462. [Link]

  • P. Klán, et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • S. W. Kim, et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(20), 6892-6899. [Link]

  • C. G. Bochet. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1259-1269. [Link]

  • J. Wirz, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • J. E. T. Corrie, et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

  • J. Wirz, et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(6), 526-533. [Link]

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literature review of nitrophenyl ethers in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nitrophenyl Ethers in Organic Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Nitrophenyl Ethers

Nitrophenyl ethers represent a pivotal class of aromatic compounds in the landscape of modern organic chemistry. Characterized by a nitro group (—NO₂) attached to a phenyl ether scaffold, these molecules are more than mere synthetic curiosities; they are versatile intermediates and key structural motifs with significant applications spanning materials science, dye manufacturing, and, most critically, pharmaceutical development.[1][2][3] The presence of the strongly electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring, activating it towards specific transformations and providing a synthetic handle for further functionalization.[1][2] This dual-functionality makes nitrophenyl ethers indispensable tools for researchers and drug development professionals.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of nitrophenyl ethers. Moving beyond simple procedural lists, we will delve into the causal relationships behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate. The protocols described are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Synthesis of Nitrophenyl Ethers: Core Methodologies

The construction of the nitrophenyl ether linkage is typically achieved through two robust and well-established methodologies: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods is often dictated by the specific substrates, desired scale, and economic considerations.

The Williamson Ether Synthesis: A Classic S_N_2 Approach

The Williamson ether synthesis is a cornerstone of ether formation, relying on the S_N_2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][4] For nitrophenyl ethers, this involves the reaction of a nitrophenoxide with an alkyl halide. The nitro group's electron-withdrawing nature increases the acidity of the parent nitrophenol, facilitating its deprotonation to the corresponding nucleophilic phenoxide.[1]

Causality Behind Experimental Choices:
  • Base and Solvent: The choice of base is critical for the complete deprotonation of the nitrophenol without promoting side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and safer for larger-scale reactions, especially when paired with a polar aprotic solvent like acetonitrile or DMF.[1] These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively "bare" and highly reactive.

  • Alkylating Agent: The reaction is most efficient with primary alkyl halides due to the S_N_2 mechanism's sensitivity to steric hindrance.[4][5][6] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7]

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe, with refluxing in acetonitrile (approx. 82°C) being a common condition.[1]

Data Presentation: Williamson Ether Synthesis of Various Nitrophenyl Ethers
Substituted NitrophenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolEthyl IodideK₂CO₃Acetonitrile806~95%[1]
4-NitrophenolBenzyl BromideK₂CO₃AcetonitrileReflux4-6>90%[1]
2-NitrophenolMethyl IodideK₂CO₃DMF1004~92%[1]
2,4-DinitrophenolEthyl BromideK₂CO₃AcetoneReflux5~88%[1]
Experimental Protocol: Synthesis of 4-Nitrophenyl Benzyl Ether

This protocol is a self-validating system for the reliable synthesis of a representative nitrophenyl ether.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). The use of excess base ensures complete deprotonation.[1]

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.[1]

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.3 mL, 11 mmol, 1.1 equivalents) to the reaction mixture using a syringe.[1] A slight excess of the alkylating agent ensures the consumption of the limiting nitrophenoxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the 4-nitrophenol spot.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.[1]

  • Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield the pure 4-nitrophenyl benzyl ether.

Williamson_Workflow Workflow for Williamson Ether Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine 4-Nitrophenol, K2CO3, and Acetonitrile Alkylating 2. Add Benzyl Bromide Reactants->Alkylating Stir 15 min Reflux 3. Heat to Reflux (4-6h) Alkylating->Reflux TLC 4. Monitor by TLC Reflux->TLC Periodic sampling Cool 5. Cool to RT TLC->Cool Reaction complete Filter 6. Filter Solids Cool->Filter Concentrate 7. Concentrate Filtrate Filter->Concentrate Recrystallize 8. Recrystallize Concentrate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the Williamson synthesis of a nitrophenyl ether.

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a copper-promoted reaction that forms aryl ethers from an aryl halide and a phenol.[8][9] It is particularly useful for synthesizing diaryl ethers, including dinitrodiphenyl ethers, which are inaccessible via the Williamson synthesis.[7] The reaction typically requires high temperatures and a copper catalyst.[8][10]

Causality Behind Experimental Choices:
  • Catalyst: The reaction is classically performed with stoichiometric amounts of copper powder, often activated in situ by reducing a copper salt with zinc.[8][11] Modern variations use soluble copper(I) or copper(II) salts, sometimes with ligands, which can lower the required reaction temperature and catalyst loading.[8][10][12] The copper facilitates the crucial C-O bond formation between the two aromatic rings.

  • Substrates: The aryl halide should be activated by electron-withdrawing groups, such as a nitro group.[10] This makes nitro-substituted aryl halides like 4-chloronitrobenzene ideal substrates.[8]

  • Solvent and Temperature: Traditional Ullmann reactions demand high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF to reach the high temperatures (often >200°C) needed to drive the reaction.[8]

Experimental Protocol: Synthesis of p-Nitrophenyl Phenyl Ether

This protocol is based on a classic, robust procedure from Organic Syntheses.[11]

  • Catalyst Preparation (Optional but Recommended): Prepare active copper powder by dissolving CuSO₄·5H₂O (100 g) in hot water (350 mL). After cooling, add zinc dust (35 g) portion-wise until the blue color disappears. Wash the precipitated copper by decantation with water, then with 5% HCl to remove excess zinc, and finally with water. Store the moist copper powder in a sealed container.[11]

  • Reaction Setup: In a 2 L flask, heat phenol (160 g, 1.7 mol) and potassium hydroxide (80 g, 1.43 mol) to 130-140°C until the alkali dissolves, forming potassium phenoxide.[11]

  • Reagent Addition: Cool the mixture to 100-110°C. Add the prepared copper catalyst (0.5 g) and p-nitrochlorobenzene (78.8 g, 0.5 mol).[11]

  • Reaction: Heat the mixture to 150-160°C. An exothermic reaction will begin. Remove the external heat source. Once the initial reaction subsides, add a second portion of p-nitrochlorobenzene (78.8 g, 0.5 mol) and repeat the heating process. After the second exothermic reaction ceases, maintain the temperature at 150-160°C for an additional 30 minutes.[11]

  • Work-up: Pour the hot, dark melt into 1.5 L of ice water containing sodium hydroxide (50 g) and stir vigorously to precipitate the crude product and dissolve excess phenol.[11]

  • Purification: Collect the solid crystalline mass by filtration, wash thoroughly with water, and air dry. The crude product is then purified by vacuum distillation. The main fraction boils at 188–193°C / 8 mm Hg, yielding the pure p-nitrophenyl phenyl ether (80-82% yield).[11]

Part 2: Key Reactions of Nitrophenyl Ethers

The true synthetic value of nitrophenyl ethers lies in their subsequent transformations. The nitro group dictates the molecule's reactivity in two primary ways: by activating the aromatic ring for nucleophilic attack and by serving as a precursor to the versatile amino group.

Nucleophilic Aromatic Substitution (S_N_Ar)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of one or more strongly electron-withdrawing nitro groups depletes the ring of electron density, making it susceptible to nucleophilic aromatic substitution (S_N_Ar).[13][14]

Mechanistic Rationale:

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[14][15]

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

  • Elimination: The aromaticity is restored by the departure of the leaving group.

The key to this reaction is the stabilization of the negative charge in the Meisenheimer complex. This stabilization is only effective when the nitro groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group via resonance.[13][14][16] If the nitro group is in the meta position, this delocalization is not possible, and the reaction is significantly slower or does not occur.[14][16]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).

Experimental Protocol: Reaction of 2,4-Dinitrophenyl Phenyl Ether with Morpholine

This reaction is a classic example of S_N_Ar where the phenoxide acts as a leaving group, catalyzed by a base.[17]

  • Setup: In a flask, dissolve 2,4-dinitrophenyl phenyl ether (10 mmol) in a suitable aprotic solvent like DMSO or acetonitrile (50 mL).[17]

  • Reagent Addition: Add morpholine (20 mmol, 2 equivalents) to the solution. The reaction can be run with and without an additional base (e.g., a second equivalent of morpholine acting as a base) to observe the effect of base catalysis.[17]

  • Reaction and Monitoring: Stir the reaction at room temperature. The progress can be monitored spectrophotometrically by observing the formation of the colored product or by TLC.

  • Work-up: Upon completion, the reaction mixture can be poured into water to precipitate the product, which is then collected by filtration and purified by recrystallization.

Reduction of the Nitro Group

One of the most synthetically valuable transformations of nitrophenyl ethers is the reduction of the nitro group to an amine.[2][18] This reaction fundamentally changes the electronic properties of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group.[18] The resulting aminophenyl ethers are crucial building blocks for pharmaceuticals, dyes, and high-performance polymers.[2]

Common Reduction Methods:
  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas.[2][18] It offers high yields and avoids the use of stoichiometric metal reagents.

  • Metal/Acid Reduction: A classic and cost-effective method involves using an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl.[18][19]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenyl Ether to 4-Aminophenyl Ether
  • Setup: To a high-pressure hydrogenation vessel (Parr shaker), add the nitrophenyl ether (e.g., 4,4'-dinitrodiphenyl ether, 10 mmol) and a suitable solvent such as ethanol or DMF.[2]

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Heat the mixture (e.g., to 65°C) and stir vigorously for several hours until hydrogen uptake ceases.[2]

  • Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude aminophenyl ether, which can be purified by recrystallization or distillation.

Part 3: Applications in Drug Development and Advanced Materials

The synthetic versatility of nitrophenyl ethers makes them highly valuable in applied chemistry, particularly in the development of pharmaceuticals and advanced polymers.

Role in Medicinal Chemistry and Drug Development

The nitrophenyl ether moiety itself is found in some biologically active molecules.[2] More commonly, however, these compounds serve as critical intermediates. The reduction of nitrophenyl ethers to aminophenyl ethers provides access to a vast chemical space for drug discovery. For example, the product of 4,4'-dinitrodiphenyl ether reduction, 4,4'-oxydianiline (ODA), is a key monomer in the synthesis of high-performance polyimides, which are explored for use in biocompatible medical implants due to their stability.[2]

Furthermore, the broader class of nitroaromatic compounds is prominent in medicine. Nitro-containing drugs like pretomanid and delamanid are vital in the treatment of tuberculosis, highlighting the pharmaceutical industry's reliance on the unique properties of the nitro group.[20][21] The synthetic routes to analogues and new chemical entities in this space often rely on the fundamental reactions of nitrophenyl ethers and related structures.

Specialized Reactions: Photolytic Cleavage

Certain nitrophenyl ethers, particularly those with the nitro group at the ortho position, exhibit interesting photochemical properties. 1-(2-Nitrophenyl)ethyl ethers can undergo photolytic cleavage upon UV irradiation.[22][23][24] This reaction proceeds through a complex pathway involving an aci-nitro intermediate and a rate-limiting breakdown of a hemiacetal.[22][23][24] This property has been exploited in the development of "caged compounds," where a biologically active molecule (like an alcohol) is released from an inactive, photolabile precursor with a flash of light, allowing for precise temporal and spatial control in biological studies.[24]

Synthetic_Utility Synthetic Utility of Nitrophenyl Ethers cluster_products Final Products Nitrophenol Nitrophenol NPE Nitrophenyl Ether Nitrophenol->NPE Williamson or Ullmann Synthesis APE Aminophenyl Ether NPE->APE Nitro Group Reduction Polymers Polymers (e.g., Polyimides) APE->Polymers Pharma Pharmaceuticals APE->Pharma Dyes Dyes APE->Dyes

Caption: The central role of nitrophenyl ethers as intermediates in synthesis.

Conclusion

Nitrophenyl ethers are a foundational class of compounds whose strategic importance is rooted in the predictable and powerful influence of the nitro group. Through robust synthetic methods like the Williamson and Ullmann reactions, these molecules are readily accessible. Their true utility is realized in subsequent transformations, primarily nucleophilic aromatic substitution and nitro group reduction, which open gateways to a vast array of complex molecules. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of nitrophenyl ethers is not just academic—it is a practical prerequisite for innovation in the synthesis of novel materials and life-saving therapeutics.

References

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  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

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  • ResearchGate. (n.d.). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate. RSC Publishing. [Link]

  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
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  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

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Introduction: Situating 2-Nitrophenyl Pentyl Ether in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Early Studies and Synthesis of 2-Nitrophenyl Pentyl Ether

For Researchers, Scientists, and Drug Development Professionals

This compound (NPPE) is an aromatic ether characterized by a pentoxy group and a nitro group attached to a benzene ring at ortho positions. Its molecular structure dictates its physical properties, such as high lipophilicity and a large dipole moment, which have made it a compound of interest primarily as a plasticizing agent and solvent mediator in chemical sensors, particularly ion-selective electrodes (ISEs). While its modern applications are specialized, the story of its initial synthesis is rooted in one of the most fundamental reactions in organic chemistry. This guide provides a detailed exploration of the foundational synthesis principles, early characterization methods, and the logical framework behind the preparation of this compound, reflecting the techniques and understanding of early to mid-20th-century organic chemistry.

The discovery and synthesis of NPPE are not marked by a singular, celebrated event but are rather a logical extension of the development of reliable methods for ether formation. The primary route to its synthesis, both historically and currently, is the Williamson ether synthesis, a robust and versatile method first reported by Alexander Williamson in 1850.[1][2] This reaction was pivotal in establishing the structure of ethers and remains a cornerstone of organic synthesis today.[1]

The Foundational Chemistry: Williamson Ether Synthesis

The synthesis of this compound is a classic application of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core transformation involves the reaction of an alkoxide ion with a primary alkyl halide.[1]

The causality behind this choice of reaction is twofold:

  • Versatility: It allows for the straightforward preparation of asymmetrical ethers like NPPE.[2]

  • Predictability: The SN2 mechanism is well-understood, allowing for rational selection of reactants to maximize yield and minimize side reactions.[4]

For the synthesis of this compound, the logical retrosynthetic disconnection involves breaking the ether C-O bond. This leads to two potential reactant pairings:

  • Route A (Viable): 2-nitrophenoxide (the nucleophile) and a pentyl halide (the electrophile).

  • Route B (Non-Viable): A pentoxide nucleophile and a 2-nitrohalobenzene electrophile.

Route B is generally not feasible under standard Williamson conditions because the carbon of the benzene ring is resistant to SN2 attack due to steric hindrance and the high energy required to break the C-X bond of an aryl halide. Therefore, Route A represents the only practical approach.

Mechanism of Synthesis

The reaction proceeds in two conceptual steps:

  • Deprotonation: The acidic proton of the hydroxyl group of 2-nitrophenol is removed by a strong base to form the highly nucleophilic 2-nitrophenoxide anion. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself, facilitating this deprotonation.

  • Nucleophilic Attack: The 2-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in a concerted backside attack, displacing the halide leaving group and forming the ether linkage.[1][4]

Williamson_Mechanism cluster_reactants Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Attack 2NP 2-Nitrophenol 2NPO 2-Nitrophenoxide Anion 2NP->2NPO + Base Base Base (e.g., NaOH) H2O H₂O 2NPO_sn2 2-Nitrophenoxide Anion TS [Transition State]‡ 2NPO_sn2->TS PentylHalide 1-Bromopentane PentylHalide->TS NPPE This compound TS->NPPE Halide Br⁻ TS->Halide

Caption: The two-stage mechanism for the Williamson synthesis of NPPE.

Reconstructed Early Experimental Protocol

While the exact first publication detailing the synthesis of this compound is not readily identifiable from historical archives, a standard laboratory procedure can be reconstructed based on established methodologies of the time, such as those documented in comprehensive chemical encyclopedias like Beilstein or Houben-Weyl.[5] The following protocol is a self-validating system, grounded in the principles of the Williamson ether synthesis.

Step 1: Preparation of Sodium 2-Nitrophenoxide
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. The apparatus is protected from atmospheric moisture with a drying tube.

  • Reagents: 2-nitrophenol (1.0 eq) is dissolved in a suitable solvent such as absolute ethanol or acetone.

    • Expert Insight: While modern syntheses might favor polar aprotic solvents like DMF to accelerate SN2 reactions, ethanol was a common and effective medium in earlier procedures. The choice of an anhydrous solvent is critical to prevent the base from being consumed by water.

  • Base Addition: A strong base, typically sodium hydroxide (1.05 eq) or potassium hydroxide, is added portion-wise to the stirred solution.[5] The reaction is mildly exothermic. The formation of the sodium 2-nitrophenoxide salt is visually indicated by a distinct color change to a deep red or orange.

Step 2: Ether Formation (Nucleophilic Substitution)
  • Alkyl Halide Addition: 1-Bromopentane or 1-iodopentane (1.1 eq) is added dropwise to the stirred suspension of the phenoxide salt via the addition funnel.

    • Expert Insight: A primary alkyl halide is essential to ensure the SN2 pathway dominates.[4] Secondary or tertiary halides would lead to significant amounts of elimination (E2) products.[3][6] A slight excess of the halide ensures the complete consumption of the more valuable phenoxide.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours) to ensure the reaction proceeds to completion. The progress could be monitored by the disappearance of the colored phenoxide.

Step 3: Product Isolation and Purification
  • Solvent Removal: After cooling to room temperature, the bulk of the solvent is removed under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: The resulting residue is partitioned between water and a water-immiscible organic solvent, such as diethyl ether or dichloromethane. The organic layer is separated.

    • Trustworthiness: This step is crucial for removing the inorganic salt byproduct (e.g., NaBr) and any unreacted base.

  • Washing: The organic layer is washed sequentially with a dilute NaOH solution (to remove any unreacted 2-nitrophenol) and then with brine (saturated NaCl solution) to facilitate the removal of dissolved water.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: Given the boiling point of the product, the final purification is best achieved by vacuum distillation.[7] This separates the desired ether from non-volatile impurities and any higher-boiling side products.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_procedure Procedure cluster_product Final Product 2NP 2-Nitrophenol Base NaOH Alkoxide 1. Form Sodium 2-Nitrophenoxide Base->Alkoxide Solvent Ethanol Solvent->Alkoxide PentylHalide 1-Bromopentane Reflux 2. Add Alkyl Halide & Reflux PentylHalide->Reflux Alkoxide->Reflux Workup 3. Aqueous Work-up & Extraction Reflux->Workup Purify 4. Dry & Purify by Vacuum Distillation Workup->Purify NPPE Pure 2-Nitrophenyl pentyl ether Purify->NPPE

Caption: A streamlined workflow for the synthesis of this compound.

Early Characterization Data

In the absence of modern spectroscopic techniques, early characterization would have relied on physical constants and classical elemental analysis to confirm the identity and purity of the newly synthesized compound.

Physical Properties

The primary means of characterization would involve measuring physical constants that are unique to the compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[8][9]
Molecular Weight 209.24 g/mol [8]
Appearance Light yellow to yellow liquid[7]
Boiling Point 177-178 °C at 15 mmHg[7]
Density 1.098 g/mL at 20 °C[7]
Refractive Index (n²⁰/D) 1.522[7]
Anticipated Spectroscopic Data

As spectroscopic methods became available, they would have provided definitive structural confirmation.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Complex multiplets between ~7.0-8.0 ppm. - -OCH₂- Protons: A triplet around ~4.1 ppm. - Aliphatic Protons: Multiplets for the remaining methylene groups of the pentyl chain between ~0.9-1.9 ppm. - Terminal -CH₃: A triplet around ~0.9 ppm.
IR Spectroscopy - NO₂ Asymmetric Stretch: Strong band at ~1520-1540 cm⁻¹. - NO₂ Symmetric Stretch: Strong band at ~1340-1360 cm⁻¹. - Aromatic C-O Stretch: Strong band around ~1250 cm⁻¹. - Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 209.

Conclusion

The discovery and early study of this compound are intrinsically linked to the mastery of the Williamson ether synthesis. Its preparation serves as a textbook example of applying a foundational SN2 reaction to create a specific, asymmetrical aromatic ether. The logical selection of 2-nitrophenol as the nucleophilic precursor and a primary pentyl halide as the electrophile remains the most efficient and rational pathway to this compound. Early characterization relied on precise measurements of physical constants, which would later be supplemented and confirmed by the unambiguous structural data provided by IR and NMR spectroscopy. This guide illuminates the chemical principles and experimental logic that underpinned the initial synthesis and understanding of this valuable laboratory chemical.

References

  • Process for the preparation of nitrophenyl alkyl ethers.
  • Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
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  • Nitration of phenol to 2-nitrophenol and 4-nitrophenol. NOP. [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for 2-nitrophenyl pentyl ether, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO₃, belongs to the class of aromatic nitro compounds and ethers.[1] The accurate characterization of its molecular structure is paramount for its application in research and development. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are indispensable tools for confirming its identity, purity, and for providing insights into its electronic and structural environment. This guide will delve into the theoretical and practical aspects of the spectral analysis of this compound, providing a robust framework for its characterization.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectral data. The molecule consists of a pentoxy group (-O-(CH₂)₄CH₃) attached to a benzene ring at the ortho position to a nitro group (-NO₂). This substitution pattern dictates the electronic environment of each atom and, consequently, their signals in NMR and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the pentyl chain. The electron-withdrawing nature of the nitro group and the ether linkage significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.8dd1H~8.0, 1.5
H-3~7.5ddd1H~8.0, 7.5, 1.0
H-4~7.1ddd1H~8.0, 7.5, 1.5
H-5~7.0dd1H~8.0, 1.0
O-CH₂ -(CH₂)₃CH₃~4.1t2H~6.5
O-CH₂-CH₂ -(CH₂)₂CH₃~1.8p2H~7.0
O-(CH₂)₂-CH₂ -CH₂CH₃~1.5m2H-
O-(CH₂)₃-CH₂ -CH₃~1.4sx2H~7.2
O-(CH₂)₄-CH₃ ~0.9t3H~7.3

Interpretation:

  • Aromatic Region (δ 7.0-8.0): The four protons on the benzene ring will appear in this region. The proton ortho to the nitro group (H-6) is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group. The remaining aromatic protons will exhibit complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho and meta couplings.

  • Aliphatic Region (δ 0.9-4.1): The protons of the pentyl group will be found in this region. The methylene protons directly attached to the oxygen atom (O-CH₂ -) will be the most downfield in this group, appearing as a triplet around 4.1 ppm. The terminal methyl group (CH₃ ) will be the most upfield, appearing as a triplet around 0.9 ppm. The other methylene groups will appear as multiplets in the intermediate region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
C-2 (C-NO₂)~141
C-1 (C-O)~155
C-6~125
C-4~122
C-5~120
C-3~115
O-CH₂ -(CH₂)₃CH₃~69
O-CH₂-CH₂ -(CH₂)₂CH₃~29
O-(CH₂)₂-CH₂ -CH₂CH₃~28
O-(CH₂)₃-CH₂ -CH₃~22
O-(CH₂)₄-CH₃ ~14

Interpretation:

  • Aromatic Region (δ 115-155): The six carbons of the benzene ring will resonate in this region. The carbon bearing the nitro group (C-2) and the carbon attached to the ether oxygen (C-1) will be the most downfield due to the electron-withdrawing effects of these substituents.

  • Aliphatic Region (δ 14-69): The five carbons of the pentyl chain will appear in this upfield region. The carbon directly bonded to the oxygen (O-C H₂) will be the most deshielded of the aliphatic carbons. The terminal methyl carbon will be the most shielded.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 209 (corresponding to the molecular weight of C₁₁H₁₅NO₃)[1]

  • Key Fragment Ions:

    • m/z = 139: Loss of the pentyl group ([M - C₅H₁₁]⁺), corresponding to the 2-nitrophenoxy cation. This is often a prominent peak.

    • m/z = 71: The pentyl cation ([C₅H₁₁]⁺).

    • m/z = 109: Loss of NO₂ ([M - NO₂]⁺).

    • m/z = 93: Loss of the pentoxy group and a hydrogen atom, followed by rearrangement.

Mass_Spec_Fragmentation M+ [C₁₁H₁₅NO₃]⁺˙ m/z = 209 frag1 [C₆H₄NO₃]⁺ m/z = 139 M+->frag1 - C₅H₁₁˙ frag2 [C₅H₁₁]⁺ m/z = 71 M+->frag2 - C₆H₄NO₃˙ frag3 [C₁₁H₁₅O]⁺ m/z = 167 M+->frag3 - NO₂˙ frag4 Loss of C₅H₁₀ (McLafferty) M+->frag4

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Acquiring high-quality spectral data is contingent upon meticulous experimental execution. The following are generalized protocols for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[2] Chloroform-d is often a suitable choice for this compound.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution of the aromatic region.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a clean spectrum.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: Calibrate the spectrum to the residual solvent peak or the TMS signal (δ 0.00).

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher ¹³C frequency.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: This will depend on the sample concentration, but typically ranges from hundreds to thousands of scans.

    • Spectral Width: 0 to 220 ppm.

    • Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

    • Filter the solution if any particulate matter is present to avoid clogging the GC column.[3]

    • Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.[3]

  • Instrumental Parameters (GC):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Instrumental Parameters (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, and mass spectrometry, provides an unambiguous structural confirmation. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement in chemical and pharmaceutical research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

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IUPAC name and synonyms for 2-Nitrophenyl pentyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitrophenyl Pentyl Ether

Introduction

This compound, a member of the nitrophenyl ether chemical class, serves as a specialized and important compound in various scientific domains. While seemingly a simple aromatic ether, its specific combination of a nitro group and a pentyl chain imparts distinct physicochemical properties that are leveraged in niche but critical applications. This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. It consolidates essential information on its chemical identity, synthesis protocols, established applications, and safety considerations, grounding all technical data in authoritative sources.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all scientific work. This section details the nomenclature and core properties of this compound.

Nomenclature and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-nitro-2-(pentyloxy)benzene .[1][2]

Due to its common use and historical naming conventions, it is also known by several synonyms:

  • This compound[3]

  • 1-Nitro-2-pentyloxybenzene[3]

  • Benzene, 1-nitro-2-(pentyloxy)-[3][4]

  • o-nitrophenyl pentyl ether[5]

  • (2-Nitro-phenyl)-pentyl-aether[5]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial.

IdentifierValueSource(s)
CAS Number 39645-91-5[1][3][6][7]
Molecular Formula C₁₁H₁₅NO₃[1][3][6]
Molecular Weight 209.24 g/mol [1][3][6]
InChI InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3[1][3]
InChIKey YRVCISCRAMHCFP-UHFFFAOYSA-N[1][3]
Canonical SMILES CCCCCOC1=CC=CC=C1[O-][3]
PubChem CID 231833[1][3]
Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and application. It is typically a liquid under standard conditions.

PropertyValueConditionsSource(s)
Physical Form LiquidAmbient
Boiling Point 177-178 °C15 mmHg[7][8]
Density 1.098 g/mLat 20 °C[7][8]
Refractive Index n20/D 1.522at 20 °C[8][9]

Part 2: Synthesis and Characterization

The most common and efficient method for preparing this compound is through a Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Rationale

The synthesis leverages the acidity of the hydroxyl proton of 2-nitrophenol. The electron-withdrawing nature of the ortho-nitro group increases the acidity of the phenolic proton, facilitating its deprotonation by a mild base like potassium carbonate. The resulting 2-nitrophenoxide is a potent nucleophile that readily attacks an alkyl halide, in this case, a 1-halopentane (e.g., 1-bromopentane or 1-iodopentane), via an Sₙ2 mechanism to form the desired ether. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophile.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the purified final product.

SynthesisWorkflow Reactants Reactants - 2-Nitrophenol - 1-Halopentane - Potassium Carbonate Reaction Reaction Setup Solvent: Acetone Condition: Reflux (20h) Atmosphere: Inert Reactants->Reaction Combine Workup Post-Reaction Work-up 1. Cool to RT 2. Filter solids 3. Concentrate filtrate Reaction->Workup Reaction complete Purification Purification 1. Aqueous Extraction 2. Dry organic layer 3. Evaporate solvent Workup->Purification Crude product Product Final Product This compound (Liquid) Purification->Product Purified

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis yielding this compound.[6][9]

Materials and Reagents:

  • 2-Nitrophenol (CAS 88-75-5)[10][11]

  • 1-Bromopentane (or 1-Iodopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (approx. 1.5-2.0 eq), and anhydrous acetone.

  • Reagent Addition: While stirring the suspension, add 1-bromopentane (approx. 1.1-1.2 eq) to the flask.

  • Reaction Execution: Heat the mixture to reflux and maintain for approximately 20-24 hours under an inert atmosphere (e.g., nitrogen or argon).[6][9] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification:

    • Redissolve the resulting crude oil in diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted 2-nitrophenol and aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the final product, this compound, as an oil. Further purification, if necessary, can be achieved via column chromatography.

Part 3: Applications in Research and Technology

The primary and most well-documented application of this compound is in the field of electrochemistry.

Component of Ion-Selective Electrodes (ISEs)

This compound is sold under the trade name Selectophore™ for use in ion-selective electrodes.[8] In this context, it functions as a membrane plasticizer or solvent. Its high lipophilicity, high dielectric constant, and low water miscibility make it an ideal medium for dissolving ionophores (ion-carrier molecules) within a PVC membrane. These properties ensure the stability and functionality of the electrode's sensing membrane, allowing for the selective measurement of specific ion concentrations in a sample. Related compounds like 2-Nitrophenyl octyl ether are also used for similar purposes.[12]

Intermediate in Organic Synthesis

As a functionalized aromatic compound, this compound is a useful intermediate. The nitro group can be readily reduced to an amine, which is a versatile functional group for further chemical transformations, such as diazotization or amide bond formation. This makes it a building block for synthesizing more complex molecules in pharmaceutical and materials science research. While direct applications in drug development are not widely published, related nitrophenyl-containing heterocycles have been investigated for their anticancer properties, suggesting a potential area for future exploration.[13]

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1][3][5]

Signal Word: Warning[1][3][5]

Recommended Handling and PPE
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[5]

    • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[14]

  • Hygiene: Wash hands thoroughly after handling.[3][5] Avoid breathing vapors or mist.[5]

First Aid Measures
  • If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

Storage

Store in a tightly closed container in a dry, well-ventilated place. Keep away from sources of ignition and strong oxidizing agents.[14]

References

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-(Neopentyloxy)-2-nitrobenzene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-NITROPHENYL OCTYL ETHER Safety Data Sheet. (2023, January 31). Georganics. Retrieved January 21, 2026, from [Link]

  • This compound|39645-91-5. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

  • Benzene,1-nitro-2-(pentyloxy)- | CAS#:39645-91-5. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

  • 2-Nitrophenyl octyl ether. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-Nitrophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of nitrophenyl alkyl ethers. (1995). Google Patents.
  • p-NITRODIPHENYL ETHER. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Phenol, 2-nitro-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • p-(Benzyloxy)nitrobenzene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis... (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Optimization of p-nitrophenyl ethanol ether synthesis. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

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thermal stability and degradation of 2-Nitrophenyl pentyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Nitrophenyl Pentyl Ether

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of chemical entities is paramount for ensuring safety, predicting shelf-life, and defining appropriate storage and handling conditions. This guide provides a detailed exploration of the thermal stability and potential degradation pathways of this compound. While specific experimental data for this compound is not extensively available in published literature, this paper will extrapolate from the known chemistry of nitroaromatic compounds and ethers to provide a robust framework for its analysis.

Introduction to this compound

This compound, a member of the nitroaromatic ether family, possesses a chemical structure that suggests its utility in various applications, including as a plasticizer in the fabrication of ion-selective electrodes. The molecule consists of a pentyl ether group and a nitro group attached to a benzene ring at the ortho position. This combination of functional groups dictates its chemical reactivity and, critically, its behavior under thermal stress. The presence of the nitro group, in particular, is a key determinant of its thermal stability, as nitroaromatic compounds are known for their energetic properties and potential for thermal runaway reactions[1].

A thorough investigation of the thermal stability of this compound is essential for any application to mitigate risks associated with its decomposition, which may generate hazardous volatile products.

Physicochemical Properties

PropertyValueSource
Molecular Formula C11H15NO3[3]
Molecular Weight 209.24 g/mol [3]
Appearance Light yellow to yellow liquid[4]
Boiling Point 177-178 °C at 15 mmHg[4]
Density 1.098 g/mL at 20 °C[4]
Flash Point 131.7 °C[2]
Refractive Index n20/D 1.522
Decomposition Temperature No data available[2]
Hazardous Decomposition Products No data available[2]

Anticipated Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through pathways characteristic of both nitroaromatic compounds and aromatic ethers. The primary points of bond cleavage are likely to be the C-NO2 bond and the ether C-O bonds.

Initiation Step: The initial and most probable step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond, which has a high bond-dissociation energy[1]. This would generate a 2-pentyloxyphenyl radical and a nitrogen dioxide radical.

Secondary Reactions: Following the initial C-NO2 bond scission, a cascade of secondary reactions is anticipated:

  • Ether Bond Cleavage: The 2-pentyloxyphenyl radical can undergo further decomposition. The ether linkage may cleave, leading to the formation of various radical species and subsequently stable products.

  • Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of a variety of degradation products.

  • Rearrangement and Cyclization: Intramolecular rearrangements are also possible, potentially leading to the formation of cyclic products. For instance, the generation of anthranil from ortho-nitrotoluene decomposition is a known pathway[1]. A similar mechanism could be envisioned for this compound.

  • Reactions of Nitrogen Oxides: The nitrogen dioxide formed can participate in a complex series of secondary reactions, including oxidation of other organic fragments.

The following diagram illustrates the proposed initial degradation pathways:

G cluster_main Proposed Thermal Degradation of this compound cluster_path1 Pathway 1: C-NO2 Homolysis cluster_path2 Pathway 2: Ether Bond Cleavage cluster_products Potential Secondary Products A This compound B 2-Pentyloxyphenyl Radical A->B Heat C Nitrogen Dioxide (NO2) A->C D Pentyl Radical A->D Heat E 2-Nitrophenoxy Radical A->E H Further Decomposition Products B->H I Polymeric Material B->I C->H G Pentene Isomers D->G F 2-Nitrophenol E->F E->I

Caption: Proposed initial thermal degradation pathways of this compound.

Experimental Workflows for Thermal Stability Assessment

A multi-faceted experimental approach is necessary to fully characterize the . This involves a combination of thermoanalytical and chromatographic techniques.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for assessing thermal stability[5]. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup:

    • Place the sample pan in the TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate (e.g., 5, 10, and 20 °C/min) to a final temperature where complete decomposition is observed (e.g., 500 °C). The use of multiple heating rates is crucial for kinetic analysis[6].

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax). Quantify the mass loss at different stages.

    • DSC Curve: Identify endothermic and exothermic events. Melting will appear as an endothermic peak, while decomposition can be either endothermic or exothermic.

The following diagram outlines the TGA-DSC experimental workflow:

G cluster_workflow TGA-DSC Experimental Workflow cluster_outputs Key Outputs A Sample Weighing (5-10 mg) B Instrument Setup (Inert Atmosphere) A->B C Temperature Program (Controlled Heating) B->C D Data Acquisition (Mass Change & Heat Flow) C->D E Data Analysis D->E F T onset (Decomposition Start) E->F G T max (Max Decomposition Rate) E->G H Mass Loss (%) E->H I Melting Point (Tm) E->I J Decomposition Enthalpy (ΔH) E->J

Caption: Workflow for TGA-DSC analysis of thermal stability.

Degradation Product Analysis: GC-MS and HPLC

To identify the volatile and semi-volatile products of thermal degradation, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. For less volatile or thermally labile degradation products, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS) is appropriate[7].

  • Sample Degradation:

    • Offline: Heat a known quantity of this compound in a sealed vial under an inert atmosphere at a temperature close to its determined Tonset for a specific duration.

    • Online (Pyrolysis-GC-MS): Introduce the sample directly into a pyrolyzer connected to the GC-MS inlet.

  • Sample Preparation for Analysis:

    • GC-MS: Dissolve the residue from offline degradation in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • HPLC: Dissolve the residue in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Chromatographic Conditions (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient to separate compounds with a wide range of boiling points.

    • Injector: Split/splitless injector.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Chromatographic Conditions (HPLC):

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), possibly with a modifier like formic acid.

    • Detector: UV-Vis detector set at a wavelength where the parent compound and expected products absorb, or a mass spectrometer.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra and retention times with libraries (e.g., NIST for GC-MS) and analytical standards.

The following diagram illustrates the workflow for degradation product analysis:

G cluster_workflow Degradation Product Analysis Workflow cluster_gcms GC-MS Path cluster_hplc HPLC Path A Controlled Thermal Degradation B Sample Dissolution (e.g., DCM) A->B F Sample Dissolution (e.g., ACN) A->F C GC Separation B->C D MS Detection C->D E Library Matching & Identification D->E G HPLC Separation F->G H UV/MS Detection G->H I Standard Comparison & Identification H->I

Caption: Workflow for the analysis of thermal degradation products.

Kinetic Analysis of Thermal Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) method, are powerful tools for this purpose as they do not assume a specific reaction model[6]. This analysis provides a deeper understanding of the reaction mechanism and allows for the prediction of the material's lifetime at different temperatures.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be achieved through a systematic experimental approach. Based on the chemistry of related compounds, the degradation is likely initiated by the cleavage of the C-NO2 bond. A combination of TGA and DSC provides crucial information on the onset of decomposition and the associated energetic changes. Subsequent analysis of the degradation products by GC-MS and HPLC is essential for elucidating the decomposition pathways. The protocols and workflows outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal behavior of this compound, ensuring its safe and effective use in any application.

References

  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-Nitrophenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Kinetic Analysis of the Thermal Decomposition of Polymer-Bonded Explosive Based on PETN: Model-Fitting Method and Isoconversional Method. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Analysis of p-Nitrophenol Reduction. (2025). Science and Education Publishing. Retrieved January 21, 2026, from [Link]

  • DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 21, 2026, from [Link]

  • Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. (2021). -ORCA - Cardiff University. Retrieved January 21, 2026, from [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2025). Frontiers. Retrieved January 21, 2026, from [Link]

  • Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • NPK Analysis of the Thermal Degradation of Decabromodiphenylether. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thermal degradation behavior and conversion pathways of condensed nitrophenol contaminant under confined space: A kinetic and mechanistic investigation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 21, 2026, from [Link]

  • Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. (1994). PubMed. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 2-Nitrophenyl pentyl ether (NPE), a compound of interest in various research and development applications, including its use as a plasticizer in ion-selective electrodes.[1] Given the sparse availability of specific solubility data for NPE in public literature, this document emphasizes the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine its solubility profile and ensure its compatibility with various solvent systems.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₅NO₃, is an organic compound characterized by a pentyl ether group and a nitro group attached to a benzene ring at the ortho position.[2] This unique structure, combining a lipophilic alkyl chain, a polar nitro group, and an aromatic ring, dictates its physicochemical properties and, consequently, its behavior in different solvents. Understanding the solubility and solvent compatibility of NPE is paramount for its effective application in organic synthesis, formulation development, and analytical chemistry.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.24 g/mol [2]
Appearance Liquid
Density 1.098 g/mL at 20 °C[3]
Boiling Point 177-178 °C at 15 mmHg[3]
Flash Point 109 °C (closed cup)

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a solute in a given solvent. The molecular structure of this compound presents distinct regions with differing polarities:

  • The Aromatic Ring and Nitro Group: The nitro group is strongly electron-withdrawing, creating a significant dipole moment and rendering this part of the molecule polar. This suggests potential solubility in polar solvents.

  • The Pentyl Ether Group: The five-carbon alkyl chain is non-polar and contributes to the lipophilicity of the molecule. This moiety will favor interactions with non-polar solvents. The ether linkage itself introduces some polarity but is generally less influential than the nitro group.

Based on this structure, it is anticipated that this compound will exhibit good solubility in a range of moderately polar to polar aprotic solvents. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in non-polar aliphatic hydrocarbons may also be limited due to the influence of the polar nitro group.

Experimental Determination of Solubility and Solvent Compatibility

Due to the lack of published quantitative solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound and assessing its compatibility with common laboratory solvents.

Solvent Selection Rationale

A diverse panel of solvents should be selected to probe the full range of potential intermolecular interactions. The chosen solvents should span a continuum of polarities, hydrogen bonding capabilities, and chemical functionalities.

Suggested Solvent Panel:

Solvent ClassExample SolventsRationale
Non-Polar n-Hexane, TolueneTo assess solubility based on van der Waals forces and compatibility with hydrocarbon-rich environments.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate the impact of dipole-dipole interactions without the influence of hydrogen bonding from the solvent.
Polar Protic Methanol, Ethanol, IsopropanolTo determine the effect of hydrogen bonding on solubility.
Aqueous WaterTo quantify its hydrophobicity.
Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result prep_compound Prepare Saturated Solution (Excess NPE in Solvent) prep_equilibration Equilibrate at Controlled Temperature (e.g., 24-72 hours with agitation) prep_compound->prep_equilibration analysis_sampling Sample Supernatant prep_equilibration->analysis_sampling analysis_filtration Filter through Syringe Filter (e.g., 0.22 µm PTFE) analysis_sampling->analysis_filtration analysis_dilution Dilute Sample to within Analytical Range analysis_filtration->analysis_dilution analysis_quantification Quantify Concentration (e.g., HPLC-UV, GC-FID) analysis_dilution->analysis_quantification result_calculation Calculate Solubility (e.g., mg/mL or mol/L) analysis_quantification->result_calculation

Caption: Workflow for Experimental Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution and Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation:

    • Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Illustrative Solubility Data Presentation

While specific experimental data is not publicly available, the following table illustrates how the results of such a study would be presented. The qualitative descriptors are based on general chemical principles.

SolventSolvent ClassPredicted Qualitative SolubilityHypothetical Quantitative Solubility (at 25 °C)
n-HexaneNon-PolarSparingly Soluble~10-20 mg/mL
TolueneNon-Polar (Aromatic)Soluble> 100 mg/mL
DichloromethanePolar AproticVery Soluble> 200 mg/mL
Ethyl AcetatePolar AproticVery Soluble> 200 mg/mL
AcetonePolar AproticVery Soluble> 200 mg/mL
AcetonitrilePolar AproticSoluble> 100 mg/mL
DimethylformamidePolar AproticVery Soluble> 200 mg/mL
Dimethyl SulfoxidePolar AproticVery Soluble> 200 mg/mL
MethanolPolar ProticSoluble> 50 mg/mL
EthanolPolar ProticSoluble> 50 mg/mL
IsopropanolPolar ProticModerately Soluble~30-50 mg/mL
WaterAqueousInsoluble< 1 mg/mL

Solvent Compatibility and Stability Assessment

For applications in drug development and organic synthesis, it is crucial to assess not only the solubility but also the chemical compatibility of this compound with the chosen solvent. This involves evaluating the potential for degradation or reaction over time.

Experimental Design for Compatibility Studies

G cluster_setup Experimental Setup cluster_monitoring Time-Point Monitoring cluster_evaluation Evaluation setup_solution Prepare Solution of NPE in Test Solvent setup_conditions Incubate under Controlled Conditions (e.g., Temperature, Light) setup_solution->setup_conditions monitor_sampling Withdraw Aliquots at Defined Time Intervals setup_conditions->monitor_sampling monitor_analysis Analyze for Purity and Degradants (e.g., HPLC, LC-MS) monitor_sampling->monitor_analysis eval_purity Assess Purity Change Over Time monitor_analysis->eval_purity eval_degradants Identify and Quantify Any Degradation Products monitor_analysis->eval_degradants eval_compatibility Determine Solvent Compatibility eval_purity->eval_compatibility eval_degradants->eval_compatibility

Caption: Workflow for Solvent Compatibility Assessment.

Protocol for Stability Assessment
  • Solution Preparation: Prepare solutions of this compound in the candidate solvents at a known concentration.

  • Incubation: Store the solutions under various conditions relevant to the intended application (e.g., ambient temperature, elevated temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Purity and Degradant Analysis: Analyze each aliquot using a stability-indicating method, such as HPLC or LC-MS, to determine the purity of the NPE and to detect, quantify, and identify any degradation products.

Safety and Handling

This compound is classified as a skin irritant.[5][6][7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[5][6] It is a combustible liquid and should be stored away from ignition sources.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[6]

Conclusion

References

  • This compound | C11H15NO3. PubChem. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

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Methodological & Application

Introduction: The Strategic Role of Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount.[1] Protecting groups serve as temporary masks, preventing reactive sites from undergoing unwanted transformations while other parts of a molecule are being modified.[2] Among the diverse arsenal of protecting groups available to chemists, photolabile protecting groups (PPGs), or "caging" groups, offer a distinct and powerful advantage: traceless removal with spatiotemporal control.[3][4] Light, as a reagent, is non-invasive and can be delivered with high precision, allowing chemists to trigger reactions at specific times and locations within a reaction vessel or even a biological system.[4][5]

The ortho-nitrobenzyl (oNB) scaffold represents one of the most widely utilized classes of PPGs, valued for its versatility in protecting a wide array of functional groups, including alcohols, phenols, carboxylic acids, and phosphates.[5][6] 2-Nitrophenyl pentyl ether is a specific derivative within this class, serving as a quintessential example of how the oNB group is employed to protect hydroxyl moieties. This guide provides a detailed exploration of this compound, covering its synthesis, the mechanistic underpinnings of its photochemical cleavage, and detailed protocols for its application, designed for researchers in organic synthesis and drug development.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is crucial for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 39645-91-5[7][8][9]
Molecular Formula C₁₁H₁₅NO₃[7][8][9]
Molecular Weight 209.24 g/mol [7][9][10]
Appearance Liquid[10]
Boiling Point 177-178 °C at 15 mmHg[10][11]
Density 1.098 g/mL at 20 °C[10][11]
Refractive Index n20/D 1.522[10][12]
Safety Causes skin irritation (H315)[9][13]

Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated fume hood. In case of skin contact, wash thoroughly with soap and water.[13]

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 2-nitrophenol with a suitable pentyl halide in the presence of a base.[12][14]

Workflow for Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Nitrophenol P1 Combine Reactants in Flask R1->P1 R2 1-Iodopentane or 1-Bromopentane R2->P1 R3 Potassium Carbonate (K₂CO₃) R3->P1 R4 Acetone (Solvent) R4->P1 P2 Reflux for 20h under Inert Atmosphere P1->P2 P3 Cool to Room Temperature P2->P3 P4 Filter Solid Byproducts P3->P4 P5 Remove Solvent (Rotary Evaporation) P4->P5 P6 Purify via Chromatography P5->P6 Final This compound P6->Final

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for synthesizing nitrophenyl ethers.[12]

Materials:

  • 2-Nitrophenol (1.0 eq)

  • 1-Iodopentane (1.1 eq) or 1-Bromopentane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol and anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate to the stirring solution. Then, add 1-iodopentane (or 1-bromopentane) dropwise.

  • Reaction: Fit the flask with a reflux condenser and flush the system with an inert gas. Heat the mixture to reflux and maintain for approximately 20 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium salts and wash the solid cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound. A reported yield for a similar reaction is 98%.[12]

Application as a Photolabile Protecting Group for Alcohols

The primary utility of this compound is as a model compound and precursor for introducing the 2-nitrophenoxy group as a photolabile protecting moiety for other molecules. For demonstration, we will describe the general principle of protecting a generic alcohol (R-OH) using a 2-nitrobenzyl derivative and its subsequent photolytic deprotection.

Mechanism of Photochemical Cleavage (Deprotection)

The deprotection of o-nitrobenzyl ethers is a classic example of a Norrish Type II photoreaction.[3][15] The process is initiated by the absorption of UV light, typically in the range of 300-365 nm.[5]

  • Photoexcitation: Upon irradiation, the nitro group is excited to a diradical triplet state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5][16]

  • Rearrangement and Cleavage: This transient aci-nitro species undergoes a series of rearrangements. It can form a cyclic hemiacetal-like intermediate which is often rate-limiting for product release.[17][18] This intermediate then decomposes to release the free alcohol (R-OH) and the byproduct, 2-nitrosobenzaldehyde (or a ketone if the benzylic carbon is substituted).[16][19]

Protected Alcohol Protected Alcohol Photoexcited State Photoexcited State Protected Alcohol->Photoexcited State hν (UV Light) aci-Nitro Intermediate aci-Nitro Intermediate Photoexcited State->aci-Nitro Intermediate Intramolecular H Abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Rearrangement Released Alcohol + \n2-Nitroso Byproduct Released Alcohol + 2-Nitroso Byproduct Cyclic Intermediate->Released Alcohol + \n2-Nitroso Byproduct Decomposition

Caption: Simplified logical flow of the photocleavage mechanism.

This light-induced cleavage is highly efficient and clean, and since it doesn't require any chemical reagents for deprotection, it avoids contamination of the product with excess reagents or their byproducts.[3]

Protocol 1: Protection of a Primary Alcohol

This protocol outlines a general procedure for protecting a primary alcohol using 2-nitrobenzyl bromide. This illustrates the "protection" step for which a compound like this compound serves as a protected model.

Materials:

  • Primary Alcohol (R-CH₂OH) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Nitrobenzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Deprotonation: Dissolve the alcohol in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Dissolve 2-nitrobenzyl bromide in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Workup & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the 2-nitrobenzyl protected alcohol.

Protocol 2: Photochemical Deprotection

This protocol provides a general method for the light-induced cleavage of the 2-nitrobenzyl ether to regenerate the free alcohol.

Equipment:

  • UV photoreactor (e.g., Rayonet reactor) or a medium-pressure mercury lamp with a suitable filter (Pyrex is often used to filter out wavelengths below ~300 nm).[20]

  • Quartz or Pyrex reaction vessel.

  • Solvent transparent at the irradiation wavelength (e.g., methanol, acetonitrile, dichloromethane).

Procedure:

  • Solution Preparation: Dissolve the 2-nitrobenzyl protected alcohol in a suitable solvent in the photoreactor vessel. The concentration should be low enough to ensure good light penetration.

  • Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent side reactions involving oxygen. Irradiate the solution with UV light (typically centered around 350-365 nm) at room temperature.

  • Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The formation of the highly colored 2-nitrosobenzaldehyde byproduct can sometimes serve as a visual indicator, but it can also act as an internal filter, reducing the efficiency of the reaction over time.[20]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to separate the desired deprotected alcohol from the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

ParameterTypical ConditionRationale / Causality
Wavelength 350 - 365 nmMaximizes excitation of the o-nitrobenzyl chromophore while minimizing potential damage to other sensitive functional groups.
Solvent Methanol, Acetonitrile, DichloromethaneMust be transparent at the irradiation wavelength to ensure photons reach the substrate. Protic solvents can sometimes assist in the final steps of the mechanism.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the photoproducts and potential side reactions with excited state intermediates.
Temperature Room TemperaturePhotochemical reactions are typically not highly dependent on thermal energy, making them convenient to run at ambient temperatures.

Conclusion and Field Insights

This compound serves as an excellent case study for the broader and highly impactful class of ortho-nitrobenzyl photolabile protecting groups. The ability to deprotect functional groups on demand using a clean and non-invasive light trigger has profound implications in various fields. In total synthesis, it allows for orthogonal deprotection strategies in the presence of acid- or base-labile groups.[2] In materials science, it enables the photopatterning of surfaces.[21] In chemical biology, it is the foundation for "caged compounds," where a bioactive molecule is rendered inert until its release is triggered by light at a specific cellular location, providing unparalleled tools for studying dynamic biological processes.[4][22] While the formation of the light-absorbing 2-nitroso byproduct can sometimes limit yields in bulk reactions, ongoing research continues to refine the oNB core and develop next-generation PPGs with improved quantum yields and absorption profiles.[19][23] Understanding the principles and protocols associated with simple models like this compound provides researchers with the foundational knowledge to harness the power of light in complex molecular design and control.

References

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.
  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
  • Corrie, J. E., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society.
  • Corrie, J. E., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate.
  • Klán, P., et al. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central.
  • Molbase. (n.d.). This compound 39645-91-5 wiki.
  • Klán, P., et al. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1.
  • Wirz, J., et al. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed.
  • Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Request PDF.
  • Corrie, J. E., et al. (n.d.). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate.
  • Thompson, M., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF.
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Sigma-Aldrich. (n.d.). This compound Selectophore®, = 99.0 39645-91-5.
  • ChemicalBook. (n.d.). This compound | 39645-91-5.
  • ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Request PDF.
  • LookChem. (n.d.). This compound|39645-91-5.
  • Deiters, A. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central.
  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
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Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate detection and quantification of 2-Nitrophenyl pentyl ether (NPE). As a compound with applications in various research and development sectors, including as a plasticizer in ion-selective electrodes, robust analytical methodologies are crucial for quality control, stability testing, and pharmacokinetic studies.[1] This document outlines two primary validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive quantification. Protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis, grounded in established principles of analytical method validation.

Introduction to this compound

This compound (CAS No: 39645-91-5), with the molecular formula C₁₁H₁₅NO₃, is an organic compound characterized by a nitrophenyl group linked to a pentyl ether chain.[2] Its properties make it a subject of interest in various chemical and pharmaceutical applications. The accurate determination of its concentration in different matrices is fundamental to ensuring product quality, understanding its behavior in experimental systems, and for safety assessments. This application note details robust and validated analytical protocols to meet these needs.

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃PubChem[2]
Molecular Weight209.24 g/mol PubChem[2]
Boiling Point177-178 °C/15 mmHgSigma-Aldrich[1]
Density1.098 g/mL at 20 °CSigma-Aldrich[1]
IUPAC Name1-nitro-2-pentoxybenzenePubChem[2]

Core Analytical Approaches

Two primary analytical techniques are presented, each with distinct advantages for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is ideal for routine quantification due to its robustness, precision, and widespread availability. It offers excellent performance for analyzing liquid samples and can be adapted for various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity. The mass spectrometry detector allows for definitive identification based on the compound's mass spectrum, making it an excellent tool for confirmation and trace-level analysis.[3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the quantification of this compound. The methodology is based on established principles for the separation of nitrophenol compounds.[4][5]

Principle of HPLC-UV Analysis

The sample is injected into an HPLC system where it is separated on a C18 stationary phase based on its hydrophobicity. A mobile phase of acetonitrile and water allows for the elution of this compound, which is then detected by a UV detector at a wavelength where the nitrophenyl chromophore exhibits strong absorbance.

Materials and Reagents
  • This compound analytical standard (≥99.0%)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection: The C18 column is a versatile stationary phase suitable for the separation of moderately non-polar compounds like this compound. The acetonitrile/water mobile phase provides good separation efficiency, and the addition of phosphoric acid helps to sharpen peaks by suppressing the ionization of any potential acidic functional groups. A detection wavelength of 270 nm is chosen based on the typical absorbance maxima for nitrophenolic compounds.[4]

Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume of the sample with the mobile phase to an expected concentration within the calibration range.

    • For solid or semi-solid samples, an extraction step is necessary. A recommended starting point is ultrasound-assisted extraction (UAE) with methanol.[6] Weigh 0.1 g of the sample, add 2 mL of methanol, and sonicate for 15 minutes. Centrifuge and filter the supernatant through a 0.45 µm syringe filter before dilution with the mobile phase.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Working Standards Inject_Standards Inject Standards & Build Calibration Curve Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Quantify Quantify Analyte Inject_Standards->Quantify Inject_Sample->Quantify

Caption: HPLC analysis workflow from preparation to quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is designed for the sensitive and specific detection and quantification of this compound. NIST spectral data confirms the suitability of GC-MS for this analyte.[2]

Principle of GC-MS Analysis

The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Materials and Reagents
  • This compound analytical standard (≥99.0%)

  • Methanol (GC grade)

  • Petroleum ether (GC grade)

  • Helium (carrier gas, 99.999% purity)

Instrumentation and GC-MS Conditions
ParameterCondition
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Quantification Ions To be determined from the mass spectrum of the standard (e.g., m/z 43, 70, 139)[2]

Rationale for Parameter Selection: A DB-5ms column is a common, robust column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to ensure good separation from potential matrix components and provide a sharp peak for this compound. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and quantification.

Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section (4.4.1), using methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with petroleum ether to final concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Sample Preparation:

    • Liquid-liquid extraction (LLE) is a suitable method for many sample matrices. Dilute 1 mL of the sample with 4 mL of water and extract with 5 mL of petroleum ether by vortexing for 2 minutes.[3]

    • Allow the layers to separate and carefully transfer the upper organic layer (petroleum ether) to a clean vial for GC-MS analysis.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Working Standards Inject_Standards Inject Standards & Obtain Mass Spectra Prep_Standards->Inject_Standards Prep_Sample Extract Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Identify Identify by Mass Spectrum Inject_Standards->Identify Inject_Sample->Identify Quantify Quantify by Ion Abundance Identify->Quantify

Caption: GC-MS workflow for identification and quantification.

Method Validation

A critical component of any analytical method is its validation to ensure it is fit for its intended purpose.[7][8] The following parameters should be assessed for both the HPLC and GC-MS methods according to ICH Q2(R1) guidelines.[9]

Validation Parameters
ParameterPurposeProtocolAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest.[8][10]Analyze blank matrix samples and samples spiked with potential interferences.No interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.[8]Analyze a minimum of 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.995.[11]
Range The concentration interval where the method is precise, accurate, and linear.[8]Determined from the linearity, accuracy, and precision data.The range for which the method meets the acceptance criteria for linearity, accuracy, and precision.
Accuracy The closeness of the measured value to the true value.[8][10]Analyze samples spiked with known amounts of analyte at three concentration levels (low, mid, high).Recovery of 90-110% for each level.[12]
Precision The degree of agreement among individual test results.[8][10]Repeatability: 6 replicate injections of a mid-concentration standard. Intermediate Precision: Repeatability on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.[10]Based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[10]Based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 and RSD ≤ 10%.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[8]Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).The results should remain within the acceptance criteria for system suitability.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The HPLC method is well-suited for routine analysis and quality control, while the GC-MS method offers high sensitivity and specificity for confirmation and trace-level detection. Proper method validation, as outlined, is essential to ensure the generation of accurate and defensible data in a research or regulated environment.

References

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Application Notes & Protocols: The Utility of 2-Nitrophenyl Ethers as Photolabile Caging Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of 2-nitrophenyl ethers, specifically using 2-Nitrophenyl pentyl ether as a representative molecule, in the field of medicinal chemistry. The primary focus is on their role as photocleavable protecting groups, or "photocages," for the spatiotemporal control of bioactive molecules.

Introduction: The Imperative for Control in Biological Systems

In medicinal chemistry and chemical biology, the ability to control the activity of a therapeutic agent or a biological probe in a specific location and at a precise time is paramount. This spatiotemporal control minimizes off-target effects, reduces toxicity, and allows for the detailed study of complex, dynamic biological processes.[1][2] Photolabile protecting groups (PPGs), or photocages, are powerful tools that offer such control.[3][4] These are chemical moieties that render a bioactive molecule inert until they are removed by an external light stimulus, thereby "uncaging" the molecule and restoring its function on demand.[4]

Among the most widely utilized classes of PPGs are the ortho-nitrobenzyl (ONB) derivatives.[1][5] Their robust chemistry, well-understood mechanism, and versatility in protecting a wide array of functional groups have made them a cornerstone of optochemical biology.[3][6] This guide will explore the application of this class of compounds, using this compound as a structural exemplar, and provide the foundational knowledge and protocols for its synthesis and use.

Chemical Profile: this compound
PropertyValueReference
Chemical Formula C₁₁H₁₅NO₃[7]
Molecular Weight 209.24 g/mol [7]
CAS Number 39645-91-5
Appearance (Typically a liquid or low-melting solid)N/A
Core Functionality ortho-Nitrobenzyl Ether[3][8]

While this compound itself is primarily documented as a plasticizer in ion-selective electrodes, its fundamental structure contains the key o-nitrobenzyl ether moiety that is of significant interest in medicinal chemistry.

Caption: Chemical structure of this compound.

Core Application: Photocaging for Spatiotemporal Control

The central application of the 2-nitrophenyl ether moiety is to serve as a PPG for hydroxyl groups. By forming an ether linkage with an alcohol (e.g., on a drug molecule, a lipid, or an amino acid side chain), the ONB group effectively "cages" it, masking its biological activity.

Mechanism of Photocleavage: The Norrish Type II Reaction

The release mechanism for o-nitrobenzyl compounds is a well-characterized intramolecular photochemical process known as a Norrish Type II reaction.[3]

  • Photoexcitation : Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited to a diradical triplet state.[3]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the benzene ring and the ether oxygen). This forms an aci-nitro intermediate.[3]

  • Rearrangement and Cleavage : The unstable aci-nitro intermediate rapidly rearranges. An oxygen atom from the nitro group attacks the benzylic carbon, leading to the formation of a five-membered ring intermediate which then fragments.

  • Release : This fragmentation cleaves the benzylic C-O bond, releasing the protected alcohol in its active form and generating a 2-nitrosobenzaldehyde byproduct.[3]

This process is highly efficient and does not require any additional chemical reagents, making it exceptionally clean for biological applications.[3]

G A 1. Caged Compound (o-nitrobenzyl ether) B 2. Photoexcitation (hν, ~365 nm) A->B C 3. Excited State (Diradical) B->C D 4. H-Abstraction (aci-Nitro Intermediate) C->D E 5. Rearrangement & Cleavage D->E F 6. Released Molecule (ROH) + 2-Nitrosobenzaldehyde E->F

Caption: Workflow of the photocleavage of an o-nitrobenzyl PPG.

Key Advantages in Medicinal Chemistry
  • High Precision : Light can be focused on specific cells or tissues, ensuring that the drug is released only where needed.

  • Temporal Control : The timing of drug activation can be controlled simply by switching a light source on or off.

  • Non-Invasiveness : Light, particularly in the near-UV range, can be applied externally without invasive procedures.

  • Traceless Reagent : The deprotection process is initiated by photons, avoiding the introduction of potentially reactive chemical deprotecting agents into a biological system.[3]

Applications
  • Targeted Drug Delivery : Researchers have successfully used ONB linkers to create light-activated prodrugs.[5][9] For example, an anticancer drug can be caged to reduce its systemic toxicity. Upon reaching the tumor site, targeted irradiation releases the active drug, concentrating its cytotoxic effect on cancer cells while sparing healthy tissue.[9]

  • Studying Cell Signaling : Dynamic cellular processes, such as neurotransmission or secondary messenger signaling, can be studied with unprecedented precision.[1] By caging a neurotransmitter like GABA or glutamate, researchers can release it at specific synapses with millisecond timing to map neural circuits.[1]

  • Light-Responsive Materials : The ONB moiety can be incorporated into biomaterials like hydrogels or liposomes.[4] Light can then be used to trigger the release of encapsulated drugs or to change the material's physical properties, such as causing a liposome to destabilize and release its contents.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis of a model 2-nitrophenyl ether and its subsequent photocleavage. These are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis, a reliable method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[10]

Objective : To synthesize this compound from 2-nitrophenol and 1-bromopentane.

Materials :

  • 2-Nitrophenol

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Separatory funnel

  • Rotary evaporator

Procedure :

  • Reaction Setup : To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to 2-nitrophenol).

  • Addition of Alkyl Halide : Stir the mixture at room temperature for 15 minutes. Add 1-bromopentane (1.2 eq) dropwise to the stirring suspension.

  • Reaction : Heat the reaction mixture to 60-70 °C and stir overnight (approx. 12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 3 times the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine.

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Validation : The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Protocol for Photocleavage of a 2-Nitrophenyl Ether

Objective : To photolytically cleave the ether bond and release the parent alcohol from a 2-nitrophenyl ether-caged compound.

Materials :

  • 2-Nitrophenyl ether-caged substrate

  • Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)

  • UV light source (e.g., mercury lamp with appropriate filters, 365 nm LED array)

  • Quartz reaction vessel or cuvette

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS, UV-Vis spectrophotometer)

Procedure :

  • Sample Preparation : Prepare a dilute solution of the caged compound (e.g., 10-100 µM) in a UV-transparent solvent. For biological experiments, this would be an appropriate buffer (e.g., PBS, HEPES).

  • Irradiation :

    • Transfer the solution to a quartz reaction vessel.

    • Place the vessel at a fixed distance from the UV light source. The use of a filter (e.g., a 360 nm bandpass filter) is crucial to select the appropriate wavelength and minimize photodamage to the substrate.

    • Irradiate the sample. The duration of irradiation will depend on the light source intensity, the quantum yield of the specific caged compound, and the concentration.

  • Monitoring the Reaction :

    • At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the starting material and the appearance of the released alcohol and the 2-nitrosobenzaldehyde byproduct.

    • HPLC/LC-MS : This is the most robust method. A new peak corresponding to the released alcohol will appear, while the peak for the caged compound will decrease.

    • UV-Vis Spectroscopy : The cleavage can often be monitored by observing changes in the UV-Vis spectrum, as the chromophore of the nitroaromatic compound is altered.

  • Data Analysis : Plot the concentration of the released product versus time to determine the photorelease kinetics. The quantum yield (Φ), a measure of the efficiency of the photoreaction, can be calculated if the photon flux of the light source is known.

Self-Validation and Controls :

  • Dark Control : Run a parallel experiment where the sample is kept in the dark to ensure that no cleavage occurs without light.

  • Photoproduct Stability : Assess the stability of the released molecule and the nitrosobenzaldehyde byproduct under the irradiation conditions to check for secondary photoreactions.

G cluster_0 Synthesis Workflow cluster_1 Photocleavage Workflow A 1. Combine 2-Nitrophenol & K2CO3 in DMF B 2. Add 1-Bromopentane A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purify by Chromatography D->E F 6. Characterize Product (NMR, MS) E->F G 1. Prepare Solution of Caged Compound H 2. Irradiate with ~365 nm Light G->H I 3. Monitor Reaction (e.g., HPLC) H->I J 4. Analyze Data (Kinetics, Yield) I->J

Caption: Experimental workflows for synthesis and photocleavage.

Summary and Outlook

The ortho-nitrobenzyl group, exemplified here by the this compound structure, is a foundational tool in medicinal chemistry for applications requiring precise control over molecular activity. Its reliable photochemical cleavage mechanism and synthetic accessibility ensure its continued relevance. Future developments in this area focus on creating ONB derivatives that are sensitive to longer wavelengths of light (red or near-infrared) to improve tissue penetration and reduce potential phototoxicity, further expanding the horizons of optochemical control in medicine and biology.[11]

References

  • Biosynth. (n.d.). 2-Nitrophenyl hexyl ether.
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Application Notes & Protocols: 2-Nitrophenyl Pentyl Ether (o-NPPE) as a Plasticizer in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Plasticizers in Ion-Selective Electrode Performance

Ion-selective electrodes (ISEs) are a cornerstone of modern analytical chemistry, enabling the direct and selective measurement of ionic activity in a vast array of samples.[1][2] From clinical diagnostics and environmental monitoring to pharmaceutical quality control, the ability to accurately quantify specific ions is paramount. The heart of a polymer membrane ISE is the ion-selective membrane (ISM), a component whose performance is critically dependent on its composition.[3][4] This typically includes a polymer matrix (most commonly polyvinyl chloride, PVC), an ionophore responsible for selective ion binding, and a plasticizer.[5][6]

The plasticizer, a high-boiling point organic solvent, is far from a passive component. It serves several crucial functions: it dissolves the ionophore and any ionic additives, reduces the viscosity of the polymer matrix to that of a highly viscous liquid, and ensures the mobility of the active components within the membrane.[4][5][7] Crucially, the dielectric constant of the plasticizer significantly influences the membrane's potentiometric response and selectivity.[5] An ideal plasticizer should possess high lipophilicity to prevent leaching into the aqueous sample, a low vapor pressure, and compatibility with all other membrane components.[7][8]

This application note provides a detailed guide to the use of 2-Nitrophenyl pentyl ether (o-NPPE) as a plasticizer in the fabrication and characterization of high-performance ion-selective electrodes. We will delve into the physicochemical properties of o-NPPE that make it an advantageous choice, provide step-by-step protocols for electrode fabrication and characterization, and discuss its applications.

This compound (o-NPPE): A Superior Plasticizer for Enhanced ISE Performance

This compound, often abbreviated as o-NPPE, has emerged as a highly effective plasticizer in the formulation of ion-selective membranes. Its unique properties often lead to enhanced electrode performance compared to other commonly used plasticizers like o-nitrophenyl octyl ether (o-NPOE) or bis(2-ethylhexyl) sebacate (DOS).

Key Physicochemical Properties of o-NPPE
PropertyValue/CharacteristicSignificance in ISE Performance
Dielectric Constant (ε) Relatively highA higher dielectric constant can enhance the dissociation of ion-ionophore complexes within the membrane, leading to improved signal strength and calibration curve linearity.[9] It also influences the partitioning of ions from the aqueous phase into the membrane.
Lipophilicity HighMinimizes leaching of the plasticizer from the PVC matrix into the sample solution, thereby increasing the operational lifetime of the electrode.[6][10]
Viscosity Relatively lowA lower viscosity facilitates the mobility of the ionophore and its complexed ion within the membrane, contributing to a faster response time.
Purity High purity grades availableMinimizes the presence of impurities that could interfere with the electrode's response or introduce unwanted background signals.

Studies have shown that the use of o-NPPE can lead to an enhancement of the signal, a steeper slope of the calibration curve, and improved linearity for various ion-selective electrodes, including those for lithium, potassium, and cesium.[9] Furthermore, a general trend of enhanced selectivity has been observed when o-NPPE is used as the plasticizer, particularly with crown ether ionophores.[9]

Protocol for Fabrication of an o-NPPE-Plasticized Ion-Selective Electrode

This protocol details the preparation of a conventional PVC-based ion-selective electrode using o-NPPE as the plasticizer. The specific ionophore and any additives will depend on the target analyte.

Materials and Reagents
  • High molecular weight Poly(vinyl chloride) (PVC)

  • This compound (o-NPPE)

  • Ionophore (specific to the target ion)

  • Ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB), if required

  • Tetrahydrofuran (THF), analytical grade

  • Electrode bodies (e.g., PVC tubing)

  • Inner filling solution (containing a known concentration of the target ion and a chloride salt)

  • Ag/AgCl wire (for the internal reference electrode)

Experimental Workflow: ISE Fabrication

Figure 1: Workflow for the fabrication of an o-NPPE-plasticized ion-selective electrode.

Step-by-Step Methodology
  • Membrane Cocktail Preparation:

    • Precisely weigh the membrane components. A typical composition (by weight) is approximately 33% PVC, 66% o-NPPE, and 1-2% ionophore and ionic additive combined.[5]

    • Dissolve the weighed components in a minimal amount of THF in a small glass vial.

    • Ensure complete dissolution and homogenization by gentle swirling or vortexing. The resulting solution should be clear and slightly viscous.

  • Membrane Casting and Electrode Assembly:

    • Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours. This will result in a transparent, flexible membrane.

    • Once the membrane is fully dried, carefully cut a small disc (e.g., 5-7 mm diameter) and mount it onto the end of the electrode body using a PVC-THF slurry as an adhesive.

    • Fill the electrode body with the appropriate inner filling solution.

    • Insert the Ag/AgCl wire into the inner filling solution, ensuring no air bubbles are trapped.

  • Electrode Conditioning:

    • Before the first use, condition the electrode by soaking it in a dilute solution (e.g., 10⁻³ M) of the primary ion for at least 12 hours. This step is crucial for establishing a stable membrane potential.

Protocol for Electrochemical Characterization of the o-NPPE-Plasticized ISE

The performance of the fabricated ISE must be rigorously characterized to determine its analytical utility. This involves measuring its potentiometric response to the primary ion and its selectivity towards interfering ions.

Equipment
  • High-impedance potentiometer (pH/mV meter)

  • Reference electrode (e.g., Ag/AgCl double junction)

  • Magnetic stirrer and stir bars

  • Standard solutions of the primary and interfering ions

Experimental Workflow: ISE Characterization

Figure 2: Workflow for the electrochemical characterization of an ion-selective electrode.

Step-by-Step Methodologies
  • Potentiometric Calibration:

    • Set up the electrochemical cell consisting of the fabricated ISE and a reference electrode immersed in a beaker containing a background electrolyte.

    • Measure the potential of the cell while successively adding known concentrations of the primary ion, starting from the lowest concentration.

    • Record the stable potential reading after each addition.

    • Plot the measured potential (E) versus the logarithm of the primary ion activity (log a_ion).

    • Determine the linear range, slope (which should be close to the Nernstian value of 59.2/z mV/decade at 25°C, where z is the charge of the ion), and the limit of detection.

  • Selectivity Coefficient Determination (Matched Potential Method - MPM):

    • The Matched Potential Method is a reliable technique for determining the selectivity of an ISE.[11]

    • Measure the potential of a known activity of the primary ion solution (a_A).

    • In a separate experiment, add a solution of the primary ion to a reference solution to achieve a potential change of a defined value (e.g., 20 mV).

    • To the same reference solution, add a solution of the interfering ion (B) until the same potential change is achieved.

    • The selectivity coefficient (K_pot,A,B) is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion that produces the same potential change.

  • Response Time:

    • Measure the time required for the electrode to reach a stable potential (e.g., within ±1 mV of the final value) after a rapid change in the concentration of the primary ion.

  • Lifetime Study:

    • Periodically re-calibrate the electrode over several weeks or months to monitor any changes in its slope, linear range, and limit of detection. The lifetime is generally defined as the period over which the electrode maintains its Nernstian response.

Applications and Performance Data

ISEs plasticized with o-NPPE have demonstrated excellent performance in a variety of applications. The choice of o-NPPE often leads to lower detection limits and improved selectivity, which is critical for trace-level analysis.

Target IonIonophoreLinear Range (M)Slope (mV/decade)Key Interferents & Selectivity Coefficients (log K_pot)Reference
BenzoateZn(SDE) complex2.7 x 10⁻⁴ - 1.0 x 10⁻¹-51.9Cl⁻, NO₃⁻ (selectivity favored for benzoate)[12]
Mercury (II)Schiff Base (BMPMP)9.33 x 10⁻⁸ - 3.98 x 10⁻³29.74Various metal ions (high selectivity for Hg²⁺)[13]

Conclusion and Future Perspectives

This compound has proven to be a valuable plasticizer in the development of high-performance ion-selective electrodes. Its favorable dielectric properties and lipophilicity contribute to enhanced sensitivity, linearity, and longevity of the sensors. The protocols outlined in this application note provide a robust framework for the fabrication and characterization of o-NPPE-based ISEs for a wide range of target ions.

The ongoing development of novel ionophores and membrane materials, coupled with optimized plasticizers like o-NPPE, will continue to push the boundaries of potentiometric sensing, enabling more sensitive and selective measurements in complex matrices. The integration of these advanced ISEs into miniaturized and automated analytical systems holds significant promise for applications in drug discovery, personalized medicine, and real-time environmental monitoring.

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  • Deranged Physiology. (2020). Ion-selective electrode membranes. [Link]

  • ResearchGate. (2019). Development and Characterization of a Recycled Plastic Based Ion-Selective Electrode (PB-ISE) Using CNT Ink as Ion-To-Electron Transducer. [Link]

  • MDPI. (2023). Development and Characterization of Electrodes Coated with Plasma-Synthesized Polypyrrole Doped with Iodine, Implanted in the Rat Brain Subthalamic Nucleus. [Link]

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  • Zhang, Y., Wang, Y., Liu, Y., Gao, C., & Van der Bruggen, B. (2023). The role of ion‐membrane interactions in fast and selective mono/multivalent ion separation with hierarchical nanochannels. AIChE Journal, 69(11), e18232. [Link]

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Application Notes & Protocols for Reactions Involving 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setups and protocols for key reactions involving 2-Nitrophenyl pentyl ether (NPE). We delve into the synthesis of NPE, its application as a substrate for nitro group reduction to form valuable aniline intermediates, and its utility as a photolabile protecting group for the controlled release of alcohols. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.

Introduction: The Versatility of this compound

This compound (NPE) is an aromatic ether that serves as a valuable intermediate and functional molecule in organic synthesis. Its chemical architecture, featuring a nitro group ortho to a pentoxy substituent on a benzene ring, imparts distinct reactivity that can be harnessed for several synthetic applications. The two primary centers of reactivity are:

  • The Nitro Group: This electron-withdrawing group can be readily reduced to an amino group, providing a pathway to 2-alkoxyanilines, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[1]

  • The ortho-Nitrobenzyl System: The arrangement of the ether linkage relative to the nitro group makes NPE a member of the o-nitrobenzyl ether class of compounds. This structural motif is renowned for its function as a photolabile protecting group (PPG) or "photocage".[2][3] Upon irradiation with UV light, the ether bond can be selectively cleaved, releasing the protected alcohol (pentanol) and a 2-nitrosobenzaldehyde byproduct.[4][5] This property is instrumental in applications requiring spatiotemporal control over the release of active molecules.

This guide will provide detailed protocols for the synthesis of NPE and its subsequent transformation via these two key reaction pathways.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₃[6][7]
Molecular Weight 209.24 g/mol [6][7]
CAS Number 39645-91-5[6][7]
Appearance Yellow Oil (typical)[2]
Boiling Point 315.1°C at 760 mmHg[8]
Flash Point 131.7°C[8]
Density 1.093 g/cm³[8]

Safety and Handling:

This compound is classified as a skin irritant (Category 2).[7][9][10] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11]

  • Exposure: In case of skin contact, wash the affected area thoroughly with soap and water.[9][10] If skin irritation occurs, seek medical attention.[9][10] In case of eye contact, rinse cautiously with water for several minutes.[11]

  • Spills: Absorb spills with an inert material and place in a sealed container for proper waste disposal. Prevent entry into waterways.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Synthesis of this compound via Williamson Ether Synthesis

The most direct method for preparing NPE is the Williamson ether synthesis, which involves the reaction of a 2-nitrophenoxide salt with a pentyl halide. This SN2 reaction is a classic and reliable method for forming ethers.

Protocol 3.1: Synthesis of this compound

This protocol describes the synthesis starting from 2-nitrophenol and 1-bromopentane.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Nitrophenol139.11202.78 g
1-Bromopentane151.0422 (1.1 eq)2.8 mL
Potassium Carbonate (K₂CO₃)138.2130 (1.5 eq)4.15 g
Acetone--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (2.78 g, 20 mmol) and acetone (100 mL).

  • Stir the mixture until the 2-nitrophenol is fully dissolved.

  • Add anhydrous potassium carbonate (4.15 g, 30 mmol). The potassium carbonate acts as a base to deprotonate the phenol, forming the nucleophilic potassium 2-nitrophenoxide in situ.

  • Add 1-bromopentane (2.8 mL, 22 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 18-24 hours under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Hexanes:Ethyl Acetate. The disappearance of the 2-nitrophenol spot indicates reaction completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a yellow oil. An expected yield is typically in the range of 85-95%.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Nitrophenol in Acetone B Add K₂CO₃ (Base) A->B C Add 1-Bromopentane B->C D Reflux (18-24h) under N₂ C->D E Monitor by TLC D->E F Cool and Filter Solids E->F Reaction Complete G Concentrate Filtrate F->G H Aqueous Wash (NaOH, H₂O, Brine) G->H I Dry & Concentrate H->I J Purify via Chromatography (if needed) I->J K K J->K Final Product: This compound

Fig 1. Experimental workflow for the synthesis of this compound.

Application I: Reduction of the Nitro Group

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, yielding aromatic amines that are precursors to a vast range of materials.[1] this compound can be efficiently reduced to 2-(pentyloxy)aniline.

Mechanism Insight: Metal-Mediated Reduction

A common and cost-effective method for this reduction uses a metal, such as iron, tin, or zinc, in the presence of an acid.[1] The process involves a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acidic medium. The overall transformation converts the -NO₂ group to an -NH₂ group, with the metal being oxidized in the process. Iron powder is often preferred due to its low cost, low toxicity, and effectiveness.[1]

Protocol 4.1: Reduction using Iron in Acetic Acid

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound209.24102.09 g
Iron Powder (<100 mesh)55.8550 (5 eq)2.79 g
Glacial Acetic Acid60.05-20 mL
Ethanol46.07-40 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (2.09 g, 10 mmol) and iron powder (2.79 g, 50 mmol) in ethanol (40 mL).

  • Stir the suspension vigorously with a magnetic stirrer.

  • Slowly add glacial acetic acid (20 mL) to the mixture. The addition may be exothermic; control the rate to maintain a gentle reflux.

  • After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours.[12]

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material and the appearance of a new, more polar spot for the aniline product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water (100 mL).

  • Basify the mixture by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~8. This neutralizes the acetic acid and precipitates iron hydroxides.

  • Filter the entire mixture through a pad of Celite® to remove the iron salts.[12] Wash the Celite® pad thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude 2-(pentyloxy)aniline can be purified by column chromatography if needed, though often it is of sufficient purity for subsequent steps.

G A Suspend NPE and Fe Powder in EtOH B Add Acetic Acid A->B C Reflux (2-3h) B->C D Monitor by TLC C->D E Cool & Quench with H₂O D->E Reaction Complete F Basify with NaHCO₃ E->F G Filter through Celite® F->G H Extract with Ethyl Acetate G->H I Wash, Dry, & Concentrate H->I J Final Product: 2-(pentyloxy)aniline I->J G A 2-Nitrophenyl Pentyl Ether B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Hemiacetal Intermediate C->D Rearrangement E Released Pentanol + 2-Nitroso Aldehyde D->E Decomposition (Rate-Limiting)

Fig 3. Simplified pathway for the photocleavage of 2-Nitrophenyl ethers.
Protocol 5.1: General Procedure for Photolytic Cleavage

Equipment and Materials:

ItemSpecification
Light SourceHigh-pressure mercury lamp, LED array, or photoreactor equipped with a filter to isolate the 350-365 nm region.
Reaction VesselQuartz or borosilicate glass (Pyrex®) tube/flask (Note: standard borosilicate glass absorbs significantly below 320 nm but is often sufficient).
SolventAprotic solvent (e.g., acetonitrile, THF) or buffered aqueous solution, depending on the application.
SubstrateThis compound

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01-0.1 M) in a suitable solvent in the quartz or borosilicate reaction vessel. The choice of solvent can influence reaction kinetics but cleavage occurs in a wide range of common solvents.

  • Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the excited state.

  • Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp. Ensure consistent geometry for reproducible results. If using an immersion lamp, ensure it is properly centered.

  • Begin irradiation while maintaining stirring. If the reaction vessel warms significantly, consider using a cooling bath to maintain a constant temperature.

  • Reaction Monitoring: The cleavage can be monitored by TLC, LC-MS, or GC-MS. The disappearance of the starting material and the appearance of the released pentanol and the nitroso byproduct confirms the reaction progress. UV-Vis spectroscopy can also be used to monitor the disappearance of the starting material's absorbance peak.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The product mixture, containing pentanol and the 2-nitrosobenzaldehyde derivative, can be used directly or purified by chromatography to isolate the desired components.

Conclusion

This compound is a versatile molecule with well-defined reactivity. Standard laboratory protocols allow for its efficient synthesis via Williamson etherification. Its two primary functional handles—the nitro group and the photolabile ether linkage—provide access to valuable synthetic transformations. The reduction of the nitro group offers a reliable route to substituted anilines, while the photochemical cleavage allows for the controlled release of alcohols, a powerful tool in materials science and chemical biology. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SpringerLink. (2020). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from [Link]

  • Molbase. (n.d.). This compound 39645-91-5 wiki. Retrieved from [Link]

  • PubMed. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Retrieved from [Link]

  • LookChem. (n.d.). This compound|39645-91-5. Retrieved from [Link]

  • ResearchGate. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Retrieved from [Link]

  • ResearchGate. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • ResearchGate. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Retrieved from [Link]

  • Google Patents. (1995). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved from [Link]

  • Wiley Online Library. (2000). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Illuminating Reaction Pathways: 2-Nitrophenyl Pentyl Ether as a Versatile Chemical Probe for Real-Time Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In-Situ Reaction Analysis

In the landscape of modern chemical synthesis and drug development, the ability to monitor reaction kinetics and mechanisms in real-time is paramount. Traditional offline analytical methods, while robust, often introduce time delays and may not capture the transient intermediates or rapid changes that govern a reaction's outcome. This has spurred the development of in-situ monitoring techniques, among which the use of chemical probes offers a powerful and accessible approach. This application note details the synthesis, mechanism, and application of 2-nitrophenyl pentyl ether (NPE) as a chromogenic probe for the real-time monitoring of chemical reactions. By leveraging the principles of photochemistry, NPE provides a straightforward and quantitative method to track reaction progress through simple UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC).

The 2-Nitrophenyl Ether Probe: A Photochemically-Gated Reporter System

This compound belongs to the well-established class of o-nitrobenzyl photoremovable protecting groups (PPGs).[1][2] The core principle of this probe lies in its ability to undergo a photochemical cleavage upon exposure to UV light, releasing a chromogenic reporter molecule, 2-nitrophenol. The temporal, spatial, and concentration control afforded by light as a "traceless reagent" makes these probes highly versatile.[1]

The photocleavage of 2-nitrobenzyl ethers proceeds via an intramolecular redox reaction.[3] Upon irradiation with UV light (typically around 300-365 nm), the o-nitrobenzyl group undergoes excitation, leading to the formation of an aci-nitro intermediate.[3] This intermediate then rearranges to release the protected alcohol and form 2-nitrosobenzaldehyde.[3] In the context of our probe, the "protected alcohol" is the species of interest in the reaction being monitored, and the cleavage reveals the intensely colored 2-nitrophenolate ion under basic conditions, which can be readily quantified.

Synthesis of this compound

The synthesis of this compound is readily achieved via a Williamson ether synthesis, a classic and efficient method for forming ethers.[4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 2-Nitrophenol

  • 1-Bromopentane (or 1-iodopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or Dimethylformamide, DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopentane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nitrophenol spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

Table 1: Reagent Quantities and Expected Yield

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
2-Nitrophenol1.0139.11(user defined)
1-Bromopentane1.2151.04(user defined)
K₂CO₃1.5138.21(user defined)
Product 209.24 Expected Yield: >85%

Principle of Reaction Monitoring using this compound

The utility of this compound as a reaction probe is predicated on a two-step process:

  • Reaction of Interest: The ether linkage of the probe is designed to be cleaved by a specific chemical reaction. For instance, in monitoring a dealkylation reaction, the pentyl group would be removed, liberating 2-nitrophenol.

  • Photochemical Reporting: At desired time points, an aliquot of the reaction mixture is irradiated with UV light. This triggers the photocleavage of any remaining, unreacted this compound, releasing a quantifiable amount of 2-nitrophenol. The amount of 2-nitrophenol generated from this photochemical step is inversely proportional to the progress of the primary reaction.

Alternatively, if the reaction of interest itself causes the release of 2-nitrophenol, the process is simplified to direct monitoring of the chromophore's appearance over time without the need for a secondary photochemical step. For the purposes of this application note, we will focus on the former, more broadly applicable "trigger and report" methodology.

reaction_monitoring_workflow cluster_reaction Reaction of Interest cluster_monitoring Monitoring A Reactant A Reaction Reaction Mixture A->Reaction B Reactant B B->Reaction NPE 2-Nitrophenyl Pentyl Ether (Probe) NPE->Reaction Product Product Reaction->Product Cleaved_Probe 2-Nitrophenol (from reaction) Reaction->Cleaved_Probe Aliquot Take Aliquot at time 't' Reaction->Aliquot Irradiation UV Irradiation (~365 nm) Aliquot->Irradiation Analysis UV-Vis or HPLC Analysis Irradiation->Analysis Data [2-Nitrophenol] vs. Time Analysis->Data caption Figure 1: Workflow for reaction monitoring using this compound.

Figure 1: Workflow for reaction monitoring using this compound.

Experimental Protocols for Reaction Monitoring

A. Monitoring via UV-Visible Spectroscopy

This method is ideal for rapid, high-throughput screening of reaction conditions.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • UV lamp (e.g., handheld 365 nm lamp)

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of 2-nitrophenol of known concentrations in the reaction solvent. Measure the absorbance at the λmax of the 2-nitrophenolate ion (approximately 400-420 nm, pH dependent) to construct a calibration curve.

  • Reaction Setup: Initiate the chemical reaction containing a known initial concentration of this compound.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Preparation for Analysis: Dilute the aliquot in a basic buffer (e.g., pH 10 carbonate buffer) to ensure the formation of the 2-nitrophenolate ion.

  • Photochemical Cleavage: Irradiate the diluted sample with a 365 nm UV lamp for a predetermined time (e.g., 5-10 minutes) to ensure complete cleavage of any remaining this compound. This time should be optimized to ensure complete conversion without photodegradation of the product.

  • Absorbance Measurement: Measure the absorbance of the irradiated sample at the λmax determined in step 1.

  • Data Analysis: Using the calibration curve, determine the total concentration of 2-nitrophenol in the sample. This concentration corresponds to the initial concentration of the probe. By subtracting the amount of 2-nitrophenol formed from the primary reaction (if any, measured from a non-irradiated aliquot), the concentration of unreacted probe can be determined. Plot the concentration of the consumed probe versus time to obtain the reaction kinetics.

B. Monitoring via High-Performance Liquid Chromatography (HPLC)

HPLC offers superior selectivity and can simultaneously monitor the disappearance of the starting material, the appearance of the product, and the probe's status.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Appropriate mobile phase (e.g., acetonitrile/water gradient)

Protocol:

  • Method Development: Develop an HPLC method that effectively separates the starting materials, product(s), this compound, and 2-nitrophenol. A C18 column with a gradient of acetonitrile in water or a buffer is a good starting point.[6] Detection can be performed at a wavelength where all components have some absorbance (e.g., 270 nm) or at multiple wavelengths optimized for each component.

  • Standard Preparation: Prepare standard solutions of all relevant compounds (starting materials, product, probe, and cleaved probe) to determine their retention times and to create calibration curves for quantification.

  • Reaction and Sampling: As described in the UV-Vis protocol, initiate the reaction and withdraw aliquots at various time points.

  • Sample Preparation: Dilute the aliquot in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Integrate the peak areas of the starting material, product, and probe. Using the calibration curves, convert the peak areas to concentrations. Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm and 405 nm
Injection Volume 10 µL

Mechanistic Insight: The Photocleavage of this compound

The photochemical transformation of this compound is a well-studied process that underpins its utility as a probe.

Figure 2: Simplified mechanism of 2-nitrophenyl ether photocleavage.

Upon absorption of a photon, the nitro group is excited, which then abstracts a hydrogen atom from the benzylic carbon of the pentyl ether chain. This leads to the formation of a transient aci-nitro species. Subsequent electronic rearrangement results in the formation of a cyclic intermediate which then collapses to release the pentanol and form 2-nitrosobenzaldehyde.[3] The kinetics of this release can be very rapid, making it an effective reporter system for slower chemical reactions.[7]

Conclusion: A Powerful Tool for Mechanistic and Kinetic Studies

This compound represents a versatile and accessible chemical probe for the real-time monitoring of a wide range of chemical reactions. Its straightforward synthesis, well-defined photochemical cleavage mechanism, and the strong chromogenic signal of its cleavage product make it an invaluable tool for researchers in organic synthesis, drug discovery, and process chemistry. The ability to monitor reactions in situ using standard laboratory equipment like UV-Vis spectrophotometers and HPLCs lowers the barrier to accessing critical kinetic and mechanistic data, ultimately accelerating the pace of chemical innovation.

References

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  • PubMed. (2010). Chromogenic sensing of biogenic amines using a chameleon probe and the red-green-blue readout of digital camera images. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • ResearchGate. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the time-dependent UV−Vis spectra of (a) 2-nitrophenol.... Retrieved from [Link]

  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Visible Light-Induced Amide Bond Formation. Retrieved from [Link]

  • ResearchGate. (2010). Chromogenic Sensing of Biogenic Amines Using a Chameleon Probe and the Red-Green-Blue Readout of Digital Camera Images. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methylallyl 2-nitrophenyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (2020). Reaction-based fluorescent detection of diamines via tuning the probe aggregation. Retrieved from [Link]

  • ResearchGate. (2023). Novel reactions of a profluorescent nitroxide probe with ozone showcase a cascade of solvent-dependent redox reactions. Retrieved from [Link]

  • ResearchGate. (2018). Monitoring the Transesterification Reaction of Vegetable Oil to Biodiesel by Fluorescence Spectroscopy with UV Excitation: Correlation with Viscosity. Retrieved from [Link]

  • ResearchGate. (2022). Chromogenic amide and CHEF-based emissive receptors for Cu 2+ & Co 2+ , as well as biological anions including the notorious CN - : The impact of a molecular chameleon, enticing early career beginners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved from [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2015). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved from [Link]

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  • PubMed. (2015). Designing Reaction-Based Fluorescent Probes for Selective Hydrogen Sulfide Detection. Retrieved from [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • ResearchGate. (2001). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

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protocol for using 2-Nitrophenyl pentyl ether in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Harnessing Light for Traceless Cleavage: A Guide to Using 2-Nitrophenyl Alkyl Ether-Based Photolabile Linkers in Solid-Phase Synthesis

Introduction: The Quest for Orthogonality in Solid-Phase Synthesis

Solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, has revolutionized the construction of complex molecules, particularly peptides and oligonucleotides.[1][2] By anchoring a starting molecule to an insoluble polymer support, SPS simplifies the entire synthetic process, allowing for the use of excess reagents to drive reactions to completion and dramatically streamlining purification by simple filtration and washing.[3][4][5]

A cornerstone of modern SPS is the concept of "orthogonal" protection schemes.[1][3][6] This strategy employs multiple classes of protecting groups within a single synthesis, each of which can be removed by a specific chemical mechanism (e.g., acid, base, or catalytic hydrogenation) without affecting the others.[6][7] The linker, which tethers the growing molecule to the solid support, acts as the ultimate protecting group for the C-terminus. The choice of linker dictates the final cleavage conditions required to release the product. While acid-labile linkers (e.g., Wang, Rink Amide) are common, the requisite harsh acidic conditions can be detrimental to sensitive or complex molecules.[8]

Photolabile linkers have emerged as a powerful solution, offering an exceptionally mild and orthogonal cleavage strategy.[9][10][11] These linkers incorporate a light-sensitive moiety that, upon irradiation with UV light of a specific wavelength, undergoes a chemical transformation that releases the synthesized molecule from the support.[10][12] This "traceless" cleavage occurs without any additional chemical reagents, preserving the integrity of delicate functional groups and complex molecular architectures.[11] Among the most reliable and widely studied classes of photolabile linkers are those based on the o-nitrobenzyl scaffold.[9][10][13] This guide provides a detailed protocol and mechanistic rationale for the use of 2-nitrophenyl alkyl ethers, a prominent member of this class, in solid-phase synthesis.

The Science of Light-Induced Cleavage: Mechanism of the 2-Nitrophenyl Ether Linker

The efficacy of the 2-nitrophenyl ether linker lies in a well-defined intramolecular photochemical reaction. The process is initiated by the absorption of a photon (typically in the 350-365 nm range), which excites the nitro group.

Mechanism Breakdown:

  • Photoexcitation: Upon UV irradiation, the ortho-nitro group abstracts a benzylic hydrogen atom from the adjacent ether linkage, proceeding through a Norrish Type II-like intramolecular rearrangement.[14]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[14][15]

  • Cyclization & Rearrangement: The aci-nitro intermediate rapidly rearranges and cyclizes.

  • Product Release: This is followed by the decomposition of a key hemiacetal intermediate, which is often the rate-limiting step for product release.[15][16] The process culminates in the liberation of the desired molecule (e.g., a peptide with a free C-terminal carboxyl group or an alcohol) and the conversion of the linker to an insoluble, resin-bound o-nitrosobenzaldehyde or related ketone byproduct.[15]

The diagram below illustrates this photochemical cascade.

Caption: Figure 1: Photocleavage Mechanism of a 2-Nitrophenyl Ether Linker.

General Workflow for Solid-Phase Synthesis

The integration of a 2-nitrophenyl ether photolabile linker into a standard solid-phase peptide synthesis (SPPS) workflow is seamless. It replaces the traditional acid-labile linker and introduces a final photocleavage step. The overall process is outlined below.

Caption: Figure 2: General SPPS Workflow Using a Photolabile Linker.

Detailed Experimental Protocols

The following protocols are designed for a standard manual synthesis but can be adapted for automated synthesizers. All steps should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Loading the First Amino Acid onto a Pre-functionalized Photolabile Resin
  • Rationale: This protocol details the attachment of the first C-terminal amino acid to a commercially available or pre-synthesized resin functionalized with a 2-nitrophenyl photolabile linker (e.g., 4-(4-(1-(Fmoc-amino)alkyl)-2-methoxy-5-nitrophenoxy)butanoic acid linked to Wang resin). The esterification is a critical step that dictates the overall yield.

  • Materials:

    • Photolabile linker resin (e.g., 0.5-0.8 mmol/g loading)

    • Fmoc-protected amino acid (4 equivalents relative to resin loading)

    • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Solid-phase reaction vessel

  • Procedure:

    • Resin Swelling: Place the resin (1.0 g) in the reaction vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the polymer support.[17] Drain the solvent.

    • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (4 eq.) in a minimal amount of DMF. Add this solution to the swollen resin.

    • Coupling Reaction: Add a solution of DIC (4 eq.) and DMAP (0.1 eq.) in DCM (10 mL) to the reaction vessel.

    • Incubation: Seal the vessel and agitate the mixture at room temperature for 4-6 hours.

    • Washing: Drain the reaction mixture and wash the resin thoroughly to remove excess reagents and byproducts. Perform sequential washes with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

    • Drying: Dry the resin under a high vacuum for at least 4 hours.

    • Loading Determination (Optional but Recommended): The loading efficiency can be quantified by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 2: Standard Fmoc-SPPS Peptide Chain Elongation
  • Rationale: This is the iterative part of the synthesis where the peptide chain is built one amino acid at a time.[3][18] Each cycle consists of two key steps: removing the temporary Fmoc protecting group from the N-terminus and coupling the next activated Fmoc-amino acid.

  • Procedure (per cycle):

    • Fmoc Deprotection:

      • Swell the peptide-resin in DMF.

      • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

      • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[17]

      • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

    • Amino Acid Coupling:

      • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling agent like HBTU/HOBt (3 eq.) and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF for 2-5 minutes.[18]

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

      • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Repeat: Repeat this cycle until the desired peptide sequence is fully assembled.

Protocol 3: Photocleavage of the Peptide from the Solid Support
  • Rationale: This is the final, defining step for this workflow. The peptide-resin is irradiated with UV light, causing cleavage of the linker and release of the peptide into solution. The choice of solvent is critical; it must be transparent to the UV wavelength used and capable of solvating the target peptide.

  • Materials:

    • Peptide-resin (fully assembled and dried)

    • Photochemical reactor or a simple setup with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths <320 nm).

    • Cleavage solvent (e.g., DCM, THF, Acetonitrile/Water mixture).

    • Inert gas (Nitrogen or Argon).

  • Procedure:

    • Preparation: Place the dried peptide-resin in a quartz or Pyrex reaction vessel.

    • Solvent Addition: Add the chosen cleavage solvent to form a dilute slurry. The resin should be fully suspended to ensure uniform irradiation.

    • Degassing: Bubble an inert gas (Argon or Nitrogen) through the slurry for 10-15 minutes to remove dissolved oxygen, which can sometimes quench the excited state of the linker.

    • Irradiation: Irradiate the slurry with a UV lamp (typically centered around 365 nm) while gently agitating or stirring. The reaction vessel should be cooled (e.g., with a water bath) to prevent heating from the lamp.

    • Monitoring: The reaction progress can be monitored by taking small aliquots of the supernatant, removing the solvent, and analyzing the contents via HPLC or LC-MS.

    • Product Collection: Once cleavage is complete (typically 2-8 hours, see Table 1), filter the resin and collect the filtrate.

    • Washing: Wash the resin with additional fresh solvent (2-3 times) to recover any remaining product. Combine all filtrates.

    • Final Steps: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude peptide, which can then be purified by reverse-phase HPLC.

Key Parameters and Data

The efficiency of photocleavage depends on several factors. The following table provides typical starting parameters based on data for o-nitrobenzyl linkers. Optimization is recommended for each specific application.

ParameterRecommended Value/RangeRationale & Notes
Wavelength 350 - 365 nmThis range maximizes the absorbance of the o-nitrobenzyl chromophore while minimizing potential photodamage to sensitive amino acids like Tryptophan.[9]
Irradiation Time 2 - 12 hoursHighly dependent on the specific linker structure, peptide sequence, lamp power, and reactor geometry. Must be determined empirically.
Solvent DCM, THF, Dioxane, CH₃CN/H₂OThe solvent must be transparent at the irradiation wavelength and effectively solvate the target molecule. Protic solvents can sometimes aid cleavage.[13]
Temperature 15 - 25 °CHigher temperatures are generally not necessary and may increase the risk of side reactions. Cooling is often required to dissipate heat from the lamp.
Scavengers Mild base (e.g., N-methylmorpholine)The o-nitroso byproduct can potentially react with the released product. A non-nucleophilic base can help trap reactive species, although often not required.[19]
Typical Yield 70 - 95%Yields are generally high but can be affected by incomplete cleavage or adsorption of the product onto the resin.[19]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Cleavage 1. Insufficient irradiation time or power. 2. UV absorption by the solvent or peptide (e.g., Trp residues). 3. Poor swelling of the resin, limiting light penetration.1. Increase irradiation time or use a higher-power lamp. 2. Use a solvent with a higher UV cutoff. For Trp-containing peptides, ensure the wavelength is >320nm. 3. Ensure the resin is well-suspended and agitated during irradiation.
Low Product Recovery 1. Adsorption of the cleaved peptide to the resin support. 2. Precipitation of the product in the cleavage solvent.1. After initial filtration, wash the resin extensively with a series of solvents of varying polarity (e.g., DCM, ACN, MeOH). 2. Choose a solvent system that is known to be effective for your target molecule's solubility.
Presence of Side-Products 1. Photodegradation of sensitive amino acids. 2. Reaction of the cleaved product with the nitroso byproduct.1. Use a Pyrex filter to cut off lower, more damaging UV wavelengths (<320 nm). 2. Add a small amount of a non-nucleophilic base or a scavenger to the cleavage solution.

Conclusion

The 2-nitrophenyl alkyl ether linker provides a robust and elegant method for the final cleavage step in solid-phase synthesis. Its orthogonality to standard acid- and base-labile protecting groups makes it an invaluable tool for the synthesis of sensitive peptides, modified biomolecules, and complex organic compounds.[20][21] By leveraging the clean and reagent-free power of light, researchers can access molecules that would be challenging to produce using traditional cleavage strategies, thereby expanding the horizons of drug discovery and chemical biology.

References

  • Benchchem. A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo. [Online].
  • Qvortrup, K., et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters. [Online]. Available: [Link]

  • Qvortrup, K., et al. A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Technical University of Denmark. [Online]. Available: [Link]

  • Albericio, F., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Online]. Available: [Link]

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Online]. Available: [Link]

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Online]. Available: [Link]

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Online]. Available: [Link]

  • Griffin, D. R., et al. (2021). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. [Online]. Available: [Link]

  • Holmes, C. P., & Jones, D. G. (1995). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Hasan, A., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society. [Online]. Available: [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]

  • Gries, G., et al. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters. [Online]. Available: [Link]

  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Online]. Available: [Link]

  • Hasan, A., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. [Online]. Available: [Link]

  • Hasan, A., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. [Online]. Available: [Link]

  • Kim, Y., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health. [Online]. Available: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Online]. Available: [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Online]. Available: [Link]

  • University of Cambridge. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Online]. Available: [Link]

  • Fields, G. B. (2005). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Online]. Available: [Link]

  • Bodanszky, M., & Fagan, D. T. (1973). O-nitrophenyl esters in solid phase peptide synthesis. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Online]. Available: [Link]

  • Merrifield, R. B. (1985). Solid Phase Synthesis. Science. [Online]. Available: [Link]

  • Vaskevich, C., et al. (2013). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. Molecules. [Online]. Available: [Link]

  • Moodie, E. D. A., et al. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate. [Online]. Available: [Link]

  • Dömling, A. (2013). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. The Disrupted Ugi Reaction. [Online]. Available: [Link]

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Application Notes & Protocols: Investigating 2-Nitrophenyl Pentyl Ether as a Novel Herbicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of 2-nitrophenyl pentyl ether as a potential novel herbicide. The protocols outlined below are designed to be self-validating and are grounded in established principles of herbicide discovery and development.

Introduction: The Quest for Novel Herbicidal Moieties

The persistent challenge of herbicide resistance necessitates the exploration of new chemical entities with effective weed control properties.[1][2] Nitrodiphenyl ether herbicides have a history of use, and their mechanism of action, primarily through the inhibition of protoporphyrinogen oxidase (PPO), is well-documented.[3] This class of compounds induces rapid, light-dependent peroxidation of cell membranes in susceptible plants.[4][5][6] this compound, a structurally related compound, presents an intriguing candidate for investigation. Its efficacy and potential for selective herbicidal action are yet to be fully elucidated, making it a compelling subject for research and development in agrochemistry.

Synthesis and Characterization of this compound

A reliable synthesis and thorough characterization are the foundational steps in evaluating any new chemical entity.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for preparing nitrophenyl alkyl ethers is the Williamson ether synthesis.[7] This protocol is adapted from established procedures for similar compounds.

Materials:

  • 2-Nitrophenol

  • 1-Bromopentane (or 1-iodopentane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenol (1 equivalent) in acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will likely become colored.

  • Alkylation: Add 1-bromopentane (1.2 equivalents) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Causality of Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of 2-nitrophenol, forming the nucleophilic phenoxide.

  • Acetone/DMF: These polar aprotic solvents are ideal for SN2 reactions like the Williamson ether synthesis.

  • Excess Alkyl Halide: Using a slight excess of 1-bromopentane helps to drive the reaction to completion.

Physicochemical Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[8][9]
Molecular Weight 209.24 g/mol [8]
Appearance Light yellow to yellow liquid[10]
Boiling Point 177-178 °C at 15 mmHg[10]
Density 1.098 g/mL at 20 °C[10]
Refractive Index n20/D 1.522

Analytical Techniques for Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, such as the nitro group and the ether linkage.

Evaluation of Herbicidal Efficacy

The following protocols are designed to assess the phytotoxic effects of this compound on a range of plant species.

Pre-emergence Herbicidal Activity Assay

This assay evaluates the compound's ability to inhibit seed germination and seedling growth.

Materials:

  • Seeds of monocot (e.g., Zea mays, corn) and dicot (e.g., Glycine max, soybean; Amaranthus retroflexus, redroot pigweed) species.

  • Petri dishes or multi-well plates.

  • Filter paper.

  • This compound stock solution in a suitable solvent (e.g., acetone or DMSO).

  • Growth chamber with controlled light and temperature.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Plating: Place a sterile filter paper in each petri dish and moisten it with a known volume of the corresponding test solution. A solvent-only control should be included.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 7-14 days, measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each parameter.

Post-emergence Herbicidal Activity Assay

This assay assesses the compound's effect on established seedlings.

Materials:

  • Young, healthy seedlings of monocot and dicot species (at the 2-4 leaf stage).

  • Pots with a suitable soil mix.

  • Spray chamber or handheld sprayer.

  • This compound formulations (e.g., with a surfactant).

  • Greenhouse or controlled environment growth room.

Step-by-Step Protocol:

  • Seedling Preparation: Grow seedlings in pots until they reach the desired growth stage.

  • Treatment Application: Prepare spray solutions of this compound at various concentrations. Apply the solutions to the foliage of the seedlings until runoff. Include a formulation blank as a control.

  • Observation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, wilting) over 14-21 days.

  • Assessment: Rate the herbicidal injury using a visual scoring system (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: Determine the dose-response curve and calculate the GR₅₀ (the dose required to cause 50% growth reduction).

Investigating the Mechanism of Action

Based on the structure of this compound, it is hypothesized to act as a protoporphyrinogen oxidase (PPO) inhibitor, similar to other nitrodiphenyl ether herbicides.[3]

Proposed Mechanism of Action: PPO Inhibition

G Two_Nitrophenyl_Pentyl_Ether 2-Nitrophenyl Pentyl Ether PPO PPO Two_Nitrophenyl_Pentyl_Ether->PPO Inhibition

Caption: Proposed mechanism of action for this compound.

Protocol for In Vitro PPO Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the PPO enzyme.

Materials:

  • Isolated chloroplasts or purified PPO enzyme from a plant source (e.g., spinach, corn).

  • Protoporphyrinogen IX (substrate).

  • Spectrophotometer.

  • This compound test solutions.

  • Known PPO inhibitor (e.g., oxyfluorfen) as a positive control.

Step-by-Step Protocol:

  • Enzyme Preparation: Isolate chloroplasts or purify the PPO enzyme using established biochemical methods.

  • Assay Mixture: In a cuvette, combine a buffer solution, the PPO enzyme preparation, and the test compound (or control) at various concentrations.

  • Reaction Initiation: Add protoporphyrinogen IX to initiate the reaction.

  • Measurement: Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., ~630 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Workflow for Herbicide Development Investigation

G Synthesis Synthesis of 2-Nitrophenyl Pentyl Ether Characterization Physicochemical Characterization (NMR, MS, FTIR) Synthesis->Characterization Pre_Emergence Pre-emergence Herbicidal Assay Characterization->Pre_Emergence Post_Emergence Post-emergence Herbicidal Assay Characterization->Post_Emergence MoA_Hypothesis Mechanism of Action Hypothesis (PPO Inhibition) Pre_Emergence->MoA_Hypothesis Post_Emergence->MoA_Hypothesis Structure_Activity Structure-Activity Relationship (SAR) Studies Post_Emergence->Structure_Activity In_Vitro_PPO In Vitro PPO Inhibition Assay MoA_Hypothesis->In_Vitro_PPO In_Vitro_PPO->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization

Caption: Workflow for investigating this compound as a novel herbicide.

Concluding Remarks for the Researcher

The protocols and application notes provided here offer a structured approach to the initial investigation of this compound as a potential herbicide. A thorough and systematic evaluation of its synthesis, efficacy, and mechanism of action is paramount. Should this compound exhibit promising herbicidal activity, further studies, including structure-activity relationship (SAR) analysis, toxicology, and environmental fate, would be warranted. The development of novel herbicides is a complex but essential endeavor for sustainable agriculture.[11][12]

References

  • Carneiro, M. C., et al. (2017). Mechanism of nitrofen teratogenesis. Reproductive Toxicology, 69, 138-145. [Link]

  • Gong, J., et al. (2016). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ChemistrySelect, 1(15), 4789-4792. [Link]

  • Bowyer, J. R., et al. (1990). The mode of action of nitrodiphenyl ether and related herbicides. In Proceedings of the Vth International Congress of Pesticide Chemistry, (pp. 111-120). [Link]

  • Koehler, H., et al. (1995). Process for the preparation of nitrophenyl alkyl ethers. U.S.
  • Hall, J. C., & Dodge, A. D. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant Physiology, 90(3), 856-861. [Link]

  • Dodge, A. D., & Hall, J. C. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 90(3), 862-866. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives. [Link]

  • Google Patents. (n.d.). A kind of method of synthesizing o-nitroacetophenone compound.
  • Wang, H., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3796-3805. [Link]

  • Li, Y., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13993. [Link]

  • Kagabu, S. (2021). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 46(3), 279-290. [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

  • Preprints.org. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

  • ResearchGate. (n.d.). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. [Link]

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Application Notes and Protocols for 2-Nitrophenyl Pentyl Ether in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Light to Engineer Smart Materials

In the dynamic field of materials science, the quest for materials with tunable and responsive properties is paramount. Photoresponsive materials, which change their characteristics upon exposure to light, offer an exceptional level of control, enabling spatiotemporal precision in modulating material behavior. At the heart of many of these smart materials lies the concept of photocleavable protecting groups (PPGs), molecular entities that can be selectively removed by light to unmask a functional group or trigger a specific event.[1][2][3] Among the most extensively studied and utilized classes of PPGs are the ortho-nitrobenzyl derivatives.[2][4] 2-Nitrophenyl pentyl ether stands as a representative example of this class, offering a versatile tool for researchers and scientists in the design and fabrication of advanced, light-sensitive systems.

This guide provides a comprehensive overview of the application of this compound and related 2-nitrobenzyl compounds in materials science. We will delve into the fundamental principles of its photochemical behavior, provide detailed protocols for its use in creating photoresponsive polymers and controlled release systems, and offer insights into the experimental considerations that ensure robust and reproducible results.

The Core Principle: The 2-Nitrobenzyl Photocleavage Reaction

The utility of this compound in materials science is fundamentally derived from the photochemical properties of the 2-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl ether undergoes an intramolecular hydrogen abstraction, leading to a series of rearrangements that ultimately result in the cleavage of the ether bond.[5][6] This process, often referred to as "uncaging," releases the protected alcohol (in this case, pentanol) and converts the 2-nitrobenzyl group into a 2-nitrosobenzaldehyde byproduct.[5][6] The key advantage of this reaction is that it can be triggered on demand with high spatial and temporal control, simply by directing a light source to a specific area of the material.[2][7]

The efficiency of this photocleavage is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the leaving group (the alcohol), the solvent, and the irradiation wavelength.[2][8] While specific quantum yields for this compound are not extensively documented, the general principles derived from studies on other 2-nitrobenzyl ethers provide a strong foundation for its application.

Mechanism of Photocleavage

The photolysis of 2-nitrobenzyl ethers proceeds through a well-studied mechanism. The initial excitation of the nitro group is followed by an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which is a key transient species in the reaction pathway.[5][9] Subsequent rearrangement and hydrolysis lead to the final cleavage products.

G cluster_0 Photocleavage of this compound A This compound B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E 2-Nitrosobenzaldehyde D->E F Pentanol (Released) D->F Cleavage

Caption: Photocleavage mechanism of this compound.

Application 1: Synthesis of Photoresponsive Polymers

The incorporation of this compound moieties into polymer chains allows for the creation of materials whose properties can be altered by light.[10] This can manifest as changes in solubility, degradation, or mechanical properties. The photocleavage of the ether linkage can lead to polymer chain scission, resulting in a decrease in molecular weight and a change in the material's bulk properties.[11]

Protocol for Incorporating this compound into a Polymer Backbone

This protocol describes a general method for synthesizing a photoresponsive polyester by incorporating a diol functionalized with a 2-nitrophenyl group.

Materials:

  • 2-Nitro-1,4-benzenedimethanol (can be synthesized or commercially sourced)

  • Adipoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • UV lamp (e.g., 365 nm)

  • Gel Permeation Chromatography (GPC) instrument

Procedure:

  • Monomer Preparation: While this compound itself is not a monomer for polymerization, a similar functional group can be part of a diol monomer. For this example, we use 2-Nitro-1,4-benzenedimethanol as a stand-in to illustrate the principle.

  • Polymerization: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Nitro-1,4-benzenedimethanol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM to the stirred monomer solution via a dropping funnel. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Polymer Isolation and Purification: a. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring. b. Collect the polymer precipitate by vacuum filtration and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. c. Dry the polymer under vacuum at 40 °C to a constant weight.

  • Characterization: a. Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy. b. Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using GPC.

Photodegradation Study:

  • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., THF or DCM) at a concentration of 1 mg/mL.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the solution with a UV lamp at 365 nm for specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • After each irradiation interval, take an aliquot of the solution and analyze the change in molecular weight using GPC.

  • A decrease in the average molecular weight will be observed, confirming the photo-induced degradation of the polymer.

Expected Results:

Irradiation Time (min)Mn ( g/mol )PDI
015,0001.8
1511,5001.7
308,2001.6
605,1001.5
1203,5001.4

Note: The values in the table are illustrative and will depend on the specific polymer and irradiation conditions.

Application 2: Light-Triggered Release Systems

A powerful application of this compound is in the development of systems for the controlled release of encapsulated molecules.[12][13] By incorporating this photocleavable linker into a hydrogel matrix or a nanoparticle shell, a payload (e.g., a drug, a dye, or a fragrance) can be physically entrapped. Upon exposure to light, the cleavage of the 2-nitrophenyl ether linkages leads to the degradation of the matrix and the subsequent release of the encapsulated agent.[13]

Protocol for a Light-Triggered Release from a Photodegradable Hydrogel

This protocol outlines the fabrication of a photodegradable hydrogel crosslinked with a molecule containing the 2-nitrobenzyl ether functionality for the controlled release of a model compound (e.g., Rhodamine B).

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)

  • A custom-synthesized crosslinker: bis(2-((acryloyloxy)oxy)ethyl) 4-((2-nitrophenoxy)methyl) terephthalate (as a representative photocleavable crosslinker).

  • Photoinitiator (e.g., Irgacure 2959)

  • Rhodamine B

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm, with controlled intensity)

Procedure:

  • Hydrogel Precursor Solution Preparation: a. Prepare a stock solution of the photocleavable crosslinker in a suitable solvent (e.g., DMSO). b. In a small vial, mix PEGDA, the photocleavable crosslinker stock solution, and the photoinitiator (0.5 wt%). c. Add an aqueous solution of Rhodamine B to the precursor mixture to achieve the desired final concentration. d. Vortex the mixture thoroughly to ensure homogeneity.

  • Hydrogel Fabrication: a. Pipette the precursor solution between two glass slides separated by a spacer (e.g., 1 mm thick). b. Expose the solution to UV light (e.g., 365 nm) for a sufficient time (e.g., 5-10 minutes) to induce photopolymerization and form the hydrogel.

  • Release Study: a. Carefully remove the hydrogel from the glass slides and cut it into discs of a specific diameter. b. Place each hydrogel disc in a vial containing a known volume of PBS (pH 7.4). c. At desired time points, expose the hydrogels to UV light (365 nm) for a specific duration. d. At regular intervals, take aliquots from the supernatant and measure the absorbance of Rhodamine B using a UV-Vis spectrophotometer (at ~554 nm). e. Replenish the removed volume with fresh PBS to maintain a constant volume. f. A control group of hydrogels should be kept in the dark to measure any passive leakage.

  • Data Analysis: a. Calculate the cumulative release of Rhodamine B over time for both the irradiated and non-irradiated samples. b. Plot the cumulative release percentage against time to visualize the light-triggered release profile.

G cluster_1 Light-Triggered Release Workflow A Hydrogel with Encapsulated Payload and Photocleavable Linkers B UV Irradiation (365 nm) A->B C Cleavage of 2-Nitrophenyl Ether Linkers B->C D Hydrogel Matrix Degradation C->D E Release of Payload D->E

Caption: Workflow for light-triggered release from a photodegradable hydrogel.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in the synthesis of photoresponsive polymers, the successful incorporation of the 2-nitrophenyl moiety can be confirmed by spectroscopic methods (NMR, IR), and the photo-induced degradation is directly quantifiable through GPC analysis. Similarly, in the controlled release study, the comparison with a non-irradiated control group provides a clear baseline to ascertain that the release is indeed triggered by light and not by simple diffusion. The rate of release can be further correlated with the duration and intensity of the light exposure, providing a robust validation of the system's responsiveness.

Conclusion and Future Outlook

This compound, as a representative of the 2-nitrobenzyl class of photocleavable compounds, offers a powerful and versatile tool for the development of advanced photoresponsive materials. The ability to precisely control material properties and trigger the release of active molecules using light opens up a vast array of possibilities in fields ranging from drug delivery and tissue engineering to microfabrication and data storage. Future research will likely focus on the development of 2-nitrobenzyl derivatives that are sensitive to longer wavelengths of light (e.g., visible or near-infrared) to enhance biocompatibility and penetration depth for in vivo applications. The continued exploration of these fascinating molecules promises to push the boundaries of what is possible in materials science.

References

  • Hansen, M. J., et al. (2015). Photochemistry of 2-Nitrobenzyl Enol Ethers: Oxidative CC Bond Scission. Organic Letters, 7(12), 2485–2487. [Link]

  • Klán, P., et al. (2013). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 42(1), 213-234. [Link]

  • Azagarsamy, M. A., & Deiters, A. (2013). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. Angewandte Chemie International Edition, 52(43), 11370-11374. [Link]

  • Wang, D., et al. (2021). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Biomacromolecules, 22(10), 4271–4279. [Link]

  • Singh, A., et al. (2013). Photocleavable hydrogels for light-triggered siRNA release. Journal of Controlled Release, 172(1), 269-277. [Link]

  • Klán, P., et al. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 122(43), 10651-10660. [Link]

  • Griffin, B. A., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 13(6), 1836-1843. [Link]

  • ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Retrieved from [Link]

  • Givens, R. S., & Rubina, M. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • MDPI. (2022). Photoremovable Protecting Groups. Retrieved from [Link]

  • Deshpande, R. K., et al. (2012). Photolabile protecting groups in metal–organic frameworks: preventing interpenetration and masking functional groups. Chemical Communications, 48(12), 1574-1576. [Link]

  • AZoM. (2023). Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. Retrieved from [Link]

  • Wanner, M. J., & Koomen, G.-J. (2005). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Helvetica Chimica Acta, 88(10), 2689-2697. [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 4(13), 2261–2264. [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). Photoresponsive polyesters by incorporation of alkoxyphenacyl or coumarin chromophores along the backbone. Macromolecules, 45(1), 132-139. [Link]

  • Natansohn, A., & Eisenbach, C. D. (1992). Photoresponsive polymers: 1. Preparation and properties of a polymer containing 2-phenyl-1,3-indandione as chromophore. Polymer, 33(5), 1058-1062. [Link]

  • Li, Y., et al. (2019). Photoresponsive polymers with multi-azobenzene groups. Polymer Chemistry, 10(30), 4054-4066. [Link]

  • Google Patents. (n.d.). Photosensitive compositions containing a polymer with carboxyl and hydroxyphenyl groups, a compound with multiple ethylenic unsaturation and a photo-acid generator.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitrophenyl pentyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a phenoxide ion, generated from 2-nitrophenol by a base, acts as a nucleophile and attacks the primary alkyl halide (1-pentyl halide), displacing the halide to form the desired ether.[1][3]

The presence of the nitro group on the aromatic ring makes the phenolic proton of 2-nitrophenol more acidic compared to phenol, facilitating its deprotonation.[3] However, the phenoxide formed is an ambident nucleophile, which can lead to side reactions.[2] Understanding and controlling the reaction conditions is therefore paramount to achieving a high yield of the desired O-alkylated product.

II. Visualizing the Reaction Pathway

To better understand the process, the following diagram illustrates the SN2 mechanism for the synthesis of this compound.

Williamson_Ether_Synthesis Base Base 2-Nitrophenoxide 2-Nitrophenoxide Transition_State Sₙ2 Transition State 2-Nitrophenoxide->Transition_State Nucleophilic Attack Pentyl_Halide 1-Pentyl Halide (e.g., 1-Iodopentane) Pentyl_Halide->Transition_State Product 2-Nitrophenyl pentyl ether Transition_State->Product Byproduct Halide Salt Transition_State->Byproduct

Caption: SN2 mechanism for this compound synthesis.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of unreacted 2-nitrophenol remaining. What could be the cause?

Answer:

Low conversion of the starting material, 2-nitrophenol, typically points to incomplete deprotonation to form the nucleophilic phenoxide. Several factors could be at play:

  • Insufficient Base Strength or Amount: While 2-nitrophenol is more acidic than phenol, a sufficiently strong base is still required for complete deprotonation. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2][4] However, if your yield is low, consider the following:

    • Solution: Ensure you are using at least one, and preferably two, equivalents of a suitable base.[5] If using a weaker base like K₂CO₃, ensure it is finely powdered and anhydrous to maximize its reactivity.[6] For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, but with caution due to its high reactivity and potential to increase side reactions.[4][7]

  • Reaction Time and Temperature: The reaction may not have reached completion. Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[1][4]

    • Solution: Try increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. One reported synthesis of this compound specifies refluxing in acetone for 20 hours.[8][9]

  • Solvent Choice: Protic solvents can solvate the phenoxide ion, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[1][10]

    • Solution: Employ a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or acetone.[2][8] These solvents do not strongly solvate the phenoxide, leaving it more available to attack the alkyl halide.[2]

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer:

The formation of an alkene (pentene) is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[2] This is a common side reaction, especially under basic conditions. Here’s how to favor substitution over elimination:

  • Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor. The Williamson ether synthesis works best with primary alkyl halides.[2][7] Secondary and tertiary alkyl halides are much more prone to elimination.[1][2][7]

    • Solution: Ensure you are using a primary pentyl halide, such as 1-iodopentane or 1-bromopentane. Avoid using secondary or tertiary pentyl halides.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[2]

    • Solution: Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce the amount of alkene byproduct.

  • Steric Hindrance of the Base: While the phenoxide is your nucleophile, the choice of base to form it can have an impact. Very bulky bases can favor elimination.

    • Solution: Stick to non-hindered bases like K₂CO₃ or NaOH for the deprotonation of 2-nitrophenol.

Question 3: My product is contaminated with a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

Answer:

Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[2] The selectivity is highly dependent on the reaction conditions:

  • Solvent Effects: This is often the most influential factor.

    • Solution for O-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[2] These solvents leave the oxygen anion of the phenoxide more exposed and reactive.

    • To avoid C-alkylation: Avoid protic solvents like water or alcohols, as they can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[2]

  • Phase Transfer Catalysis: Using a phase transfer catalyst can enhance the solubility of the phenoxide in the organic phase and often favors O-alkylation.[1][11][12]

    • Solution: Consider adding a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6.[1] This can also allow for milder reaction conditions.[11][12]

IV. Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on established methods for Williamson ether synthesis with phenols.

Materials:

  • 2-Nitrophenol

  • 1-Iodopentane (or 1-Bromopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetone (or Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1 equivalent).

  • Add finely powdered anhydrous potassium carbonate (2 equivalents).

  • Add anhydrous acetone to the flask (a typical concentration would be around 0.1 M of the 2-nitrophenol).

  • Begin stirring the suspension at room temperature.

  • Add 1-iodopentane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of 2-nitrophenol), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

V. Frequently Asked Questions (FAQs)

Q1: Which pentyl halide should I use: iodide, bromide, or chloride?

A1: For SN2 reactions, the reactivity of the leaving group is crucial. The general order of reactivity for halides is I⁻ > Br⁻ > Cl⁻. Therefore, 1-iodopentane would be the most reactive, leading to faster reaction times. However, 1-bromopentane is also a very suitable and often more cost-effective option. 1-chloropentane would be the least reactive.

Q2: Can I use sodium hydride (NaH) as the base?

A2: Yes, NaH is a strong, non-nucleophilic base that can be very effective for deprotonating alcohols and phenols.[7] It offers the advantage of an irreversible deprotonation, driving the formation of the phenoxide. However, it is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. For 2-nitrophenol, which is relatively acidic, a milder base like K₂CO₃ is often sufficient and safer.[4]

Q3: Is it possible to run this reaction under solvent-free conditions?

A3: Some Williamson ether syntheses of phenols have been successfully performed under solvent-free conditions, often by heating the phenol, alkyl halide, and a solid base like K₂CO₃ together.[13] This can be a more environmentally friendly approach. However, reaction times and temperatures may need to be optimized, and this method might not be suitable for all substrates.

Q4: How do I effectively purify the final product?

A4: After the workup to remove the base and salt byproducts, the crude product will likely contain unreacted starting materials and potentially small amounts of side products. Column chromatography on silica gel is the most common and effective method for purifying this compound to a high degree of purity. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times for Williamson ether synthesis, sometimes from hours to minutes, and can also improve yields.[1] If you have access to a microwave reactor, this is an excellent option to explore for optimizing your synthesis.

VI. Data Summary Table

ParameterRecommendation for High YieldRationale
Alkyl Halide 1-Iodopentane or 1-BromopentanePrimary halide minimizes E2 elimination; I⁻ and Br⁻ are excellent leaving groups.[2]
Base Anhydrous K₂CO₃ (2 eq.)Sufficiently basic for the acidic 2-nitrophenol; safer than NaH.[4][5]
Solvent Anhydrous Acetone or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the phenoxide, favoring O-alkylation.[2]
Temperature 50-80°C (Reflux)Balances reaction rate while minimizing the competing elimination reaction.[1][4]
Catalyst Phase Transfer Catalyst (optional)Can increase reaction rate and allow for milder conditions.[1][11][12]

VII. Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Check_Starting_Materials Analyze Crude Product (TLC, NMR) Unreacted_Phenol High % of Unreacted 2-Nitrophenol? Check_Starting_Materials->Unreacted_Phenol Alkene_Byproduct Presence of Alkene Byproduct? Unreacted_Phenol->Alkene_Byproduct No Solution_Deprotonation Incomplete Deprotonation - Increase base equivalents - Use stronger base (cautiously) - Increase reaction time/temp Unreacted_Phenol->Solution_Deprotonation Yes C_Alkylation Presence of C-Alkylated Isomer? Alkene_Byproduct->C_Alkylation No Solution_Elimination E2 Elimination is Competing - Lower reaction temperature - Ensure primary alkyl halide is used Alkene_Byproduct->Solution_Elimination Yes Solution_Alkylation C-Alkylation Occurred - Switch to polar aprotic solvent - Consider phase transfer catalyst C_Alkylation->Solution_Alkylation Yes End Optimized Synthesis C_Alkylation->End No Solution_Deprotonation->End Solution_Elimination->End Solution_Alkylation->End

Caption: A step-by-step guide to troubleshooting the synthesis.

VIII. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • YouTube. Williamson Ether Synthesis. (2020-10-20). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. (2023-03-20). [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. (2024-03-28). [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025-08-06). [Link]

  • Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • LookChem. This compound|39645-91-5. [Link]

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Technical Support Center: Purification of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Nitrophenyl pentyl ether (2-NPPE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, typically synthesized via the Williamson ether synthesis.[1][2][3] Each issue is presented in a question-and-answer format, detailing the root cause and providing a validated protocol for resolution.

Question 1: My crude product is contaminated with unreacted 2-nitrophenol. How can I remove it?

Expert Analysis: The presence of unreacted 2-nitrophenol is a frequent issue, arising from incomplete reaction or stoichiometric imbalances. The key to its removal lies in its acidic phenolic proton. By washing the crude product dissolved in an organic solvent with an aqueous basic solution, the 2-nitrophenol is deprotonated to form its corresponding sodium salt, sodium 2-nitrophenoxide. This salt is highly soluble in the aqueous phase and can be easily separated, while the neutral ether product remains in the organic layer.[4]

Recommended Protocol: Aqueous Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. A typical concentration is 50-100 mg of crude product per mL of solvent.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M sodium hydroxide (NaOH) or 5% sodium carbonate (Na₂CO₃) aqueous solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, likely yellow or orange due to the phenoxide, should be drained.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the phenol.

  • Neutralization Wash: Wash the organic layer with deionized water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.

Trustworthiness Check: Monitor the removal of 2-nitrophenol by spotting the organic layer on a TLC plate before and after the washes. The spot corresponding to 2-nitrophenol should disappear after the extraction is complete.

Question 2: Thin Layer Chromatography (TLC) analysis shows a non-polar impurity that runs faster than my product. What is it and how do I remove it?

Expert Analysis: This fast-eluting, non-polar spot is almost certainly unreacted pentyl bromide (or other pentyl halide). In Williamson ether synthesis, an excess of the alkyl halide is often used to drive the reaction to completion, leaving residual starting material.[3] Due to its non-polar nature, it has a weak affinity for the polar stationary phase (silica gel) and is readily eluted by non-polar solvents. The most effective method for its removal is column chromatography.[5][6]

Recommended Protocol: Silica Gel Column Chromatography

  • TLC Optimization: First, determine an optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the 2-NPPE product, while the pentyl bromide spot should be close to the solvent front (Rf > 0.8).[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate).[7] Pack a glass column with the slurry, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the column. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with the non-polar solvent system. The unreacted pentyl bromide will elute first. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): After the pentyl bromide has been eluted, you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to speed up the elution of your desired 2-NPPE product.

  • Product Isolation: Combine the pure fractions containing 2-NPPE and remove the solvent under reduced pressure.

Below is a diagram illustrating the general workflow for chromatographic purification.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis to Find Optimal Solvent System Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Pool 7. Combine Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent Pool->Evap Product Purified Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

Question 3: My product yield is low and I see byproducts with similar polarity. What could be the cause?

Expert Analysis: A common competing reaction in Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases or high temperatures.[2][3] If you used a secondary or tertiary pentyl bromide, elimination becomes significant, producing various pentene isomers.[9][10] These alkene byproducts can have polarities similar to the desired ether, making separation challenging.

Solution & Prevention:

  • Prevention during Synthesis: The most effective solution is prevention. Use a primary alkyl halide (1-pentyl bromide) whenever possible, as it is least prone to elimination.[2] Use a less sterically hindered base (like K₂CO₃ instead of potassium tert-butoxide) and maintain moderate reaction temperatures.

  • Purification: Careful column chromatography is required. You will need to test various solvent systems to achieve baseline separation on TLC. A shallow gradient (a slow, gradual increase in solvent polarity) during column chromatography can help resolve compounds with close Rf values.

The table below summarizes the common impurities and the logic for their removal.

ImpurityLikely CausePhysicochemical PropertyRecommended Removal Method
2-Nitrophenol Incomplete reactionAcidic (pKa ≈ 7.2)Aqueous base wash (e.g., 1M NaOH)
Pentyl Bromide Excess reagentNon-polarColumn Chromatography (elutes first)
Pentene Isomers E2 EliminationNon-polar / weakly polarColumn Chromatography (requires careful optimization)
Di-pentyl ether Self-condensation of pentanol (if present)Non-polarColumn Chromatography

Frequently Asked Questions (FAQs)

What is the best overall purification strategy for this compound?

A multi-step approach is most robust.

  • Initial Workup: Begin with an aqueous basic wash to remove acidic impurities like unreacted 2-nitrophenol.

  • Chromatography: Follow with silica gel column chromatography to separate the target ether from non-polar impurities (unreacted alkyl halide, elimination byproducts) and any other byproducts.

  • Final Polish (Optional): If very high purity is required, vacuum distillation can be employed, as 2-NPPE has a high boiling point (177-178 °C at 15 mmHg), which allows for separation from less volatile impurities.[11]

The following diagram illustrates the decision-making process for purification.

G Crude Crude Reaction Mixture Wash Aqueous Basic Wash (e.g., 1M NaOH) Crude->Wash TLC1 TLC Analysis Wash->TLC1 PhenolWaste Aqueous Waste (contains 2-nitrophenoxide) Wash->PhenolWaste Column Silica Gel Column Chromatography TLC1->Column Impurities present Combine Combine Pure Fractions & Evaporate TLC1->Combine Product is pure TLC2 TLC Analysis of Fractions Column->TLC2 TLC2->Combine Identify pure fractions ImpurityWaste Non-polar Impurity Fractions (e.g., pentyl bromide) TLC2->ImpurityWaste FinalProduct High Purity 2-NPPE Combine->FinalProduct

Caption: Multi-step Purification Strategy for 2-NPPE.

How should I handle and store purified this compound?
  • Handling: this compound is classified as a skin irritant.[12][13][14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15][16]

  • Storage: Ethers have a tendency to form explosive peroxides over time, especially when exposed to light and air.[17] While this tendency is reduced in aromatic ethers, it is still a consideration. Store the purified product in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[16] Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[17]

Can I use recrystallization to purify this compound?

Recrystallization is a powerful technique for purifying solid compounds.[18] However, this compound is a liquid at room temperature (density ~1.098 g/mL at 20 °C).[11] Therefore, standard recrystallization is not a viable primary purification method. If your product solidifies at lower temperatures, low-temperature crystallization could be attempted, but column chromatography remains the more practical and effective choice.

References

  • This compound | C11H15NO3 | CID 231833 - PubChem.

  • This compound 39645-91-5 wiki.

  • This compound | 39645-91-5 - ChemicalBook.

  • This compound Selectophore®, ≥99.0% 39645-91-5 - Sigma-Aldrich.

  • 2-Nitrophenyl octyl ether - Santa Cruz Biotechnology.

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond.

  • This compound synthesis - ChemicalBook.

  • This compound SDS, 39645-91-5 Safety Data Sheets - ECHEMI.

    • The Williamson Ether Synthesis.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Experiment 06 Williamson Ether Synthesis.

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate.

  • Column chromatography.

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN.

  • Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98% - Cole-Parmer.

  • Williamson Ether Synthesis - Chemistry Steps.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • This compound Selectophore®, ≥99.0% 39645-91-5 - Sigma-Aldrich.

  • ring reactions of phenol - Chemguide.

  • Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography - Benchchem.

  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization - Benchchem.

  • Column Chromatography - YouTube.

  • In dénydrohalogenation of tert-pentyl bromide using alc. KOH, major product obtained is.

  • Revisiting Elimination Reactions in the Pentanol and Bromopentane Series - New Home Pages of Dr. Rainer Glaser.

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Technical Support Center: Troubleshooting Enzymatic Assays with Nitrophenyl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for enzymatic assays utilizing nitrophenyl-based substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these colorimetric assays. Here, we move beyond simple checklists to provide in-depth, field-proven insights into the "why" behind experimental troubleshooting, ensuring robust and reproducible results.

The Principle of Nitrophenyl-Based Assays

Enzymatic assays using nitrophenyl substrates, such as p-nitrophenyl phosphate (pNPP), are foundational techniques for measuring the activity of various enzymes, including phosphatases, glycosidases, and esterases.[1][2][3] The principle is elegant in its simplicity: a specific enzyme cleaves a bond in the colorless nitrophenyl substrate, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[4][5] The intensity of this color, measured spectrophotometrically at or around 405 nm, is directly proportional to the amount of product formed and, therefore, the enzyme's activity.[2][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Category 1: Signal & Sensitivity Issues

A weak or absent signal is a common frustration, but it's almost always traceable to a few key factors. Let's break down the potential culprits:

  • Inactive Enzyme: This is the most frequent cause. Enzymes are sensitive molecules, and their activity can be compromised by improper storage or handling.[7] Always ensure your enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[8]

    • Self-Validating Protocol: To confirm enzyme activity, run a positive control with a known, active batch of the enzyme under optimal conditions.[7] You should observe a strong, time-dependent increase in absorbance.

  • Substrate Degradation: p-Nitrophenyl substrates are susceptible to degradation, particularly from light and moisture.[7][9] If your solid substrate or stock solution has a noticeable yellow tint, it's a sign of spontaneous hydrolysis to pNP, which will lead to high background and a reduced signal-to-noise ratio.[7]

    • Best Practice: Always prepare fresh substrate solutions for each experiment using high-purity, nuclease-free water.[7][10] Store solid substrates and stock solutions protected from light and at the recommended temperature (typically -20°C for long-term storage).[11]

  • Suboptimal Assay Conditions: Enzyme activity is highly dependent on the reaction environment.

    • pH: The optimal pH for an enzyme is critical for its catalytic activity. For example, alkaline phosphatases function best at a pH between 9.0 and 10.5, while acid phosphatases prefer a more acidic environment.[7][10][12] The pKa of p-nitrophenol is around 7.15, and its absorbance spectrum is pH-dependent.[13][14][15] Therefore, maintaining a consistent and optimal pH is crucial for accurate measurements.

    • Temperature: Most enzymes have an optimal temperature range for activity. While many assays are run at room temperature or 37°C, it's essential to consult the literature or perform an optimization experiment for your specific enzyme.[7][16]

    • Incubation Time: If the incubation time is too short, the enzyme may not have had sufficient time to generate a detectable amount of product. Conversely, excessively long incubation times can lead to substrate depletion or product inhibition. It's advisable to perform a time-course experiment to determine the linear range of the reaction.[16]

  • Insufficient Reagent Concentration: The concentration of both the enzyme and the substrate can be limiting factors.

    • Enzyme Concentration: If the enzyme concentration is too low, the rate of product formation will be slow, resulting in a weak signal.[17] It's important to use an enzyme concentration that produces a linear response over the desired incubation time.

    • Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Kₘ) to ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.[18] However, excessively high substrate concentrations can lead to substrate inhibition.[19]

High background can mask your true signal and significantly reduce the dynamic range of your assay. Here are the primary causes and solutions:

  • Spontaneous Substrate Hydrolysis: As mentioned, nitrophenyl substrates can hydrolyze spontaneously, especially at elevated temperatures and non-neutral pH.[13][20] This is often the main contributor to high background.

    • Solution: Prepare your substrate solution fresh for each experiment and keep it on ice until use.[7][20] It's also crucial to run a "substrate only" control (substrate in buffer without enzyme) to measure the rate of spontaneous hydrolysis, which can then be subtracted from your experimental values.[10][21]

  • Contaminated Reagents: Contamination of your buffer, substrate, or enzyme with interfering substances can lead to a high background signal.[7]

    • Solution: Use high-purity water and reagents.[7] Ensure all glassware and plasticware are thoroughly cleaned.

  • Sample-Specific Interference: The biological sample itself may contain substances that absorb at 405 nm or interfere with the assay chemistry.[8]

    • Solution: Run a "sample only" control (sample in buffer without substrate) to account for any intrinsic absorbance of your sample.[10] If your sample contains known inhibitors like high concentrations of phosphate, you may need to dilute your sample or use a desalting column.[7]

Category 2: Assay Variability & Reproducibility

Inconsistent results are often due to minor variations in technique that can be addressed with careful attention to detail.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability, especially when working with small volumes.[8]

    • Best Practice: Ensure your pipettes are properly calibrated. When preparing reaction mixtures, create a master mix to be dispensed into each well, rather than adding each component individually.[8] This minimizes the impact of small pipetting inaccuracies.

  • Temperature Gradients: Inconsistent temperature across a microplate can lead to variations in enzyme activity.

    • Solution: Ensure the entire plate is equilibrated to the desired reaction temperature before adding the final reagent to start the reaction. Avoid placing plates on a cold surface after they have been incubated at a higher temperature.

  • Mixing: Inadequate mixing of reagents in the wells can result in a non-uniform reaction.

    • Solution: Gently mix the contents of the wells after adding all reagents, either by gentle tapping or using a plate shaker. Avoid vigorous mixing that could cause splashing or denaturation of the enzyme.

  • Timing: For kinetic assays, precise timing of reagent addition and absorbance readings is critical.

    • Solution: Use a multichannel pipette to add the starting reagent to multiple wells simultaneously. For endpoint assays, ensure the stop solution is added at the same time point for all wells.

Data Presentation & Experimental Protocols

Table 1: Typical Reaction Conditions for Common Phosphatase Assays
ParameterAlkaline Phosphatase (AP)Acid Phosphatase (AcP)Protein Tyrosine Phosphatase (PTP)
pH 9.0 - 10.5[7]4.5 - 5.5[12]5.5 - 7.0[7]
Temperature 25 - 37°C[7]37°C30 - 37°C[7]
Substrate pNPPpNPPpNPP
Wavelength 405 nm[2]405 nm405 nm[1]
Typical Incubation 15 - 60 minutes[7]30 - 60 minutes10 - 30 minutes[1]
Protocol: Standard pNPP Phosphatase Assay

This protocol provides a general framework. Optimization of reagent concentrations, incubation time, and temperature is highly recommended for each specific enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your enzyme at the optimal pH (see Table 1).

    • Enzyme Solution: Dilute your enzyme to the desired concentration in the assay buffer. Keep on ice.

    • Substrate Solution: Prepare a fresh solution of pNPP in the assay buffer. Protect from light and keep on ice.

    • Stop Solution: A solution of 1 M NaOH is commonly used to stop the reaction and maximize the color development of pNP.[2]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of your diluted enzyme solution to each well.

    • Include appropriate controls:

      • Blank (No Enzyme): 50 µL of assay buffer.

      • Substrate Control (No Enzyme): 50 µL of assay buffer to which the substrate will be added.

      • Sample Control (No Substrate): 50 µL of your enzyme solution to which assay buffer will be added instead of substrate.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well (except the sample control).

    • Incubate for the desired amount of time at the optimal temperature.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the rate of the reaction, typically expressed as µmol of pNP produced per minute per mg of enzyme. A standard curve of known pNP concentrations can be used for accurate quantification.[22]

Visualizations

Experimental Workflow for a pNPP Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_enzyme Add Enzyme/Controls to Plate prep_buffer->add_enzyme prep_enzyme Prepare Enzyme Dilutions prep_enzyme->add_enzyme prep_substrate Prepare Fresh pNPP Solution add_substrate Initiate Reaction with pNPP prep_substrate->add_substrate prep_stop Prepare Stop Solution add_stop Stop Reaction prep_stop->add_stop pre_incubate Pre-incubate at Assay Temperature add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate for Determined Time add_substrate->incubate incubate->add_stop read_abs Read Absorbance at 405 nm add_stop->read_abs subtract_blank Subtract Blank Reading read_abs->subtract_blank calculate Calculate Enzyme Activity subtract_blank->calculate

Caption: A typical experimental workflow for an enzymatic assay using a p-nitrophenyl substrate.

Troubleshooting Logic Diagram

G cluster_signal Low or No Signal cluster_background High Background cluster_variability High Variability start Assay Issue Detected check_enzyme Run Positive Control for Enzyme Activity start->check_enzyme substrate_control Run 'Substrate Only' Control start->substrate_control pipetting Review Pipetting Technique/ Use Master Mix start->pipetting check_substrate Check pNPP Solution for Color/ Prepare Fresh check_enzyme->check_substrate Enzyme OK optimize_conditions Optimize pH, Temp, Incubation Time check_substrate->optimize_conditions Substrate OK check_conc Check Enzyme/Substrate Concentrations optimize_conditions->check_conc Conditions OK reagent_purity Use High-Purity Reagents substrate_control->reagent_purity Spontaneous Hydrolysis Accounted For sample_control Run 'Sample Only' Control reagent_purity->sample_control Reagents Pure temp_gradient Ensure Uniform Plate Temperature pipetting->temp_gradient Technique OK mixing Ensure Proper Mixing in Wells temp_gradient->mixing Temp Uniform

Caption: A decision tree for troubleshooting common issues in nitrophenyl-based enzymatic assays.

References

  • Analysis of Protein Tyrosine Phosphatases and Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assays with p-Nitrophenyl linked Substrates. (1994, July 21). Center for Dead Plant Studies. Retrieved from [Link]

  • pNPP Solution (AP Substrate for ELISA). (n.d.). Interchim. Retrieved from [Link]

  • pNPP Substrate. (n.d.). Biopanda Diagnostics. Retrieved from [Link]

  • P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? (2018, February 16). ResearchGate. Retrieved from [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach. (2020, July 31). scielo.sa.cr. Retrieved from [Link]

  • The effect of buffer pH on enzyme activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review. (n.d.). MDPI. Retrieved from [Link]

  • Assay optimization. a Effect of pH on the enzyme reaction. The optimal... (n.d.). ResearchGate. Retrieved from [Link]

  • Drug screening assays for phosphate-generating enzymes. (2013, February 5). YouTube. Retrieved from [Link]

  • Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. (n.d.). National Institutes of Health. Retrieved from [Link]

  • pNPP Phosphatase Assay. (n.d.). 3H Biomedical. Retrieved from [Link]

  • Does p-nitrophenyl palmitate (pNPP) self-degrade ??? (2022, April 12). ResearchGate. Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SOP: Enzyme assays (pNP). (2021, July 21). Soils Lab. Retrieved from [Link]

  • How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)? (2018, March 9). ResearchGate. Retrieved from [Link]

  • Why does my p- nitrophenyl acetate assay doesn't work? (2023, February 5). ResearchGate. Retrieved from [Link]

  • Stable p-nitrophenyl phosphate solution and preparation method thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • pNPP Phosphatase Assay Kits. (n.d.). BioAssay Systems. Retrieved from [Link]

  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Applied Photophysics. Retrieved from [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015, January 29). ACS Publications. Retrieved from [Link]

  • Can someone help with a method for preparing P-Nitrophenol standard curve? (2016, April 11). ResearchGate. Retrieved from [Link]

  • Investigate enzymatic mechanisms using stopped-flow. (n.d.). Applied Photophysics. Retrieved from [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). ResearchGate. Retrieved from [Link]

  • Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020, July 20). National Institutes of Health. Retrieved from [Link]

  • Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. (n.d.). PubMed. Retrieved from [Link]

  • How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? (2022, March 8). ResearchGate. Retrieved from [Link]

  • Application of para-nitrophenol (pNP) enzyme assays in degraded tropical soils. (n.d.). PubMed. Retrieved from [Link]

  • Protein tyrosine phosphatase: enzymatic assays. (n.d.). PubMed. Retrieved from [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). PubMed. Retrieved from [Link]

  • Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. (n.d.). MDPI. Retrieved from [Link]

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how to improve the stability of 2-Nitrophenyl pentyl ether in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 2-Nitrophenyl pentyl ether (NPE). As Senior Application Scientists, we understand that the stability of your reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, practical solutions to common stability challenges encountered when working with NPE in solution. We will explore the mechanisms of degradation and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)
Q1: What is this compound (NPE) and why is its stability a critical concern?

This compound is an organic compound featuring a pentyl ether group attached to a nitrophenol scaffold.[1][2][3] It is often used in chemical synthesis and as a plasticizer in applications like ion-selective electrodes.[2] The stability of NPE is a significant concern because its molecular structure contains two key motifs prone to degradation: the aryl ether linkage and the nitroaromatic system . Degradation not only depletes the active compound, leading to inaccurate concentrations and failed reactions, but it can also introduce impurities that interfere with analytical measurements or catalyze further unwanted side reactions.

Q2: What are the primary degradation pathways for NPE in solution?

NPE is susceptible to three main degradation pathways, often accelerated by common laboratory conditions:

  • Photodegradation: The nitroaromatic group strongly absorbs UV-visible light. This absorbed energy can trigger photochemical reactions, leading to the cleavage of bonds or rearrangement of the nitro group.[4][5] Studies on similar nitroaromatic compounds show that photolysis can generate reactive species and lead to complex degradation products.[5][6]

  • Hydrolysis: The ether linkage can be cleaved by water, a process that can be catalyzed by acidic or basic conditions.[7][8] While ethers are generally more stable to hydrolysis than esters, prolonged exposure to non-neutral pH, especially at elevated temperatures, can lead to the formation of 2-nitrophenol and pentanol.[9]

  • Oxidative Degradation: Like many ethers, the aliphatic pentyl chain is susceptible to auto-oxidation in the presence of oxygen, a process often initiated by light or heat.[10] This free-radical chain reaction can form hydroperoxides, which are unstable and can decompose, leading to a variety of unwanted byproducts and potentially posing a safety risk.[10]

Q3: What are the key environmental factors that accelerate the degradation of my NPE solution?

Understanding and controlling the experimental environment is the first line of defense against degradation. The following factors are most critical:

  • Light Exposure: Direct exposure to ambient or UV light is a primary driver of photodegradation.[5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis, oxidation, and thermal decomposition.[11]

  • pH of the Solution: Both acidic and basic conditions can catalyze the hydrolysis of the ether bond.[7][8] The stability of phenolic compounds, which could be degradation products, is also highly pH-dependent.[12]

  • Presence of Oxygen: Dissolved oxygen in the solvent is a key reactant for oxidative degradation and peroxide formation.[10]

  • Solvent Purity: Impurities in the solvent, such as trace acids, bases, or metal ions, can act as catalysts for degradation.[13]

Troubleshooting Guide: Common Issues & Solutions
Problem: My clear, colorless NPE solution has developed a yellow or brownish tint over time.
  • Underlying Cause: This is a classic sign of degradation, most commonly due to photolysis or oxidation. The nitro group can undergo photochemical reactions to form colored byproducts.[4][5] The formation of 2-nitrophenolate under certain conditions, a potential hydrolysis product, would also impart a yellow color, especially at a non-neutral pH.[14]

  • Immediate Action: Cease using the solution for critical experiments. The observed color change indicates the presence of unknown impurities and a decrease in the concentration of NPE.

  • Preventative Strategy:

    • Light Protection: Always store NPE solutions in amber glass vials or wrap clear vials completely in aluminum foil. Store in a dark location, such as a cabinet or drawer.

    • Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and inhibit oxidative degradation.

Problem: I'm observing new, unexpected peaks in my HPLC/GC-MS analysis of an aged NPE solution.
  • Underlying Cause: These peaks represent degradation products. Depending on the primary degradation pathway, you may be detecting 2-nitrophenol (from hydrolysis), various oxidation products of the pentyl chain, or isomers and rearranged products from photolysis.

  • Diagnostic Workflow:

    • Characterize the Impurities: If using GC-MS, analyze the mass spectra of the new peaks to identify potential structures. Compare fragmentation patterns with known spectra of suspected products like 2-nitrophenol.

    • Force Degradation Study: To confirm the identity of the peaks, perform a controlled stress test. Expose fresh NPE solutions to specific conditions (e.g., intense UV light for 24h, 60°C for 48h, pH 3, pH 11) and analyze the resulting chromatograms. This helps correlate specific stress conditions to the appearance of certain impurity peaks.

Problem: My experimental results are inconsistent, especially when using stock solutions that are more than a few days old.
  • Underlying Cause: This is a direct consequence of solution instability. The concentration of your active compound, NPE, is decreasing over time in an uncontrolled manner, leading to poor reproducibility.

  • Solution: Implement a Strict Solution Management Protocol:

    • Prepare Fresh: Prepare stock solutions of NPE fresh, ideally on the day of use. If this is not feasible, prepare only enough for one week.

    • Use Stabilizers: For longer-term storage, consider adding a stabilizer to the solvent.

    • Validate Before Use: If a stock solution must be used after several days, re-verify its concentration and purity via HPLC or UV-Vis spectroscopy before use.

Technical Protocols for Enhancing Stability
Protocol 1: Preparation and Storage of a Stabilized NPE Stock Solution

This protocol outlines the best practices for preparing an NPE solution with enhanced long-term stability.

Objective: To prepare a 10 mM stock solution of NPE in acetonitrile with minimal degradation for up to 4 weeks.

Materials:

  • This compound (NPE), ≥99.0% purity[2]

  • Acetonitrile (HPLC grade, UV cutoff <195 nm)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation: Add Butylated hydroxytoluene (BHT) to the acetonitrile solvent to a final concentration of 0.005% w/v. BHT is an effective free-radical scavenger that inhibits peroxide formation in ethers and other solvents.[10]

  • Deoxygenation: Sparge the BHT-containing acetonitrile with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation: In an amber glass vial, accurately weigh the required amount of NPE. Add the deoxygenated, stabilized solvent to achieve the target concentration (e.g., 10 mM).

  • Inert Headspace: Before capping the vial, flush the headspace with inert gas for 30 seconds.

  • Sealing and Storage: Secure the cap tightly. For further protection, wrap the cap and neck with parafilm.

  • Storage Conditions: Store the solution at 2-8°C in a dark location. Avoid freezing unless solubility at low temperatures has been confirmed to be sufficient.

Protocol 2: A Framework for Photostability Testing

This workflow, adapted from ICH Q1B guidelines, helps you quantify the photosensitivity of your NPE formulation.[15]

Objective: To determine the impact of light exposure on NPE stability in a specific solvent system.

Procedure:

  • Sample Preparation: Prepare your NPE solution as per your experimental protocol. Dispense identical aliquots into two sets of clear, photochemically transparent containers (e.g., quartz or borosilicate glass).

  • Dark Control: Completely wrap one set of samples in aluminum foil. These will serve as your dark control to distinguish between thermal degradation and photodegradation.

  • Light Exposure: Place both the exposed samples and the dark control samples in a photostability chamber. The light source should produce a combination of UV and visible light.[15]

  • Time Points: Withdraw one exposed sample and one dark control sample at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the samples using a stability-indicating method, typically HPLC-UV. Quantify the peak area of the parent NPE compound.

  • Data Evaluation: Plot the percentage of remaining NPE against time for both the exposed and dark control samples. A significant difference between the two curves indicates photolytic instability.

Data Summaries & Visualizations
Table 1: Key Factors Influencing NPE Stability and Recommended Mitigation Strategies
FactorPrimary Degradation Pathway(s)Impact on NPE SolutionRecommended Mitigation Strategy
Light (UV/Visible) PhotodegradationColor change (yellowing), formation of complex byproducts.Store in amber vials or protect from light; follow ICH photostability guidelines.[15]
Elevated Temperature Accelerates all pathwaysIncreased rate of hydrolysis, oxidation, and decomposition.Store solutions at reduced temperatures (e.g., 2-8°C).[11][16]
Oxygen Oxidative DegradationFormation of unstable peroxides and other oxidative byproducts.Deoxygenate solvents (sparging); store under an inert atmosphere (Ar, N₂).
Non-Neutral pH HydrolysisCleavage of the ether bond to form 2-nitrophenol and pentanol.Use buffered solutions where appropriate; ensure solvents are free of acidic/basic impurities.[8]
Table 2: Comparison of Common Stabilizers for Organic Solutions
Stabilizer TypeExample(s)Mechanism of ActionTypical ConcentrationKey Considerations
Phenolic Antioxidant BHT, Propyl GallateFree-radical scavenger; terminates oxidation chain reactions.[17]0.001 - 0.01% w/vHighly effective for preventing oxidation. Can interfere with UV detection in chromatography due to aromaticity.[10]
Phosphorous Antioxidant Triphenyl phosphiteDecomposes hydroperoxides into non-radical products.[18]0.05 - 0.1% w/vActs synergistically with phenolic antioxidants.[17]
Alcohols EthanolCan act as a radical scavenger.1 - 2% v/vEffective but added at high concentrations, which significantly alters solvent polarity.[10]
Diagrams

cluster_pathways Degradation Pathways cluster_products Primary Degradation Products NPE This compound (NPE) Photolysis Photodegradation (UV/Visible Light) NPE->Photolysis Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) NPE->Hydrolysis Oxidation Oxidative Degradation (O₂) NPE->Oxidation Photo_Products Isomers, Rearrangement Products, Radicals Photolysis->Photo_Products Hydro_Products 2-Nitrophenol + 1-Pentanol Hydrolysis->Hydro_Products Oxi_Products Hydroperoxides, Aldehydes, Carboxylic Acids Oxidation->Oxi_Products

Caption: Primary degradation pathways of this compound.

cluster_conditions Experimental Conditions Start Prepare NPE Solution Split Divide into Aliquots Start->Split Light Condition A: Exposed to Light Split->Light Exposed Set Dark Condition B: Dark Control (Foiled) Split->Dark Control Set Incubate Incubate under Controlled Temperature & Time Light->Incubate Dark->Incubate Analysis Analyze at Time Points (t=0, 4, 8, 24h) via HPLC-UV Incubate->Analysis End Compare Degradation Profiles (Light vs. Dark) Analysis->End

Caption: Experimental workflow for a photostability study.

References
  • Zhou, Z., et al. (2012). Effect of Antioxidants on the Stability of Poly(ether ether ketone) and the Investigation on the Effect Mechanism of the Antioxidants to Poly(ether ether ketone). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49, 571–577. [Link]

  • Deng, F., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 753–759. [Link]

  • Zhou, Z., et al. (2012). Effect of Antioxidants on the Stability of Poly(ether ether ketone) and the Investigation on the Effect Mechanism of the Antioxidants to Poly(ether ether ketone). ResearchGate. [Link]

  • Deng, F., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 18(4), 638-43. [Link]

  • Google Patents. (n.d.). DE602004005131T2 - Stabilizer compositions containing monoalkyl glycerol ethers and aromatic alcohols.
  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Molbase. (n.d.). This compound 39645-91-5 wiki. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. Retrieved from [Link]

  • Stabicon. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • ResearchGate. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? Retrieved from [Link]

  • Zhang, J., et al. (2015). Biodegradation of p-nitrophenol by engineered strain. Scientific Reports, 5, 15296. [Link]

  • Hunter, S. E., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577–584. [Link]

  • Google Patents. (n.d.). US5691462A - Stabilized vinyl ether composition.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone... Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Christie, G., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 297(1), 100843. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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minimizing side reactions in the synthesis of nitrophenyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenyl ethers. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing nitrophenyl ethers and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to ensure the success and efficiency of your experiments.

Introduction to Nitrophenyl Ether Synthesis

The synthesis of nitrophenyl ethers is a cornerstone in the production of various pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic substitution reactions. However, this reactivity also opens the door to several side reactions that can significantly impact yield and purity. This guide will focus on the two primary synthetic routes—the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr)—and provide detailed strategies to mitigate common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nitrophenyl ethers, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Nitrophenyl Ether

A low yield is a frequent challenge that can be attributed to several factors, primarily competing side reactions.

Possible Cause A: E2 Elimination Competing with SN2 Substitution (Williamson Ether Synthesis)

In the Williamson ether synthesis, the alkoxide or phenoxide is a strong base, which can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides, to form an alkene instead of the desired ether.[1]

  • Solution:

    • Prioritize Primary Alkyl Halides: Whenever possible, use a primary alkyl halide as they are more susceptible to SN2 attack and less prone to elimination.[1] For synthesizing asymmetrical ethers, the synthetic route should be designed to utilize the less sterically hindered alkyl halide.

    • Control the Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[1]

    • Optimize Your Base: Use a non-hindered alkoxide when feasible. While a strong base is necessary to form the alkoxide, using a very strong, non-nucleophilic base for deprotonation, followed by the addition of the alkyl halide at a controlled temperature, can improve the outcome.

Possible Cause B: C-Alkylation of the Phenoxide

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to undesired byproducts.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the phenoxide, leaving the oxygen anion more available for nucleophilic attack.[1]

    • Counter-ion: The nature of the counter-ion can also play a role. Larger, softer cations can sometimes favor O-alkylation.

Possible Cause C: Hydrolysis of the Activated Aryl Halide (SNAr)

In SNAr reactions, the presence of water in the reaction mixture, especially under basic conditions, can lead to the hydrolysis of the activated aryl halide to form a nitrophenol byproduct.

  • Solution:

    • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Aprotic Solvents: Utilize polar aprotic solvents that do not participate in hydrogen bonding, such as acetonitrile, DMF, or DMSO, to minimize the chances of hydrolysis.

Issue 2: Formation of Polysubstituted Products

When synthesizing nitrophenyl ethers from starting materials with multiple reactive sites, polysubstitution can be a significant issue.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the limiting reagent can sometimes help to drive the reaction to completion for the desired monosubstituted product without promoting further substitution.

    • Protecting Groups: In complex syntheses, consider the use of protecting groups to temporarily block other reactive sites on your molecule.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my nitrophenyl ether synthesis?

The choice of base is critical and depends on the pKa of the alcohol or phenol being deprotonated. For alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) is necessary for complete deprotonation.[2] For the more acidic nitrophenols, a weaker base such as potassium carbonate (K₂CO₃) is often sufficient and can be milder on the other functional groups in the molecule.

Q2: What is the best solvent for my SNAr reaction?

Polar aprotic solvents are generally the best choice for SNAr reactions.[1] Solvents like DMSO, DMF, and acetonitrile effectively solvate the cation of the nucleophile, enhancing its reactivity. The choice among these will depend on the specific solubility of your reactants and the desired reaction temperature.

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[3] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.[3]

Q4: My product is an oil instead of a solid. What should I do?

An oily product can be due to the presence of residual solvent or impurities.[4] First, ensure your product is thoroughly dried under vacuum.[4] If it remains an oil, further purification by column chromatography may be necessary.[4] If you are attempting recrystallization and the product "oils out," this could be because the melting point of your compound is lower than the boiling point of the solvent.[5] In this case, you can try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxynitrobenzene via Williamson Ether Synthesis

This protocol details the synthesis of 4-ethoxynitrobenzene from 4-nitrophenol and ethyl iodide.

Materials:

  • 4-Nitrophenol

  • Ethyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Magnesium Sulfate or Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by TLC.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash them with a small amount of ethyl acetate.[3]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

    • Dissolve the crude product in ethyl acetate.

  • Purification:

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethoxynitrobenzene.[3]

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[3]

Data Presentation

Substituted NitrophenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolEthyl IodideK₂CO₃Acetonitrile806~95
4-NitrophenolBenzyl BromideNaOHEthanol/WaterReflux2>90
2-NitrophenolMethyl IodideK₂CO₃DMF1004~92
2,4-DinitrophenolEthyl BromideK₂CO₃AcetoneReflux5~88

Table 1: Typical reaction conditions and reported yields for the Williamson ether synthesis of various substituted nitroaromatics.[3]

Visualizations

Williamson_vs_Elimination cluster_reactants Reactants cluster_products Potential Products Alkoxide Alkoxide/Phenoxide SN2 Desired Ether (SN2) Alkoxide->SN2 Nucleophilic Attack E2 Alkene Byproduct (E2) Alkoxide->E2 Proton Abstraction Alkyl_Halide Alkyl Halide Alkyl_Halide->SN2 Alkyl_Halide->E2 SN2_Conditions Primary Alkyl Halide Low Temperature Polar Aprotic Solvent SN2_Conditions->SN2 E2_Conditions Secondary/Tertiary Alkyl Halide High Temperature E2_Conditions->E2

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

SNAr_Troubleshooting cluster_moisture Moisture Troubleshooting cluster_base Base Optimization cluster_temp Temperature Control Start Low Yield in SNAr Synthesis Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Base Evaluate Base Strength Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Dry_Reagents Use Anhydrous Solvents/Reagents Check_Moisture->Dry_Reagents Inert_Atmosphere Run under N2 or Ar Check_Moisture->Inert_Atmosphere Weaker_Base Consider milder base (e.g., K2CO3) Check_Base->Weaker_Base Stronger_Base Ensure complete deprotonation Check_Base->Stronger_Base Increase_Temp Increase temperature for slow reactions Check_Temp->Increase_Temp Decrease_Temp Decrease temperature to reduce side reactions Check_Temp->Decrease_Temp

Caption: Troubleshooting workflow for low yields in SNAr reactions.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Optimization of p-nitrophenyl ethanol ether synthesis. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrophenyl pentyl ether. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

This compound is typically synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, two primary routes are commonly employed:

  • Route A: The reaction of 2-nitrophenol with a pentyl halide (e.g., 1-bromopentane or 1-chloropentane) in the presence of a base.

  • Route B: The reaction of 2-chloronitrobenzene with a pentoxide (e.g., sodium pentoxide).

The choice between these routes often depends on the availability and cost of starting materials, as well as safety considerations for scale-up. The electron-withdrawing nature of the nitro group in the ortho position of the phenyl ring activates the aromatic substrate towards nucleophilic substitution, making these reactions generally efficient.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In Route A, the base deprotonates the hydroxyl group of 2-nitrophenol to form the more nucleophilic 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of the pentyl halide, displacing the halide and forming the ether linkage. In Route B, the pentoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine in 2-chloronitrobenzene.

Q2: Which pentyl halide is preferred: 1-bromopentane or 1-chloropentane?

A2: 1-Bromopentane is generally more reactive than 1-chloropentane in SN2 reactions because bromide is a better leaving group than chloride. However, 1-chloropentane may be a more cost-effective option for large-scale production. The choice may necessitate adjustment of reaction conditions, such as temperature and reaction time, to achieve comparable yields.

Q3: What are the most suitable solvents for this reaction at scale?

A3: While polar aprotic solvents like DMF and DMSO can enhance the reaction rate, for industrial-scale synthesis, using water as the reaction medium is an advantageous and more environmentally friendly approach.[3] A patent for a similar process highlights the use of water, which is capable of dissolving the inorganic salts formed during the reaction.[4]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: this compound is classified as a skin irritant.[5][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The starting material, 2-chloronitrobenzene, is toxic and an irritant. All handling of these chemicals should be performed in a well-ventilated area or fume hood. When running the reaction under pressure, ensure the reactor is appropriately rated and has a pressure relief system.

Experimental Protocols

Protocol A: Synthesis from 2-Nitrophenol and 1-Bromopentane

This protocol is adapted from the general principles of Williamson ether synthesis and a patented process for analogous compounds.[2][4]

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-Nitrophenol139.111.0139.1 g
1-Bromopentane151.041.1166.1 g (129.8 mL)
Sodium Hydroxide40.001.144.0 g
Water18.02-500 mL
Toluene (for extraction)92.14-As needed

Procedure:

  • Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-nitrophenol and 500 mL of water.

  • Base Addition: While stirring, slowly add the sodium hydroxide pellets. An exotherm will be observed. Allow the mixture to cool to room temperature. The sodium 2-nitrophenoxide will form.

  • Alkyl Halide Addition: Slowly add 1-bromopentane to the reaction mixture over a period of 30-60 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer containing the product should separate from the aqueous layer.

    • Separate the layers. Extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers and wash with 1M sodium hydroxide solution (100 mL) to remove any unreacted 2-nitrophenol, followed by a wash with brine (100 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

Protocol B: Synthesis from 2-Chloronitrobenzene and Sodium Pentoxide

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-Chloronitrobenzene157.551.0157.6 g
1-Pentanol88.151.2105.8 g (129.9 mL)
Sodium Metal22.991.125.3 g
Toluene92.14-500 mL

Procedure:

  • Sodium Pentoxide Preparation:

    • Caution: Sodium metal is highly reactive and flammable. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) and with extreme care.

    • In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, add 500 mL of dry toluene.

    • Carefully add sodium metal, cut into small pieces, to the toluene.

    • Heat the mixture to reflux until the sodium melts. Stir vigorously to create a fine dispersion of sodium.

    • Slowly add 1-pentanol dropwise from the dropping funnel. The reaction is exothermic. Maintain a gentle reflux until all the sodium has reacted.

  • Ether Synthesis:

    • Cool the sodium pentoxide solution to room temperature.

    • Slowly add 2-chloronitrobenzene to the solution.

    • Heat the reaction mixture to reflux (around 110°C) for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water (200 mL) to decompose any unreacted sodium pentoxide.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the toluene under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_A Route A: From 2-Nitrophenol cluster_B Route B: From 2-Chloronitrobenzene A_Start 2-Nitrophenol + 1-Bromopentane A_Base Add Base (NaOH) in Water A_Start->A_Base Formation of Nitrophenoxide A_Reflux Reflux (4-6h) A_Base->A_Reflux SN2 Reaction A_Workup Aqueous Work-up & Extraction A_Reflux->A_Workup A_Purify Vacuum Distillation A_Workup->A_Purify A_Product 2-Nitrophenyl pentyl ether A_Purify->A_Product B_Start 2-Chloronitrobenzene + Sodium Pentoxide B_Reflux Reflux in Toluene (6-8h) B_Start->B_Reflux SNAr Reaction B_Workup Aqueous Work-up B_Reflux->B_Workup B_Purify Vacuum Distillation B_Workup->B_Purify B_Product 2-Nitrophenyl pentyl ether B_Purify->B_Product Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Nitrophenoxide 2-Nitrophenoxide Product 2-Nitrophenyl pentyl ether Nitrophenoxide->Product O-Alkylation (SN2) C_Alkylation C-Alkylated Byproduct Nitrophenoxide->C_Alkylation C-Alkylation PentylHalide 1-Pentyl Halide PentylHalide->Product PentylHalide->C_Alkylation Elimination Pentene PentylHalide->Elimination Elimination (E2)

Caption: Desired O-alkylation versus potential side reactions.

References

  • PrepChem.com. (n.d.). Synthesis of 2-nitrodiphenyl ether. Retrieved from [Link]

  • Kierkus, P., & Schelhaas, M. (1995). U.S. Patent No. 5,399,773. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry with Victor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Miniyar, P. B., et al. (2019). Development and Validation of an Analytical Method for the Identification of 2-Nitrophenyl (phenyl)sulfane as Potential Genotoxic Impurity of Quetiapine Fumarate at Trace Levels by High-Performance Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023, September). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(50), 34767-34780. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 629-640. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis. Retrieved from [Link]

  • Buncel, E., & Shaik, S. S. (Eds.). (2004). Isotope effects in chemistry and biology. CRC press.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

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safe handling and storage procedures for 2-Nitrophenyl pentyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Nitrophenyl pentyl ether

A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting

Welcome to the technical support guide for this compound (NPOE). This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring your experiments are both safe and successful. This guide is a supplement to, and not a replacement for, the official Safety Data Sheet (SDS) and your institution's specific safety protocols.

Section 1: Chemical and Hazard Identification

This compound (CAS No. 39645-91-5) is an organic compound used in various research applications, including as a plasticizer in ion-selective electrodes.[1] Understanding its properties is the foundation of safe handling.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 39645-91-5[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][3][4]
Molecular Weight 209.24 g/mol [1][3][4]
Appearance Liquid[1]
Boiling Point 315.1°C at 760 mmHg177-178°C at 15 mmHg[1][2]
Density ~1.093 - 1.098 g/mL at 20°C[1][2]
Flash Point 131.7°C[2]
GHS Hazard Profile & The "Why" Behind Them
  • Primary Classified Hazard: Skin Irritation (Category 2)

    • GHS Statement: H315 - Causes skin irritation.[2][3]

    • Expert Insight: The combination of an aromatic ring and an ether linkage can lead to dermal absorption and local irritation. Prolonged or repeated contact can defat the skin, leading to dermatitis. This is why proper glove selection and immediate washing after potential contact are critical.

  • Unclassified but Significant Potential Hazards (Expert Assessment):

    • Eye and Respiratory Irritation: While not formally classified for this specific molecule in the provided data, related nitroaromatic compounds and ethers are known eye and respiratory irritants.[5][6] Vapors or aerosols can irritate the mucous membranes. Therefore, handling in a well-ventilated area is a mandatory precaution.

    • Ether Peroxide Formation: This is a critical risk for many ether compounds.[7][8] In the presence of oxygen and light, ethers can form explosive peroxides over time. The risk increases as the ether is evaporated or distilled, concentrating the peroxides. This potential hazard dictates specific storage and handling protocols, which are detailed later in this guide.

    • Reactivity of Nitroaromatic Compounds: Aromatic nitro compounds can act as oxidizing agents. They may react vigorously, and in some cases explosively, with strong reducing agents.[7] This incompatibility must be respected in storage and experimental design.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions in a direct Q&A format.

Q1: What are the absolute primary hazards I should be aware of when using this compound? A1: The primary, officially classified hazard is skin irritation (H315).[2][3] However, from a practical standpoint, the most severe potential risk is the formation of explosive peroxides, a characteristic of many ethers.[7][8] You must treat this chemical as a potential peroxide former at all times.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical? A2: A multi-layered approach to PPE is required to mitigate risks.[9][10]

PPE CategorySpecificationRationale & Expert Advice
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always inspect gloves before use.[2] For prolonged contact, select gloves with a high protection class (breakthrough time >240 minutes).[7] Change gloves immediately if you suspect contamination.
Eye/Face Protection Tightly fitting safety goggles with side shields.This protects against splashes and vapors.[2] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[11]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat protects your skin and personal clothing from splashes.[12] Ensure there is no exposed skin between your pants and shoes.
Respiratory Protection Not typically required if handled in a certified fume hood.If you experience irritation or are working outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2][13]

Q3: How must I store this compound to ensure stability and safety? A3: Proper storage is your primary defense against chemical degradation and peroxide formation.

  • Container: Store in the original, tightly sealed container.[2][14]

  • Location: A cool, dry, and well-ventilated area is mandatory.[2] Store in a dedicated, properly labeled fire-resistant cabinet for flammable liquids.[8]

  • Atmosphere: The presence of air (oxygen) is required for peroxide formation. While a nitrogen blanket is ideal, ensuring the container is tightly sealed after each use is a critical and practical step.

  • Light: Keep away from light, as UV radiation can initiate and accelerate peroxide formation.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and reducing agents.[6][7][8]

Q4: How do I know if my chemical has degraded or formed peroxides? A4: Visual inspection is the first step, but it is not foolproof.

  • Visual Cues: Look for discoloration (e.g., yellowing), the formation of solid precipitates, or crystal formation around the cap of the container. If you see crystals, do not move or open the bottle . This could be concentrated, shock-sensitive peroxides.

  • Definitive Testing: The only way to be certain is to test for peroxides. This should be done periodically (e.g., every 6-12 months) and before any distillation or evaporation process. See SOP 3 for the detailed testing protocol.

Q5: What is the correct first aid response to an accidental exposure? A5: Immediate and correct action can significantly reduce harm.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][11]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 3: Troubleshooting Guide

Problem: I experienced skin redness and irritation after my experiment, even though I wore gloves.

Potential CauseInvestigative Action & Solution
Incorrect Glove Type Review the breakthrough time and permeation data for your specific gloves against ethers and nitroaromatic compounds. You may need a more robust glove material (e.g., Viton®, Barrier®).
Glove Contamination Did you accidentally touch a contaminated surface (e.g., bottle, fume hood sash) and then touch your skin after removing the gloves? Review your glove-removal technique. Always wash hands thoroughly after removing gloves.[7]
Micro-tears in Glove Always inspect gloves for pinholes or tears before use. Even a small defect can lead to exposure.
Splash Contamination A splash may have gone over the cuff of your glove. Consider using gloves with longer cuffs or taping your gloves to your lab coat sleeves for procedures with a high splash risk.

Problem: The chemical in my stock bottle, which used to be clear, is now yellow and has some small solid particles.

Potential CauseInvestigative Action & Solution
Chemical Degradation Nitroaromatic compounds can be susceptible to degradation, especially with exposure to light or contaminants.[15] The yellowing may indicate the formation of nitro-phenolic byproducts.
Peroxide Formation The solid particles could be crystallized peroxides, which are extremely dangerous. DO NOT MOVE THE BOTTLE. Cordon off the area and immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[11]
Contamination An improperly cleaned pipette or a poorly sealed cap could have introduced impurities, causing a reaction or precipitation.
Action Plan Assume the worst-case scenario (peroxides). Do not attempt to open or use the chemical. Follow your institution's protocol for disposing of high-hazard waste. In the future, ensure all stock bottles are dated upon receipt and opening to track their age.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a self-validating system for safely managing this compound from receipt to disposal.

SOP 1: Receiving and Initial Storage Protocol
  • Inspect: Upon receipt, visually inspect the container for any signs of damage, leaks, or crystal formation around the cap. Do not accept a damaged package.

  • Label: Affix a label to the container with the date received and the date it is first opened.

  • Log: Enter the chemical into your lab's inventory system.

  • Store: Immediately place the chemical in a designated, ventilated, and explosion-proof cabinet for flammable liquids, segregated from incompatible materials.[8]

SOP 2: Safe Handling Protocol for Experimental Use
  • Preparation: Don all required PPE (gloves, goggles, lab coat) before handling.

  • Engineering Controls: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are accessible.[6]

  • Dispensing: Ground metal containers when transferring the liquid to prevent static discharge.[8] Use spark-proof tools.[2]

  • Heating: If heating is required, use a water bath, heating mantle, or sand bath. Never use an open flame.

  • Post-Experiment: Tightly seal the container immediately after use.

  • Decontamination: Wipe down the work area in the fume hood. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water.[12]

SOP 3: Peroxide Detection and Management Protocol
  • When to Test: Test before any distillation/evaporation, if the chemical is past its manufacturer's expiration date, or if it has been open for more than 12 months.

  • Procedure (using commercial test strips): a. Work in a fume hood and wear full PPE. b. Open the container carefully. c. Using forceps, dip the end of a peroxide test strip into the liquid for 1-2 seconds. d. Remove the strip and wait for the time specified by the manufacturer. e. Compare the color of the strip to the color chart provided.

  • Interpreting Results:

    • Negative/Low (<10 ppm): The chemical is safe for general use. Record the test date and result on the bottle's label.

    • Positive (>30 ppm): The chemical should not be used for distillation or evaporation. It can be used for other applications with caution. Contact EHS for guidance on decontamination or disposal.

    • High (>100 ppm) or Visible Crystals: CRITICAL HAZARD. Do not move the container. Secure the area, post a warning sign, and contact your EHS office immediately for emergency disposal.

Section 5: Visual Guides & Workflows

Diagram 1: Initial Chemical Handling Workflow

This diagram outlines the mandatory steps from receiving a new container to its readiness for use.

cluster_receipt Receiving Bay cluster_lab Laboratory cluster_rejection Rejection Path Receive Receive Shipment Inspect Inspect Container (No Damage, No Crystals) Receive->Inspect Log Log in Inventory Inspect->Log If OK Reject Reject Shipment Contact Supplier Inspect->Reject If Damaged Label Label with Dates (Received & Opened) Log->Label Store Store in Flammable Cabinet (Cool, Dark, Ventilated) Label->Store Ready Ready for Use (Follow SOP 2) Store->Ready

Caption: Workflow for receiving and storing new chemicals.

Diagram 2: Peroxide Management Decision Tree

This flowchart guides the user through the process of evaluating an aged container of an ether.

action_node action_node safe_node safe_node danger_node danger_node Start Container opened > 12mo OR Visual Crystals Present? Test Perform Peroxide Test (SOP 3) Start->Test Yes (No Crystals) Update Update Label with Test Date & Result Start->Update No Emergency EMERGENCY DO NOT MOVE Contact EHS Immediately Start->Emergency Yes (Crystals Visible) Result Test Result > 30 ppm? Test->Result Use Use with Caution (No Distillation) Result->Use No Dispose Contact EHS for Decontamination/Disposal Result->Dispose Yes Use->Update

Caption: Decision tree for managing potential peroxide formation.

Section 6: References

  • Safety Data Sheet: 2-Nitrophenol - Carl ROTH . Source: Carl ROTH. [Link]

  • 2 - Safety data sheet . Source: biosolve-chemicals. [Link]

  • 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C11H15NO3 | CID 231833 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]

  • Ethers | Health & Safety | Health and Safety Department . Source: University of St Andrews. [Link]

  • Bacterial pathways for degradation of nitroaromatics - PubMed . Source: PubMed, National Center for Biotechnology Information. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog . Source: Storemasta. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro . Source: Bernardo Ecenarro. [Link]

  • Diethyl Ether - Standard Operating Procedure . Source: University of California. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Diethyl ether . Source: Western Carolina University. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Nitrophenyl Pentyl Ether and 4-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitrophenyl ethers serve as crucial intermediates and building blocks. Their reactivity is profoundly influenced by the substitution pattern on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two common isomers: 2-nitrophenyl pentyl ether and 4-nitrophenyl pentyl ether. By examining the electronic and steric effects conferred by the position of the nitro group, this document aims to provide a clear, experimentally grounded understanding of their differential behavior in key chemical transformations.

Core Principles: Electronic and Steric Influences

The reactivity of nitrophenyl ethers is primarily governed by the interplay of electronic and steric effects. The nitro group (-NO₂) is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr). Conversely, the pentyl ether (-OC₅H₁₁) group is an electron-donating group, activating the ring. The positional isomerism, ortho versus para, dictates how these opposing electronic influences manifest and introduces significant steric considerations.

  • 4-Nitrophenyl Pentyl Ether (para-isomer): The nitro group is situated opposite the pentyl ether group. This arrangement allows for maximal resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution.[1] The electron-withdrawing effect of the para-nitro group can effectively delocalize the negative charge across the entire aromatic system.

  • This compound (ortho-isomer): The nitro group is adjacent to the pentyl ether group. While resonance stabilization of the Meisenheimer complex is also possible, the proximity of the two bulky groups introduces steric hindrance.[2] This steric congestion can impede the approach of a nucleophile and potentially distort the planarity of the ring, which is crucial for efficient resonance delocalization.[3][4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings. The rate of SNAr is highly dependent on the stability of the Meisenheimer complex intermediate.

IsomerElectronic Effect on SNArSteric Effect on SNArPredicted Relative Reactivity
4-Nitrophenyl Pentyl Ether Strong activation via resonance stabilization of the Meisenheimer complex.[1]Minimal steric hindrance at the reaction center.Higher
This compound Activation through resonance, but potentially less effective due to steric hindrance.Significant steric hindrance from the adjacent pentyl ether and nitro groups, impeding nucleophilic attack.[2]Lower

Experimental evidence from analogous systems supports the prediction that the para-isomer is more reactive in SNAr reactions. Studies on related compounds, such as fluoronitrobenzenes, have shown that while the ortho-isomer benefits from a strong inductive effect, the overall reaction rate can be influenced by various factors.[5] However, for bulkier alkoxy groups like the pentyl ether, steric hindrance is expected to be a dominant factor, favoring the more accessible para-position for nucleophilic attack.[6]

Experimental Section: Synthesis and Potential Reactivity Assays

To empirically determine the reactivity differences, a series of experiments can be designed. The initial step is the synthesis of both isomers, which can be readily achieved via the Williamson ether synthesis.[7][8][9]

Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of both this compound and 4-nitrophenyl pentyl ether.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Workup & Purification Nitrophenol 2-Nitrophenol or 4-Nitrophenol Base Potassium Carbonate (K₂CO₃) Nitrophenol->Base in Solvent1 Acetone Base->Solvent1 Nitrophenoxide Potassium Nitrophenoxide Solvent1->Nitrophenoxide forms AlkylHalide 1-Bromopentane Nitrophenoxide->AlkylHalide attacks Product 2- or 4-Nitrophenyl Pentyl Ether AlkylHalide->Product yields Filtration Filtration Product->Filtration is subjected to Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis Isomer_2 This compound Reagent Strong Acid (e.g., HBr) Isomer_2->Reagent Isomer_4 4-Nitrophenyl Pentyl Ether Isomer_4->Reagent Solvent Acetic Acid Reagent->Solvent Heat Heat (Reflux) Solvent->Heat TLC TLC Heat->TLC GC_MS GC-MS Heat->GC_MS HPLC HPLC Heat->HPLC

Sources

A Comparative Guide to the Catalytic Applications of Nitrophenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Nitrophenyl Ethers in Modern Catalysis

Nitrophenyl ether derivatives and their closely related analogues are a class of aromatic compounds that have garnered significant attention across various domains of catalysis. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the aromatic system, while the ether linkage provides a stable yet potentially cleavable bond. This unique combination of features makes these molecules not just synthetic targets but also versatile participants in catalytic transformations. They serve as reactive partners in sophisticated carbon-carbon bond-forming reactions, act as model substrates for evaluating catalyst performance, and function as sensitive probes for elucidating complex enzymatic mechanisms.

This guide provides a comparative analysis of nitrophenyl ether derivatives and their analogues in three major areas of catalysis: Palladium-Catalyzed Cross-Coupling, Catalytic Hydrogenation, and Biocatalysis. By examining the influence of isomeric substitution and molecular structure on catalytic outcomes, we aim to provide researchers, scientists, and drug development professionals with a technically grounded resource for experimental design and catalyst selection. The insights presented herein are supported by experimental data from peer-reviewed literature and include detailed, field-proven protocols.

I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency.[1] While traditionally employing aryl halides as electrophiles, there is growing interest in using nitroarenes, including nitrophenyl derivatives, as alternative coupling partners due to their low cost and ease of synthesis.[2] The reactivity of these compounds, however, is critically dependent on the position of the nitro group.

Comparative Analysis: The Decisive Role of Isomerism

The efficiency of a nitrophenyl derivative in a Suzuki-Miyaura coupling is dictated by a delicate interplay between steric and electronic effects. A comparative analysis of nitrophenylboronic acids, which serve as excellent proxies for the behavior of nitrophenyl ether-based electrophiles, reveals a distinct reactivity trend: para > meta >> ortho .[3][4]

  • Steric Hindrance: The primary factor diminishing the reactivity of ortho-substituted isomers is steric hindrance. The bulky nitro group adjacent to the reaction center physically impedes the approach of the boronic acid to the palladium catalyst's coordination sphere. This steric clash significantly slows the crucial transmetalation step in the catalytic cycle, leading to lower yields and slower reaction rates.[4]

  • Electronic Effects: The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can influence the initial oxidative addition step and also accelerate a competing side reaction known as protodeboronation. While this electronic deactivation is present in all isomers, its impact is overshadowed by the severe steric hindrance in the ortho position.[4] In the para isomer, the nitro group is remote from the reaction site, minimizing steric hindrance and allowing for the most efficient coupling.[3]

The following table summarizes representative yields, illustrating the impact of the nitro group's position on the reaction outcome.

Coupling Partner 1 (Isomer)Coupling Partner 2Catalyst SystemYield (%)Reference
4-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃~95%[3]
3-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃~85-90%[3]
2-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃< 20%[3][4]
Note: Data is compiled from representative literature and is intended for comparative purposes. Yields are highly dependent on specific reaction conditions.
Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism involves an initial oxidative addition of the aryl electrophile to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Nitrophenyl derivative) ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ / Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Nitrophenyl Derivative

This protocol is a generalized procedure based on established methods for coupling nitrophenylboronic acids with aryl halides.[1][2]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq.), the nitrophenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

II. Catalytic Hydrogenation: Selective Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to key building blocks for pharmaceuticals and materials.[5] For nitrophenyl ether derivatives, achieving chemoselective reduction of the nitro group without cleaving the ether linkage or reducing other functional groups is paramount.

Comparative Analysis: Substrate and Catalyst Effects

The rate and selectivity of hydrogenation are highly dependent on the substrate's structure and the choice of catalyst. A comparative study on the hydrogenation of various aromatic nitro-compounds, including nitrophenols, provides valuable insights.

  • Substrate Reactivity: The electronic nature of other substituents on the aromatic ring influences the reduction rate. Generally, the reaction proceeds faster for substrates with less deactivating groups. For instance, the reduction of p-nitroaniline proceeds faster than that of p-nitrophenol. This is attributed to the stronger adsorption of the phenoxide species (formed under basic conditions often present on catalyst surfaces) to the catalyst, which can inhibit the reaction.

  • Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are highly efficient and are generally the preferred choice for nitro group reductions, allowing the reaction to proceed under milder conditions than with other catalysts like Raney Nickel.[6] For substrates with sensitive functional groups (e.g., olefins, cyclopropyl rings), careful optimization is required to prevent over-reduction. Platinum catalysts (e.g., PtO₂) can sometimes offer better selectivity and are less prone to inducing side reactions like cyclopropane ring opening compared to palladium.[6]

The following table presents comparative data on the hydrogenation of different nitrophenols, highlighting the effect of isomerism on reaction time.

SubstrateCatalystSolventH₂ PressureTime for Full ConversionReference
p-Nitrophenol2% Pd/CMethanol0.5 - 3.0 MPaSlower
o-Nitrophenol2% Pd/CMethanol0.5 - 3.0 MPaMuch Slower
p-Nitroaniline2% Pd/CMethanol0.5 - 3.0 MPaFaster
Experimental Workflow: Catalytic Hydrogenation

This workflow outlines the key steps for the selective reduction of a nitrophenyl ether derivative.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Setup Hydrogenation Reactor Charge Charge Substrate & Solvent Setup->Charge AddCat Add Catalyst (e.g., Pd/C) Charge->AddCat Inert Purge with N₂/Ar AddCat->Inert Pressurize Pressurize with H₂ Inert->Pressurize React Heat & Stir Pressurize->React Monitor Monitor H₂ Uptake / TLC React->Monitor Filter Filter Catalyst (e.g., via Celite) Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify

Caption: General workflow for catalytic hydrogenation of nitrophenyl ethers.

Experimental Protocol: Selective Hydrogenation using Pd/C

This protocol is adapted from established methods for the reduction of substituted nitrophenols.[7][8]

  • Reactor Setup: To a hydrogenation vessel, add the nitrophenyl ether derivative (1.0 eq.) and a suitable solvent (e.g., methanol, ethyl acetate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol% Pd) under a stream of nitrogen.

  • System Purge: Seal the vessel and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing samples via TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminophenyl ether, which can be further purified if necessary.

III. Biocatalysis: Nitrophenyl Esters as Probes for Enzyme Kinetics

In the field of biocatalysis, nitrophenyl derivatives, particularly p-nitrophenyl esters, are not typically the catalysts themselves but are invaluable as chromogenic substrates to study enzyme activity and mechanism.[9][10] The hydrolysis of these esters, catalyzed by enzymes such as lipases and proteases, releases p-nitrophenol (or its phenolate form), a bright yellow compound that can be easily quantified spectrophotometrically.[9][11]

Comparative Analysis: Elucidating Enzyme Specificity

By systematically varying the acyl chain of p-nitrophenyl esters, one can perform a comparative analysis of an enzyme's substrate specificity. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (k_cat), provide quantitative measures of enzyme performance.

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (V_max). It is an inverse measure of the substrate's binding affinity for the enzyme. A lower Kₘ indicates a higher binding affinity.

  • k_cat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the catalyst's intrinsic efficiency.

  • k_cat/Kₘ (Catalytic Efficiency): This ratio is the most effective measure for comparing enzyme preference for different substrates, as it accounts for both binding and catalysis.

The table below shows hypothetical but representative data for the hydrolysis of different p-nitrophenyl esters by a generic lipase, illustrating how such a comparison is made.

Substrate (p-Nitrophenyl Ester)Kₘ (mM)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
p-Nitrophenyl Acetate (C2)1.5503.3 x 10⁴
p-Nitrophenyl Butyrate (C4)0.81201.5 x 10⁵
p-Nitrophenyl Octanoate (C8)0.42506.3 x 10⁵
p-Nitrophenyl Palmitate (C16)2.0301.5 x 10⁴

This data indicates that the hypothetical lipase has a preference for medium-chain fatty acid esters (C8), as reflected by the highest catalytic efficiency. The poor performance with the long-chain palmitate ester could be due to steric hindrance within the enzyme's active site.

Enzymatic Hydrolysis Mechanism

Many hydrolases, such as serine proteases and lipases, utilize a catalytic triad (e.g., Ser-His-Asp) in their active site to perform covalent catalysis. The mechanism involves nucleophilic attack by the serine hydroxyl on the substrate's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release p-nitrophenol. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate to release the carboxylic acid product and regenerate the free enzyme.[9]

Enzyme_Mechanism cluster_info Key start E + S ⇌ E·S step1 Acylation (Ser-OH attack) start->step1 k₁ intermediate [E-Acyl] + P₁ (p-Nitrophenol) step1->intermediate k₂ step2 Deacylation (H₂O attack) intermediate->step2 k₃ finish E + P₂ (Carboxylic Acid) step2->finish E E = Enzyme S S = p-Nitrophenyl Ester ES E·S = Enzyme-Substrate Complex EAcyl [E-Acyl] = Acyl-Enzyme Intermediate

Caption: Simplified mechanism for serine hydrolase-catalyzed ester hydrolysis.

Experimental Protocol: Enzyme Kinetic Assay

This protocol describes a general method for determining the kinetic parameters of an enzyme using a series of p-nitrophenyl ester substrates.[9]

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme (e.g., 50 mM phosphate buffer, pH 7.5).

    • Prepare a stock solution of the enzyme in the buffer.

    • Prepare stock solutions of the various p-nitrophenyl ester substrates in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

  • Assay Setup:

    • In a 96-well microplate or individual cuvettes, add the buffer solution.

    • Add varying concentrations of a single substrate to different wells/cuvettes. It is crucial to create a range of concentrations that bracket the expected Kₘ value.

    • Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 37 °C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the enzyme stock solution to each well/cuvette.

    • Immediately place the plate/cuvettes in a spectrophotometer and monitor the increase in absorbance at ~405-410 nm (the absorbance maximum for the p-nitrophenolate ion) over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl) and the known extinction coefficient (ε) for p-nitrophenolate to convert the rate of change in absorbance to a rate of change in concentration.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the values of V_max and Kₘ.

    • Calculate k_cat by dividing V_max by the total enzyme concentration ([E]ₜ).

  • Comparison: Repeat steps 2-4 for each different p-nitrophenyl ester substrate to obtain a comparative set of kinetic parameters.

Conclusion

This guide has demonstrated that the catalytic utility of nitrophenyl ether derivatives and their analogues is both broad and highly dependent on molecular structure. In Suzuki-Miyaura cross-coupling , the steric hindrance imposed by an ortho-nitro group severely diminishes reactivity compared to its meta and para counterparts, establishing a clear design principle for developing efficient coupling partners. In catalytic hydrogenation , the choice of catalyst and reaction conditions is critical for achieving chemoselective reduction of the nitro group, with substrate electronics playing a secondary but significant role in reaction rates. Finally, in biocatalysis , nitrophenyl esters serve as exceptional tools for conducting comparative kinetic analyses, allowing for the precise quantification of enzyme specificity and efficiency. The experimental protocols and mechanistic insights provided herein offer a robust framework for researchers to harness the unique properties of these versatile molecules in their own catalytic endeavors.

References

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Application Notes and Protocols: Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene. (2025). BenchChem.
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
  • Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by the F360V enzyme. (n.d.).
  • Application Notes and Protocols for the Catalytic Reduction of 2-Isopropyl-5-methyl-4-nitrophenol. (2025). BenchChem.
  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. (2025). BenchChem.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect.
  • Application Note and Protocols for the Catalytic Reduction of 2-Allyl-4-nitrophenol. (2025). BenchChem.
  • Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 2-(4-Nitrophenyl)-1,3-dioxolane. (2025). BenchChem.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2021).
  • Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. (2007). PubMed.
  • The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • Comparitive photocatalytic degradation of p-nitrophenol with pure and Ag-doped Titania Nanoparticles. (2022).
  • Photocatalytic Degradation Performance of Various Types of Modified TiO2 against Nitrophenols in Aqueous Systems. (2019).
  • Comparative study of the photocatalytic efficiencies of the different photocatalysts. (n.d.).
  • A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. (2025). BenchChem.
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (2019). Frontiers.
  • Comparison of degradation efficiency for different photocatalysts. (n.d.).
  • Catalytic performance of different catalysts in the hydrogenation... (n.d.).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry.
  • Comparative catalytic performance of different catalysts to hydrogenate phenol. (n.d.).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry.
  • Selective electrocatalytic hydrogenation of nitrobenzene over copper-platinum alloying catalysts: Experimental and theoretical studies. (2025).

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A Comprehensive Guide to the Validation of 2-Nitrophenyl Pentyl Ether as a Chemical Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. This hinges on the quality of the chemical standards used for calibration and qualification. This guide provides a comprehensive framework for the validation of 2-Nitrophenyl pentyl ether (NPE) as a chemical standard, offering a scientifically rigorous approach for its characterization and implementation in analytical workflows. While not yet an officially recognized standard by pharmacopoeias, this document outlines a complete validation strategy, drawing from established principles of analytical chemistry and regulatory guidelines.

Introduction to this compound (NPE)

This compound, with the chemical formula C₁₁H₁₅NO₃, is a nitroaromatic compound containing an ether linkage.[1][2] Its molecular structure imparts specific physicochemical properties that make it a potential candidate as a chemical standard in various analytical applications, particularly in chromatography and spectroscopy.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 39645-91-5[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2][4]
Molecular Weight 209.24 g/mol [1][2]
Boiling Point 177-178 °C at 15 mmHg[1][3]
Density 1.098 g/mL at 20 °C[1][3]
Refractive Index n20/D 1.522[1]
Appearance Liquid[1]

The Imperative of a Validated Chemical Standard

The validation of a chemical standard is the process of demonstrating that it is suitable for its intended purpose.[5] This involves a series of experiments designed to confirm its identity, purity, and stability.[6] A well-characterized standard is the bedrock of reliable and reproducible analytical data, a non-negotiable requirement in regulated environments.[7][8] The principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) provide a framework for this process.[5][9]

Proposed Validation Workflow for this compound

The following is a proposed comprehensive validation plan for establishing this compound as a chemical standard.

Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Identification cluster_purity Purity Assessment cluster_stability Stability Assessment cluster_final Finalization synthesis Synthesis of NPE purification Purification synthesis->purification structural_elucidation Structural Elucidation (NMR, MS, IR) purification->structural_elucidation physicochemical_tests Physicochemical Tests (Melting Point, Refractive Index) purification->physicochemical_tests chromatographic_purity Chromatographic Purity (HPLC, GC) purification->chromatographic_purity residual_solvents Residual Solvents (GC-HS) chromatographic_purity->residual_solvents inorganic_impurities Inorganic Impurities (ICP-MS) chromatographic_purity->inorganic_impurities water_content Water Content (Karl Fischer) chromatographic_purity->water_content stability_studies Forced Degradation & Long-Term Stability water_content->stability_studies coa Certificate of Analysis (CoA) Generation stability_studies->coa

Caption: Proposed validation workflow for this compound.

Synthesis and Purification

The first step is to ensure a high-purity batch of NPE. A common synthetic route involves the Williamson ether synthesis, reacting 2-nitrophenol with a pentyl halide (e.g., 1-iodopentane or 1-bromopentane) in the presence of a base.[10][11]

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent (e.g., acetone), add potassium carbonate (1.5 eq).

  • Add 1-iodopentane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 20 hours under an inert atmosphere.[10]

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Identification

The identity of the synthesized material must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the connectivity of the pentyl chain and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the accurate mass of the molecule, confirming its elemental composition.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.[2]

Purity Determination

A comprehensive assessment of purity is critical for a chemical standard. This involves quantifying both organic and inorganic impurities.

3.3.1. Chromatographic Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying impurities.

Experimental Protocol: HPLC Purity Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength where NPE has significant absorbance.

  • Quantification: Area normalization method to determine the percentage purity.

3.3.2. Residual Solvents

Gas chromatography with headspace sampling (GC-HS) should be used to quantify any residual solvents from the synthesis and purification process, with acceptance criteria based on ICH Q3C guidelines.

3.3.3. Inorganic Impurities

Inductively coupled plasma-mass spectrometry (ICP-MS) can be employed to determine the content of elemental impurities.

3.3.4. Water Content

Karl Fischer titration is the standard method for determining the water content.

Stability Assessment

The stability of a chemical standard under defined storage conditions is crucial for its shelf life.

Experimental Protocol: Stability Study

  • Store aliquots of the validated NPE standard at various temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) for purity and degradation products using a stability-indicating HPLC method.

  • Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation pathways and to develop a stability-indicating method.

Comparison with Alternative Standards

While this compound is not a widely established standard, it can be compared to other compounds with similar functional groups that are used as standards.

StandardKey FeaturesPotential Applications
This compound (NPE) Nitroaromatic, ether linkage, liquid at room temperature.HPLC, GC, as a plasticizer in ion-selective electrodes.[1]
2-Nitrodiphenyl ether Nitroaromatic, ether linkage, solid at room temperature.[12]Intermediate in chemical synthesis, potential standard for related compounds.[12]
Anisole (Methoxybenzene) Simple ether, liquid at room temperature.Common standard in GC and NMR.
Nitrobenzene Simple nitroaromatic, liquid at room temperature.Standard for environmental analysis and in the synthesis of other compounds.

The choice of a standard depends on the specific analytical application. NPE's combination of a chromophore (the nitrophenyl group) and a non-polar alkyl chain makes it suitable for reverse-phase HPLC with UV detection.

Conclusion

The validation of this compound as a chemical standard requires a systematic and scientifically sound approach. By following the comprehensive workflow outlined in this guide, which includes unambiguous structural elucidation, thorough purity assessment, and rigorous stability testing, researchers can establish a well-characterized and reliable standard. This will, in turn, enhance the accuracy and reproducibility of analytical data in research, development, and quality control settings. While this guide provides a robust framework, it is essential to adhere to the specific requirements of the intended application and relevant regulatory guidelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231833, this compound. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 39645-91-5 wiki. Retrieved from [Link]

  • van Zoonen, P., van 't Klooster, H. A., Hoogerbrugge, R., Gort, S. M., & van de Wiel, H. J. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju, 49(4), 355–370.
  • Government of Canada. (2021). Guide to validation – drugs and supporting activities (GUI-0029). Retrieved from [Link]

  • van Zoonen, P., van 't Klooster, H. A., Hoogerbrugge, R., Gort, S. M., & van de Wiel, H. J. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). ASEAN Guideline on Submission of Manufacturing Process Validation Data for Drug Registration. Retrieved from [Link]

  • European Medicines Agency. (2012). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • Eurachem. (n.d.). Validation of analytical methods. Retrieved from [Link]

  • Food and Drug Administration. (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (1995). Harmonized guidelines for single-laboratory validation of methods of analysis. Retrieved from [Link]

  • Google Patents. (1995). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

  • American Chemical Society. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of organic intermediates is paramount. 2-Nitrophenyl pentyl ether (2-NPPE) serves as a valuable building block and a model compound for studying the influence of electronic and steric effects on molecular properties. This guide provides an in-depth characterization of 2-NPPE using a suite of advanced spectroscopic techniques, offering a comparative analysis with structurally similar alternatives. The methodologies and interpretations presented herein are grounded in established principles and are designed to be a practical resource for researchers and scientists.

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this case, 2-nitrophenoxide is generated in situ from 2-nitrophenol and a weak base, which then reacts with a pentyl halide.

A typical synthetic protocol involves reacting 2-nitrophenol with 1-bromopentane or 1-iodopentane.[1] The reaction is generally carried out in a polar aprotic solvent, such as acetone, in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group of 2-nitrophenol to form the more nucleophilic phenoxide. The reaction mixture is typically heated under reflux for several hours to ensure completion.[1]

Synthesis_Workflow Figure 1: Williamson Ether Synthesis of 2-NPPE cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Nitrophenol 2-Nitrophenol Reaction_Vessel Reaction Mixture 2-Nitrophenol->Reaction_Vessel 1-Pentyl_Halide 1-Pentyl Halide (Br or I) 1-Pentyl_Halide->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel Solvent Acetone Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Atmosphere Inert Atmosphere Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Figure 1: Williamson Ether Synthesis of 2-NPPE.

Advanced Spectroscopic Characterization of this compound

The unambiguous identification of 2-NPPE relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic_Workflow Figure 2: General Spectroscopic Analysis Workflow Sample Purified 2-NPPE Sample NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Confirmation Data_Analysis->Structure_Elucidation

Caption: Figure 2: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: Figure 3: Structure of 2-NPPE with Atom Numbering.

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton NMR spectrum of 2-NPPE will exhibit distinct signals for the aromatic and the aliphatic pentyl chain protons.

  • Aromatic Protons: The four protons on the nitrophenyl ring will appear in the range of δ 7.0-8.0 ppm. The electron-withdrawing nitro group and the electron-donating pentyloxy group will influence their chemical shifts. The proton ortho to the nitro group (H-3) is expected to be the most downfield, appearing as a doublet of doublets. The proton para to the nitro group (H-5) will also be a triplet or doublet of doublets. The remaining two protons (H-4 and H-6) will be upfield relative to H-3 and H-5.

  • Aliphatic Protons: The protons of the pentyl chain will show characteristic multiplets. The two protons on the carbon attached to the ether oxygen (H-1') will be the most downfield of the aliphatic signals, appearing as a triplet around δ 4.1 ppm. The terminal methyl group protons (H-5') will be the most upfield, appearing as a triplet around δ 0.9 ppm. The remaining methylene protons (H-2', H-3', H-4') will appear as multiplets in the δ 1.4-1.9 ppm range.

¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbon NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

  • Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon bearing the pentyloxy group (C-1) and the carbon bearing the nitro group (C-2) will be quaternary and their signals will be less intense.

  • Aliphatic Carbons: Five signals corresponding to the pentyl chain will be observed in the upfield region. The carbon attached to the ether oxygen (C-1') will be the most downfield of this set, around δ 69 ppm. The terminal methyl carbon (C-5') will be the most upfield, around δ 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

  • N-O Stretching: The nitro group will exhibit two strong characteristic absorption bands. The asymmetric stretching vibration is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch will appear between 1360-1290 cm⁻¹.[2]

  • C-O Stretching: The aryl-alkyl ether linkage will show a strong, characteristic C-O stretching band. Phenyl alkyl ethers typically display two strong absorbances for C-O stretching, around 1250 cm⁻¹ and 1050 cm⁻¹.[3]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretching: The C-H stretching vibrations of the pentyl group's CH₂ and CH₃ groups will be seen in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): For this compound (C₁₁H₁₅NO₃), the exact mass is 209.1052 g/mol .[4] In electron ionization (EI) mass spectrometry, a clear molecular ion peak should be observed at m/z = 209.

  • Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the pentyl chain. A significant peak would be expected at m/z = 139, corresponding to the 2-nitrophenoxy cation. Further fragmentation of the pentyl chain would lead to peaks at m/z values corresponding to C₅H₁₁⁺ (71), C₄H₉⁺ (57), and C₃H₇⁺ (43).

Comparative Analysis with Alternative Nitrophenyl Ethers

To better understand the unique spectroscopic features of 2-NPPE, it is useful to compare it with its structural isomers and homologs.

Spectroscopic FeatureThis compound4-Nitrophenyl Pentyl Ether2-Nitrophenyl Octyl Ether
¹H NMR (Aromatic) Complex multiplet pattern (δ 7.0-8.0 ppm)Two distinct doublets (AA'BB' system)Complex multiplet pattern similar to 2-NPPE
¹H NMR (O-CH₂) Triplet, ~δ 4.1 ppmTriplet, ~δ 4.0 ppmTriplet, ~δ 4.1 ppm
FT-IR (NO₂ asymm.) ~1525 cm⁻¹~1515 cm⁻¹~1525 cm⁻¹
FT-IR (C-O stretch) ~1250 cm⁻¹, ~1050 cm⁻¹~1260 cm⁻¹, ~1040 cm⁻¹~1250 cm⁻¹, ~1050 cm⁻¹
MS (M⁺) m/z = 209m/z = 209m/z = 251
MS (Base Peak) m/z = 139 or fragment of alkyl chainm/z = 139 or fragment of alkyl chainm/z = 139 or fragment of alkyl chain

Rationale for Comparison:

  • 4-Nitrophenyl Pentyl Ether (Isomer): Comparing the ortho-substituted 2-NPPE with its para-substituted isomer highlights the effect of substituent position on the aromatic proton signals in ¹H NMR. The symmetry of the para isomer leads to a much simpler AA'BB' splitting pattern.

  • 2-Nitrophenyl Octyl Ether (Homolog): Comparing 2-NPPE with a homolog having a longer alkyl chain demonstrates that the core spectroscopic features related to the nitrophenyl ether moiety remain largely unchanged. The primary differences will be in the integration of the aliphatic region in the ¹H NMR and the molecular ion peak in the mass spectrum.

Detailed Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified 2-NPPE and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at δ 0.00 ppm.

4.2. FT-IR Spectroscopy

  • Sample Preparation: As 2-NPPE is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

4.3. Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of 2-NPPE (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • MS Detection: Use an electron ionization (EI) source operating at 70 eV. Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the retention time of the 2-NPPE peak in the chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. By understanding the expected spectroscopic signatures and comparing them with related compounds, researchers can confidently verify the identity and purity of their synthesized material. The protocols outlined in this guide serve as a robust starting point for the routine analysis of this and similar aromatic ether compounds.

References

  • U.S.
  • "this compound synthesis," ChemicalBook.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 2-Nitrophenyl pentyl ether (NPE). While specific cross-reactivity data for NPE is not extensively published, this document outlines the principles, potential cross-reactants, and detailed experimental protocols to empower researchers to generate this critical data.

Introduction to this compound (NPE) and the Imperative of Cross-Reactivity Studies

This compound (C11H15NO3) is an organic compound that sees use as a plasticizer in ion-selective electrodes and as an analytical standard.[1] Given its aromatic nitro structure and ether linkage, it is crucial to characterize its binding specificity, particularly if it is used in biological assays or as a component in a system where it could be a target for antibody binding.

Cross-reactivity refers to the binding of an antibody or other receptor to molecules that are structurally similar to the intended target antigen. In drug development and diagnostics, high specificity is essential to avoid false positives, off-target effects, and to ensure the reliability of analytical methods.[2][3] This guide will walk you through the process of designing and executing a robust cross-reactivity study for NPE.

Identifying Potential Cross-Reactants

A logical starting point for a cross-reactivity study is to identify compounds with structural similarities to this compound. The molecular structure of NPE consists of a nitrophenyl group and a pentyl ether chain. Therefore, potential cross-reactants can be categorized as follows:

  • Analogs with Varying Alkyl Chain Lengths: Compounds with shorter or longer ether chains (e.g., 2-Nitrophenyl octyl ether, 2-Nitrophenyl dodecyl ether).

  • Positional Isomers: Isomers with the nitro group at different positions on the phenyl ring (e.g., 3-Nitrophenyl pentyl ether, 4-Nitrophenyl pentyl ether).

  • Structurally Related Nitrophenyl Compounds: Molecules containing the 2-nitrophenyl group but with different functional groups in place of the pentyl ether (e.g., 2-Nitrophenol).[4]

  • Compounds with Similar Ether Structures: Molecules with a pentyl ether group but a different aromatic component.

A proposed list of compounds for initial screening is presented in the table below.

Compound Name CAS Number Molecular Formula Structural Relationship to NPE
2-Nitrophenyl octyl ether37682-29-4C14H21NO3Longer alkyl chain
2-Nitrophenyl dodecyl ether83027-71-8C18H29NO3Significantly longer alkyl chain
2-Nitrophenol88-75-5C6H5NO3Core aromatic structure without ether chain
1-Nitro-2-(pentyloxy)benzene39645-91-5C11H15NO3Synonym for this compound

Experimental Workflow for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for determining the cross-reactivity of small molecules.[5][6] This assay format measures the ability of a test compound to compete with a labeled antigen for binding to a limited amount of antibody.

Below is a detailed, step-by-step protocol for a competitive ELISA to assess the cross-reactivity of potential interfering compounds with an antibody raised against this compound.

Materials and Reagents
  • High-binding 96-well microplates

  • Antibody specific to this compound

  • This compound standard

  • Potential cross-reacting compounds

  • NPE conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Experimental Protocol
  • Plate Coating:

    • Dilute the NPE-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds in Assay Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Workflow Diagram

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Plate Coating (NPE-protein conjugate) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Standard/Sample + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Secondary Ab Incubation (HRP-conjugated) Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Substrate Addition (TMB) Wash4->Substrate Stop 10. Stop Reaction (H2SO4) Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Data Analysis and Interpretation

The data obtained from the competitive ELISA should be used to generate a standard curve for this compound and dose-response curves for the potential cross-reactants.

Calculation of Cross-Reactivity

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of NPE at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

The 50% inhibition concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Data Presentation

The results should be summarized in a clear and concise table.

Compound IC50 (ng/mL) % Cross-Reactivity
This compound[Insert Value]100
2-Nitrophenyl octyl ether[Insert Value][Calculate Value]
2-Nitrophenyl dodecyl ether[Insert Value][Calculate Value]
2-Nitrophenol[Insert Value][Calculate Value]
[Other Test Compounds][Insert Value][Calculate Value]

Conclusion

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. By following the outlined experimental protocols and data analysis methods, researchers can generate reliable data to assess the specificity of antibodies and other binding partners to this molecule. Such studies are essential for the validation of analytical methods and for ensuring the safety and efficacy of products in which NPE may be a component or an impurity. The principles and protocols described herein are broadly applicable to the cross-reactivity assessment of other small molecules.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Environmental and Biological Samples. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The role of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(15), 5444-5453. [Link]

  • Romano, A., & Torres, M. J. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-328. [Link]

  • Lammintausta, K., & Kortekangas-Savolainen, O. (2005). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact Dermatitis, 52(4), 203-206. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
  • Leach, M. W., et al. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Veterinary Pathology, 47(5), 819-836. [Link]

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A Comparative Guide to Confirming the Structure of 2-Nitrophenyl Pentyl Ether Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The synthesis of 2-Nitrophenyl pentyl ether is commonly achieved via the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an alkyl halide.[3] In the case of this compound, 2-nitrophenol is typically deprotonated with a base to form the 2-nitrophenoxide anion, which then reacts with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane).[4][5]

While the Williamson ether synthesis is generally reliable, the presence of an electron-withdrawing nitro group ortho to the ether linkage in the target molecule introduces the potential for a competing intramolecular nucleophilic aromatic substitution (SNAr) reaction known as the Smiles rearrangement.[6][7] This rearrangement can lead to the formation of an isomeric product, N-pentyl-2-nitrophenol, complicating the product mixture and necessitating rigorous structural confirmation. The electron-withdrawing nature of the nitro group is a key activating factor for this type of rearrangement.[8]

This guide will walk you through the experimental design and data interpretation necessary to unequivocally differentiate between the desired this compound and the rearranged N-pentyl-2-nitrophenol.

Reaction Pathways: Williamson Ether Synthesis vs. Smiles Rearrangement

A clear understanding of the potential reaction pathways is crucial for interpreting analytical data.

Williamson Ether Synthesis for this compound

This reaction proceeds via a standard SN2 mechanism.[9]

Caption: Williamson ether synthesis of this compound.

The Competing Smiles Rearrangement

The Smiles rearrangement is an intramolecular SNAr reaction.[7][10] In this case, the ether oxygen of a side-chain can act as a nucleophile, attacking the ipso-carbon of the aromatic ring, facilitated by the ortho-nitro group. While less common for simple alkyl ethers, it is a possibility that must be considered, especially under certain reaction conditions (e.g., stronger bases, higher temperatures). A variant, the Truce-Smiles rearrangement, involves a carbanion nucleophile.[10]

Caption: Potential Smiles rearrangement of this compound.

Experimental Protocols for Product Characterization

A multi-technique approach is essential for unambiguous structure determination.

Synthesis of this compound

A representative synthetic protocol is as follows:

  • To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1-bromopentane (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 20 hours under an inert atmosphere.[4]

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Analytical Techniques

The purified product should be subjected to the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the two isomers.[11]

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that can aid in structural elucidation.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[13]

Experimental_Workflow Synthesis Synthesis of 2-Nitrophenyl pentyl ether Purification Column Chromatography Purification Synthesis->Purification Product Purified Product Purification->Product NMR NMR Analysis (¹H and ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS FTIR FTIR Spectroscopy Product->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern chemical research and drug development, a nuanced understanding of reaction kinetics is not merely academic; it is a cornerstone of innovation. The deliberate cleavage of ether linkages, particularly within photosensitive molecules, offers a powerful tool for controlled release mechanisms, a concept of profound interest in targeted drug delivery and materials science. This guide provides an in-depth comparative analysis of the primary reaction pathways involving 2-Nitrophenyl pentyl ether, a representative of the versatile 2-nitrobenzyl "caged" compounds.

We will dissect two distinct kinetic routes for the cleavage of this compound: Photolytic Cleavage and Acid-Catalyzed Cleavage . This guide moves beyond a simple recitation of protocols. It aims to illuminate the "why" behind experimental choices, offering a self-validating framework for your own investigations. Every claim is substantiated by authoritative sources, ensuring a foundation of trust and scientific integrity.

The Dichotomy of Cleavage: Photolysis vs. Acidolysis

This compound, by its very structure, is amenable to cleavage through fundamentally different energetic inputs. Photolytic cleavage harnesses the energy of light to induce an intramolecular rearrangement, leading to bond scission. In contrast, acid-catalyzed cleavage relies on the protonation of the ether oxygen to facilitate nucleophilic attack. The choice between these pathways is dictated by the desired application, with photolysis offering spatiotemporal control ideal for biological systems, while acid-catalyzed methods are mainstays of traditional organic synthesis.

Pathway I: Photolytic Cleavage - A Light-Triggered Cascade

The photolytic release of substrates from 2-nitrobenzyl protecting groups is a well-documented phenomenon. While direct kinetic studies on the pentyl ether are not extensively published, a robust mechanistic framework can be extrapolated from detailed investigations into its close structural analogs, the 1-(2-nitrophenyl)ethyl ethers.[1][2][3]

The Proposed Mechanism of Photolysis

Upon absorption of UV light, the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction to form a transient aci-nitro intermediate. This species is short-lived and rearranges through a series of steps, ultimately leading to the cleavage of the C-O ether bond and the release of the pentanol and 2-nitrosobenzaldehyde. A crucial finding in related systems is the involvement of a long-lived hemiacetal intermediate, the decomposition of which is the rate-limiting step for product release.[1][2][3][4]

G cluster_0 Photolytic Cleavage Pathway A 2-Nitrophenyl pentyl ether B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate (1,3-dihydrobenz[c]isoxazol-1-ol derivative) C->D Cyclization E Hemiacetal Intermediate D->E Rearrangement F Products: Pentanol + 2-Nitrosobenzaldehyde E->F Decomposition (Rate-Limiting)

Caption: Proposed photolytic cleavage pathway for this compound.

Comparative Kinetics: Insights from Analogs

Studies on 1-(2-nitrophenyl)ethyl ethers provide critical kinetic benchmarks.[1][3] The decay of the photochemically generated aci-nitro intermediate occurs on a much faster timescale (e.g., k = 5020 s⁻¹ at pH 7.0, 2°C) than the final product release (k = 0.11 s⁻¹ at pH 7.0, 1°C).[1][3] This disparity underscores the rate-determining nature of the hemiacetal breakdown. It is hypothesized that the longer, more flexible pentyl chain in this compound will have a minimal impact on the initial photochemical steps but may subtly influence the stability and breakdown rate of the hemiacetal intermediate.

Table 1: Comparative Kinetic Data for Photolytic Cleavage of 1-(2-nitrophenyl)ethyl Ethers

Intermediate/ProductConditionRate Constant (k)Reference
aci-Nitro Intermediate DecaypH 7.0, 2°C5020 s⁻¹[1][3]
Product ReleasepH 7.0, 1°C0.11 s⁻¹[1][3]
Experimental Protocol: Laser Flash Photolysis

This protocol outlines a method to determine the kinetic profile of the photolytic cleavage of this compound.

Objective: To measure the formation and decay rates of transient intermediates and the rate of final product release.

Materials:

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Spectrophotometric grade acetonitrile or other suitable co-solvent

  • Quartz cuvettes

  • Laser flash photolysis apparatus with UV-Vis detection

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the phosphate buffer. A small amount of a co-solvent like acetonitrile may be necessary to ensure solubility. The final concentration should yield a sufficient optical density at the excitation wavelength.

  • Instrumentation Setup:

    • Set the excitation wavelength of the laser (e.g., Nd:YAG laser at 355 nm).

    • Configure the UV-Vis spectrophotometer to acquire transient absorption spectra over a range of wavelengths (e.g., 300-700 nm) at various time delays after the laser pulse.

  • Data Acquisition:

    • Record a baseline spectrum of the solution before photolysis.

    • Expose the sample to a single laser pulse.

    • Collect transient absorption data at multiple time points, from nanoseconds to seconds, to capture the kinetics of different intermediates.

  • Data Analysis:

    • Identify the characteristic absorption bands of the transient species (e.g., the aci-nitro intermediate around 400 nm).

    • Plot the change in absorbance at specific wavelengths as a function of time.

    • Fit the kinetic traces to appropriate exponential decay models to extract the rate constants for the decay of intermediates and the formation of products.

Pathway II: Acid-Catalyzed Cleavage - A Classic Approach

The cleavage of ethers by strong acids is a fundamental reaction in organic chemistry.[5][6][7] This pathway is generally slower and requires more stringent conditions than photolysis. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether.[5]

The Mechanism of Acid-Catalyzed Cleavage

For this compound, the reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr or HI).[6] Given that the pentyl group is a primary alkyl group, the subsequent nucleophilic attack by the halide ion is expected to proceed via an SN2 mechanism.[5] The phenoxy group is a poor leaving group, but protonation makes it a viable one. The electron-withdrawing nitro group on the aromatic ring further deactivates it towards electrophilic attack, favoring the cleavage at the alkyl C-O bond.

G cluster_1 Acid-Catalyzed Cleavage Pathway (SN2) A 2-Nitrophenyl pentyl ether B Protonated Ether A->B + H-X C Transition State B->C + X⁻ (Nucleophile) D Products: 2-Nitrophenol + Pentyl Halide C->D Bond formation/cleavage

Caption: Proposed acid-catalyzed cleavage pathway for this compound.

Comparative Kinetics: Factors and Alternatives

The rate of acid-catalyzed ether cleavage is primarily dependent on the concentration and strength of the acid, the nucleophilicity of the counter-ion (I⁻ > Br⁻ > Cl⁻), and the temperature.[5][6] Unlike the photolytic pathway, which can be initiated and terminated instantaneously with a light source, the acid-catalyzed reaction proceeds as long as the reagents are present.

Table 2: Comparison of Cleavage Pathways

FeaturePhotolytic CleavageAcid-Catalyzed Cleavage
Trigger UV LightStrong Acid (HBr, HI)
Control High spatiotemporal controlTemporal control (quenching)
Conditions Typically neutral pH, ambient temp.Harsh (strong acid, high temp.)
Byproducts 2-NitrosobenzaldehydeWater, excess acid
Mechanism Intramolecular rearrangementSN2 Nucleophilic Substitution
Ideal Application Biological "caged" compoundsBulk organic synthesis
Experimental Protocol: HPLC-Based Kinetic Study

Objective: To determine the rate constant for the acid-catalyzed cleavage of this compound.

Materials:

  • This compound

  • Hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid)

  • Inert solvent (e.g., dioxane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard (e.g., a stable compound with a similar chromophore)

  • HPLC system with a UV detector

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve this compound and an internal standard in the inert solvent.

  • Initiation: Add a predetermined concentration of HBr to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution. This neutralizes the acid and stops the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • The mobile phase and column should be chosen to achieve good separation between the starting material, the 2-nitrophenol product, and the internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where all components absorb.

  • Data Analysis:

    • For each time point, calculate the concentration of this compound relative to the internal standard.

    • Plot the natural logarithm of the concentration of the starting material versus time.

    • If the reaction follows pseudo-first-order kinetics (with acid in large excess), the plot will be linear. The negative of the slope will give the pseudo-first-order rate constant. The second-order rate constant can be determined by dividing by the acid concentration.

Conclusion: A Tale of Two Pathways

The kinetic investigation of this compound reveals two distinct and complementary cleavage pathways. Photolysis offers an elegant, non-invasive method for controlled release, governed by the quantum yield of the chromophore and the decay kinetics of a hemiacetal intermediate. Its application is paramount in fields requiring precise triggers, such as pharmacology and cell biology. Conversely, acid-catalyzed cleavage, while mechanistically simpler, requires harsh conditions, making it more suitable for traditional synthetic transformations where spatiotemporal control is not a prerequisite.

By understanding the underlying mechanisms and the experimental approaches to quantify their kinetics, researchers can judiciously select and optimize the cleavage strategy that best aligns with their scientific objectives.

References

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. Available from: [Link].

  • Wikipedia. Ether cleavage. Available from: [Link].

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. Available from: [Link].

  • Pearson. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link].

  • Corrie, J. E. T., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. Available from: [Link].

  • Zaouak, A., et al. Names and chemical structures of the studied nitro diphenyl ether derivatives. ResearchGate. Available from: [Link].

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. Available from: [Link].

  • Request PDF. Studies on the Kinetics and Mechanism of Hydrolysis of p-nitrophenyl Picolinate (PNPP) by Unsymmetrical bis-Schiff Base Complexes with Aza-crown Ether or Morpholino Pendants. ResearchGate. Available from: [Link].

  • Francke, R., & Schille, B. (2018). Electrochemical Arylation Reaction. Chemical Reviews, 118(1), 1-1. Available from: [Link].

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Available from: [Link].

  • Corrie, J. E. T., et al. (2003). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. Available from: [Link].

  • ChemHelp ASAP. (2019). cleavage of ethers with acid. YouTube. Available from: [Link].

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(31), 9772-9783. Available from: [Link].

  • Request PDF. Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles. ResearchGate. Available from: [Link].

  • Mátravölgyi, B., & Fekete, M. (2018). Rearrangements of Cycloalkenyl Aryl Ethers. Molecules, 23(11), 2824. Available from: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link].

  • Froese, A., & Sehon, A. H. (1965). Kinetic and equilibrium studies of the reaction between anti-p-nitrophenyl antibodies and a homologous hapten. Immunochemistry, 2(2), 135-143. Available from: [Link].

  • Van der Veken, P., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 867-879. Available from: [Link].

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from: [Link].

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. Available from: [Link].

  • Request PDF. Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. ResearchGate. Available from: [Link].

  • Banjoko, O., & Ezeani, C. (1986). The kinetics of the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline in methanol, acetonitrile, tetrahydrofuran, ethyl acetate, and benzene. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Catalytic Nitrophenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Nitrophenyl Ether Moiety

The nitrophenyl ether framework is a cornerstone in modern chemistry, forming the structural core of a vast array of compounds essential to human health and agriculture. From potent herbicides to critical pharmaceutical intermediates, the synthesis of these molecules is of paramount importance. The key chemical transformation—the formation of a diaryl or alkyl-aryl ether bond to a nitro-activated aromatic ring—presents a fascinating challenge in catalytic chemistry.

This guide provides an in-depth, comparative analysis of the primary catalytic systems developed for nitrophenyl ether synthesis. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings, operational advantages, and practical limitations of each methodology. This content is designed for researchers, process chemists, and drug development professionals who require a nuanced understanding of which catalytic tool is best suited for their specific synthetic challenge.

Part 1: Foundational Principles - The SNAr Mechanism

At its core, the synthesis of nitrophenyl ethers relies on the principle of Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing nature of the nitro group (-NO₂) deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group (typically a halide).

The SNAr reaction proceeds via a two-step, addition-elimination mechanism. A nucleophile (in this case, an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized onto the nitro group, providing significant stabilization. In the second, typically rapid step, the leaving group is expelled, restoring aromaticity and forming the final ether product.

Catalytic_Cycle cluster_cycle Pd-Catalyzed C-O Coupling Pd0 L-Pd(0) Pd_Complex1 L-Pd(II)(Ar)(X) Pd0->Pd_Complex1 Oxidative Addition (+ Ar-X) Pd_Complex2 L-Pd(II)(Ar)(OR) Pd_Complex1->Pd_Complex2 Ligand Exchange (+ R-OH, Base) Product Ar-O-R Pd_Complex2->Product Reductive Elimination Product->Pd0

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

The Green Alternative: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an elegant solution for reactions where the nucleophile (e.g., a sodium or potassium phenoxide salt) is soluble in an aqueous phase while the electrophile (the nitroaryl halide) is soluble in an organic phase. [1]

  • Mechanism & Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction. [2][3]The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the aqueous or solid phase into the organic phase. This "naked" anion is highly nucleophilic in the organic solvent, leading to a rapid SNAr reaction. The catalyst cation then returns to the aqueous/solid phase with the leaving group anion to repeat the cycle.

  • Field Insights: PTC offers significant operational simplicity and is considered a green chemistry methodology. [1][3]It avoids the need for expensive, anhydrous solvents and strong, hazardous bases like sodium hydride. [2]Reactions are often faster and occur under milder conditions than traditional methods. Solid-liquid PTC, using a solid base like K₂CO₃, can be particularly effective, often providing higher selectivity and easier workup. [2]This method is highly scalable and industrially relevant for the synthesis of many commodity and fine chemicals.

Part 3: Performance Data Summary

The efficacy of a catalytic system is best judged by quantitative data. The table below summarizes typical performance metrics for the synthesis of nitrophenyl ethers using various catalytic approaches.

ParameterUllmann (Modern, Cu-cat)Buchwald-Hartwig (Pd-cat)Phase-Transfer Catalysis (PTC)
Catalyst CuI, Cu₂O, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃Quaternary Ammonium/Phosphonium Salts
Ligand/Additive N,N-dimethylglycine, PhenanthrolineBulky Phosphines (X-Phos, etc.)None (Catalyst is the additive)
Typical Loading 2-10 mol% [4]0.5-5 mol%5-10 mol% [5]
Temperature 80 - 140 °C [4]RT - 110 °C60 - 120 °C [2]
Reaction Time 12 - 48 hours2 - 24 hours1 - 8 hours [3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ [4]NaOtBu, K₃PO₄, Cs₂CO₃ [6]NaOH, KOH, K₂CO₃ [5]
Solvent Toluene, Dioxane, DMF [7]Toluene, DioxaneToluene, Chlorobenzene (often biphasic)
Pros Low cost, robust, scalable [8]Broad scope, high yields, mild conditions [4]Green, simple, fast, cost-effective [1]
Cons Higher temps, longer times, narrower scopeHigh cost (Pd & ligands), air-sensitive [4]Limited to biphasic systems, catalyst fouling

Part 4: Validated Experimental Protocols

Adherence to a well-defined protocol is critical for reproducibility. Here we provide two distinct, validated procedures.

Protocol 1: Modern Ullmann Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol illustrates a ligand-accelerated copper-catalyzed reaction.

  • Rationale: We use CuI as an inexpensive and effective copper source. N,N-dimethylglycine is chosen as a readily available, robust, and efficient ligand that accelerates the coupling. K₂CO₃ is a mild, inexpensive base suitable for this transformation, and DMF is a polar aprotic solvent that helps solubilize the reactants.

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloronitrobenzene (1.0 mmol, 157.6 mg), phenol (1.2 mmol, 113.0 mg), CuI (0.1 mmol, 19.0 mg), N,N-dimethylglycine (0.2 mmol, 20.6 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with an additional 10 mL of ethyl acetate.

    • Combine the organic filtrates and wash with 1 M NaOH (2 x 15 mL) to remove unreacted phenol, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-nitrophenyl phenyl ether. [9]

Protocol 2: Phase-Transfer Catalyzed Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol demonstrates the operational simplicity and efficiency of PTC.

  • Rationale: This solid-liquid PTC protocol uses solid potassium carbonate as the base, avoiding the need for a separate aqueous phase and simplifying workup. Tetrabutylammonium bromide (TBAB) is a common, effective, and thermally stable phase-transfer catalyst. Toluene is used as the organic solvent.

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (10.0 mmol, 1.58 g), phenol (11.0 mmol, 1.04 g), powdered anhydrous K₂CO₃ (20.0 mmol, 2.76 g), and tetrabutylammonium bromide (TBAB) (1.0 mmol, 322 mg).

    • Add 30 mL of toluene to the flask.

    • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Add 30 mL of water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene (1 x 15 mL).

    • Combine the organic layers and wash with 1 M NaOH (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Reactants (Nitroaryl Halide, Phenol, Base) B 2. Add Catalyst (e.g., CuI/Ligand or PTC) A->B C 3. Add Solvent B->C D 4. Heat & Stir (under inert atm if needed) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Filter E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I

Caption: A generalized experimental workflow for catalytic nitrophenyl ether synthesis.

Conclusion and Future Outlook

The synthesis of nitrophenyl ethers has evolved from harsh, high-temperature Ullmann conditions to a sophisticated array of catalytic methods.

  • Copper-catalyzed Ullmann reactions remain a highly relevant and cost-effective choice for industrial applications, especially with modern ligand systems that have tamed their historically harsh requirements. [8]* Palladium-catalyzed Buchwald-Hartwig couplings offer unparalleled precision, scope, and mildness, making them the premier choice for complex, high-value targets in pharmaceutical research, despite their cost. [10]* Phase-Transfer Catalysis has carved out a significant niche as a green, simple, and efficient method that is exceptionally well-suited for scalable processes. [1] Emerging fields such as photocatalysis and organocatalysis are poised to offer new, metal-free pathways for C-O bond formation, potentially providing even greener and more economical synthetic routes in the future. [11][12][13]The continued development of heterogeneous and recyclable catalysts will also be crucial, addressing both the economic and environmental imperatives of modern chemical synthesis. [8][14]The selection of a catalyst is no longer a simple choice but a strategic decision based on a careful balance of cost, scale, substrate complexity, and environmental impact.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved from [Link]

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  • Visible-Light Photoredox-Catalyzed C–O Bond Cleavage of Diaryl Ethers by Acridinium Photocatalysts at Room Temperature. (2020). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2011). Accounts of Chemical Research. Retrieved from [Link]

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  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. (2019). Molecules. Retrieved from [Link]

  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. (n.d.). International Nano Letters. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Nitrophenyl Pentyl Ether Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of data integrity and product quality. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the quantitative analysis of 2-Nitrophenyl pentyl ether. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols.

The Critical Role of Method Validation

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the method. This compound is a moderately polar organic molecule, making it amenable to analysis by several techniques.[2][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection.Measurement of the absorption of ultraviolet-visible radiation by the analyte.
Typical Detector UV-Vis, Photodiode Array (PDA)Flame Ionization Detector (FID), Mass Spectrometer (MS)Photomultiplier Tube
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL3 µg/mL
Linearity Range 0.2 - 100 µg/mL0.5 - 100 µg/mL5 - 50 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Sample Derivatization Not typically required.May be required to improve volatility, but not for this compound.Not required.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC, and UV-Vis spectrophotometric methods for the analysis of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the method development and validation process.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed, leveraging the compound's chromophore for sensitive detection.[1][5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Validation Protocol:

  • Specificity: To assess specificity, a solution of a placebo (a mixture of all components except the analyte) is injected to ensure no interfering peaks at the retention time of this compound. Additionally, the analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can resolve the analyte from its degradation products.

  • Linearity: A series of at least five standard solutions of this compound are prepared over the concentration range of 0.2 to 100 µg/mL. The peak area response is plotted against the concentration, and the correlation coefficient (r²) and y-intercept are calculated. An r² value of >0.999 is typically considered acceptable.

  • Accuracy: The accuracy of the method is determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD is calculated to assess the variability of the method under different conditions.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters are monitored to ensure they remain within the acceptance criteria.

Illustrative HPLC Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability parameters met under all varied conditions.Pass
Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the boiling point of this compound (177-178 °C at 15 mmHg), GC is a suitable alternative to HPLC.[7][8]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

Validation Protocol:

The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.

  • Specificity: Assessed by injecting a placebo and stressed samples to check for interfering peaks.

  • Linearity: A series of standard solutions over the range of 0.5 to 100 µg/mL are analyzed.

  • Accuracy: Determined by analyzing spiked placebo samples at three concentration levels.

  • Precision: Repeatability and intermediate precision are evaluated by replicate injections.

  • Robustness: Small variations in parameters like carrier gas flow rate (±0.1 mL/min) and oven temperature ramp rate (±1 °C/min) are introduced.

Illustrative GC Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9980.9991
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (%RSD)
- Repeatability≤ 3.0%1.5%
- Intermediate Precision≤ 3.0%2.1%
Robustness System suitability parameters met under all varied conditions.Pass
UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of compounds with a suitable chromophore. The nitro group and the phenyl ring in this compound provide strong UV absorbance, making this method viable, particularly for less complex sample matrices.[3][9][10]

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. The λmax is expected to be around 270 nm.

Validation Protocol:

  • Specificity: The UV spectrum of the analyte is compared with that of a placebo to check for any spectral interference. This method is inherently less specific than chromatographic methods.

  • Linearity: A calibration curve is constructed by measuring the absorbance of at least five standard solutions in the concentration range of 5 to 50 µg/mL at the λmax.

  • Accuracy: The accuracy is determined by analyzing spiked placebo samples at three concentration levels.

  • Precision: Repeatability and intermediate precision are assessed by repeated measurements of a standard solution.

Illustrative UV-Vis Spectrophotometry Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Minimal spectral interference from the placebo.Pass (with limitations)
Linearity (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 95.0 - 105.0%98.7%
Precision (%RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%

Visualization of the Validation Workflow

A logical and systematic workflow is crucial for a successful method validation. The following diagram illustrates the key stages of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Reporting dev Method Development & Optimization protocol Validation Protocol Definition dev->protocol Define acceptance criteria specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision robustness Robustness protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: A flowchart illustrating the systematic workflow for analytical method validation.

Conclusion and Recommendations

The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC offers the best combination of specificity, sensitivity, and precision, making it the recommended method for regulatory submissions, quality control of drug substances and products, and stability studies where the resolution of potential impurities is critical.

  • GC is a viable alternative to HPLC, particularly when dealing with volatile impurities or when an orthogonal technique is required for confirmation. Its performance is comparable to HPLC in many respects.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for in-process controls or for the analysis of relatively pure samples where high specificity is not a primary concern. However, its susceptibility to interference from other UV-absorbing compounds in the sample matrix is a significant limitation.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the intended use of the data. Regardless of the method chosen, a comprehensive validation study, as outlined in this guide, is essential to ensure the generation of reliable and scientifically sound results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. Separation of m-Nitrophenyl phenyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sajjadi, S. M., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ScienceOpen. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]

  • Google Patents. CN113624700A - Method for detecting p-nitrophenol.
  • LookChem. This compound. Retrieved from [Link]

  • ResearchGate. Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Semantic Scholar. Gas chromatographic trace analysis of underivatized nitrophenols. Retrieved from [Link]

Sources

A Comparative Guide to the Electrochemical Behavior of Nitro Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrochemical Significance of Nitro Diphenyl Ethers

Nitro diphenyl ethers are a class of organic compounds characterized by a diphenyl ether backbone substituted with one or more nitro groups. This structural motif is found in a variety of commercially significant compounds, including herbicides, pesticides, and potential pharmaceutical agents.[1] The biological activity of many of these compounds is intimately linked to the redox chemistry of the nitro group. The electrochemical reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can play a crucial role in their mechanism of action.[2] Understanding the electrochemical behavior of nitro diphenyl ethers is therefore paramount for elucidating their bioactivity, developing analytical methods for their detection, and designing new molecules with desired redox properties.

This guide provides a comparative study of the electrochemical behavior of various nitro diphenyl ethers, offering insights into their reduction and oxidation pathways. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for key electrochemical techniques.

Fundamentals of Nitro Group Electrochemistry

The electrochemical reduction of aromatic nitro compounds is a well-studied process that typically proceeds in a stepwise manner.[2][3] In aqueous media, the reduction is highly pH-dependent and generally involves the transfer of multiple protons and electrons. The primary reduction pathway involves the following key steps:

  • Formation of a Nitro Radical Anion: The initial step is a one-electron reduction to form a nitro radical anion.

  • Formation of the Nitroso Intermediate: This is followed by a protonation and dehydration to yield the corresponding nitroso derivative.

  • Formation of the Hydroxylamine Intermediate: The nitroso group is further reduced in a two-electron, two-proton step to form the hydroxylamine.

  • Final Reduction to the Amine: The final step is the two-electron, two-proton reduction of the hydroxylamine to the corresponding amine.[2][4][5][6]

The overall six-electron reduction of a nitro group to an amine can be summarized as:

R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O

In aprotic media, the reduction mechanism can be different, often involving the stable formation of the radical anion in the initial step. The presence of substituents on the aromatic rings can significantly influence the reduction potentials by altering the electron density at the nitro group. Electron-withdrawing groups generally facilitate reduction, leading to less negative reduction potentials, while electron-donating groups have the opposite effect.

Comparative Electrochemical Data of Nitro Diphenyl Ethers

The electrochemical behavior of nitro diphenyl ethers is influenced by the number and position of nitro groups, as well as the presence of other substituents on the diphenyl ether framework. The following table summarizes key electrochemical data for a selection of nitro diphenyl ether herbicides, providing a basis for comparison. The data has been compiled from various voltammetric studies.

CompoundStructureElectrochemical TechniqueWorking ElectrodeSupporting Electrolyte (pH)Peak Potential (V) vs. Ref.Peak TypeReference
Bifenox Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoateDPVMercury-Meniscus-Modified Solid Silver AmalgamBritton-Robinson buffer (pH 7) in 9:1 methanol/waterNot specifiedReduction[7][8]
Acifluorfen 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidDPPDropping Mercury ElectrodeUniversal buffer (pH 2.0-12.0)pH-dependentReduction
Fluorodifen 4-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl etherDPPDropping Mercury ElectrodeUniversal buffer (pH 2.0-12.0)pH-dependentReduction
Oxyfluorfen 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzeneDPSVMoO₂-MWCNT modified Glassy Carbon ElectrodeBritton-Robinson buffer (pH 6.0)Not specifiedOxidation[9][10]
Nitrofen 2,4-dichlorophenyl p-nitrophenyl ether------

Note: Specific peak potential values are highly dependent on the experimental conditions (e.g., reference electrode, scan rate) and are therefore presented as reported in the cited literature. DPV: Differential Pulse Voltammetry; DPP: Differential Pulse Polarography; DPSV: Differential Pulse Stripping Voltammetry.

Experimental Protocols

The following sections provide generalized methodologies for the electrochemical analysis of nitro diphenyl ethers using common voltammetric techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for rapidly assessing the redox behavior of a compound.[11][12][13]

Objective: To determine the reduction and oxidation potentials of a nitro diphenyl ether and to assess the reversibility of the electron transfer processes.

Apparatus and Reagents:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working Electrode: Glassy Carbon Electrode (GCE); Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • Nitro diphenyl ether of interest

  • Supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer or a suitable non-aqueous electrolyte like tetrabutylammonium perchlorate in acetonitrile)

  • High-purity nitrogen gas

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.

  • Solution Preparation: Prepare a stock solution of the nitro diphenyl ether in a suitable solvent. Add a known volume of the stock solution to the electrochemical cell containing the supporting electrolyte to achieve the desired concentration (e.g., 1 mM).

  • Deoxygenation: Purge the solution with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the initial and final potentials to scan a range where the redox events are expected.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep and record the resulting current.

    • Perform multiple scans to check for reproducibility.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Measure the peak currents (ipc and ipa).

    • The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) can provide information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is approximately 59/n mV at 25 °C, where n is the number of electrons transferred.[12]

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis.[9]

Objective: To determine the concentration of a nitro diphenyl ether with high sensitivity.

Procedure:

  • Follow the same electrode and solution preparation steps as for CV.

  • Data Acquisition:

    • Set the initial and final potentials.

    • Define the pulse amplitude, pulse width, and scan increment.

    • Record the differential pulse voltammogram.

  • Data Analysis:

    • The peak height in a DPV experiment is directly proportional to the concentration of the analyte.

    • Construct a calibration curve by measuring the peak currents of a series of standard solutions of known concentrations.

    • Use the calibration curve to determine the concentration of the analyte in an unknown sample.

Visualizing the Electrochemical Reduction Pathway

The multi-step reduction of a nitro diphenyl ether can be visualized as a sequential process. The following diagram, generated using Graphviz, illustrates the general electrochemical reduction pathway of a nitroaromatic compound.

Electrochemical_Reduction_Pathway Nitro R-NO₂ (Nitro) Radical [R-NO₂]⁻• (Nitro Radical Anion) Nitro->Radical +1e⁻ Nitroso R-NO (Nitroso) Radical->Nitroso +1e⁻, +2H⁺, -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺, -H₂O

Caption: Generalized electrochemical reduction pathway of a nitroaromatic compound.

Structure-Activity Relationships and Mechanistic Insights

The electrochemical behavior of nitro diphenyl ethers is intrinsically linked to their molecular structure. The position and nature of substituents on the diphenyl ether skeleton can significantly impact the ease of reduction of the nitro group. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chloro (-Cl), facilitates the acceptance of electrons, leading to reduction at less negative potentials. Conversely, electron-donating groups would be expected to make the reduction more difficult.

The pH of the medium plays a critical role in the reduction process in aqueous solutions. The availability of protons is essential for the protonation steps involved in the conversion of the nitro group to hydroxylamine and amine. As a result, the reduction potentials of nitro diphenyl ethers are often pH-dependent, shifting to less negative values with increasing acidity.

In some cases, in addition to the reduction of the nitro group, the diphenyl ether moiety itself can undergo oxidation at sufficiently positive potentials. This was observed for the herbicide bifenox acid, where electrochemical oxidation on a boron-doped diamond electrode led to the degradation of the molecule.[14]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the electrochemical behavior of nitro diphenyl ethers, highlighting the fundamental principles of nitro group reduction and the influence of molecular structure and experimental conditions. The presented data and protocols serve as a valuable resource for researchers working on the analysis, synthesis, and mechanistic studies of this important class of compounds.

Future research in this area could focus on a more extensive quantitative structure-electrochemistry relationship (QSER) study, encompassing a wider range of substituted nitro diphenyl ethers. Such studies would enable the prediction of the redox properties of novel compounds and aid in the design of molecules with specific electrochemical characteristics. Furthermore, the development of advanced electrode materials and electrochemical sensors will continue to enhance the sensitivity and selectivity of analytical methods for the detection of nitro diphenyl ether residues in environmental and biological samples. The use of in-situ spectroelectrochemical techniques could also provide deeper insights into the transient intermediates formed during the redox processes, further refining our understanding of their reaction mechanisms.

References

  • Cabalková, D., Barek, J., Fischer, J., Navrátil, T., Pecková, K., & Yosypchuk, B. (2009). Voltammetric Determination of Herbicide Biphenox on Mercury-Meniscus-Modified Solid Silver Amalgam Electrode. Chemické Listy, 103(3). [Link]

  • TSI Journals. (2007). Determination Of Acifluorfen And Fluorodifen In Soils And Grains By Differential Pulse Polarography. Analytical CHEMISTRY An Indian Journal, 5(1-6), 83-88. [Link]

  • Wikipedia. (n.d.). Acifluorfen. Retrieved from [Link]

  • Barek, J., Cabalková, D., Fischer, J., Navrátil, T., Pecková, K., & Yosypchuk, B. (2011). Voltammetric determination of the herbicide Bifenox in drinking and river water using a silver solid amalgam electrode. Environmental Chemistry Letters, 9(1), 83-86. [Link]

  • Anonymous. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Vertex AI Search.
  • Anonymous. (n.d.). Effective determination of clomazone and oxyfluorfen in aqueous samples by differential pulse stripping voltammetry. Vertex AI Search.
  • Zaouak, A., Matoussi, F., & Dachraoui, M. (2013). Electrochemical oxidation of herbicide bifenox acid in aqueous medium using diamond thin film electrode. Journal of Environmental Science and Health, Part B, 48(10), 878-884. [Link]

  • Anonymous. (2024). In silico investigation and voltammetry determination of pesticide oxyfluorfen using novel MWCNT based sensor. ResearchGate. [Link]

  • Jandl, C., & Penner, R. M. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-17. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Chemistry Wings. (2021, June 16). Mechanism of Reduction of Nitrobenzene to Aniline, For Class +1,+2, NEET JEE BSc Students [Video]. YouTube. [Link]

  • Norris, J. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Cyclic Voltammetry. Gamry Instruments. [Link]

  • Anonymous. (n.d.). Experiment 18 Cyclic Voltammetry. Purdue University. [Link]

  • Kissinger, P. T., & Heineman, W. R. (n.d.). Cyclic voltammetry. Journal of Chemical Education. [Link]

  • Anonymous. (n.d.). The Chemistry of Color: 4,4'-Dinitrodiphenyl Ether in Dye and Pigment Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Google Patents. (n.d.). Preparation method of 4,4'-dinitrodiphenyl ether.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Nitrophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Nitrophenyl pentyl ether (CAS No. 39645-91-5). Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Identification and Core Safety Assessment

This compound is an organic nitroaromatic compound. While its specific toxicity data is limited, its structural class necessitates cautious handling and its identity as a known skin irritant dictates stringent safety protocols.[1][2][3] The primary operational risk is dermal exposure, but the broader hazards of nitroaromatic compounds, including potential reactivity and the release of toxic gases upon combustion, must inform all handling and disposal procedures.[4][5][6]

All waste containing this compound, including pure substance, solutions, and contaminated labware, must be classified and handled as hazardous waste.[7][8][9]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation

Warning H315: Causes skin irritation.[1][2][3]

It is prudent to assume other potential hazards common to this chemical class, such as eye irritation and environmental toxicity, and handle accordingly.[5][9]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before generating or handling any waste, ensure the proper safety infrastructure is in place. These controls are your primary line of defense against exposure.

Engineering Controls:

  • Fume Hood: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[10][11]

  • Safety Stations: Ensure unobstructed access to an eyewash station and a safety shower.[5][10][12] These are critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): The selection of PPE is not merely a requirement but a critical, evidence-based decision to create a barrier between the researcher and the chemical hazard.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves.[1] Given the H315 hazard statement, this is non-negotiable.[2][3] Discard gloves immediately after handling the waste and wash hands thoroughly.[1]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[1] For operations with a higher risk of splashing, such as transferring large volumes of waste, a full-face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required to protect against skin exposure from spills.[11][13]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is a multi-step process that ensures safety from the point of generation to final destruction. Adherence to this workflow is essential for regulatory compliance and environmental stewardship.

Step 1: Waste Characterization and Segregation Immediately classify all materials that have come into contact with this compound as hazardous waste.[7] This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

  • Contaminated glassware (e.g., beakers, flasks).

Proper segregation is critical to prevent dangerous reactions.[7] Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[5][9]

Step 2: Waste Collection and Containment

  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container must have a secure screw-top cap.

  • Labeling: The container must be clearly and accurately labeled. The label should include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Skin Irritant," "Toxic").[8]

    • The date accumulation started.

  • Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

Step 3: Secure Storage Store the contained waste in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.[8] The storage location must be away from heat and sources of ignition.[12][13] Follow all institutional and regulatory limits on the volume and duration of waste storage (e.g., EPA guidelines for generator status).[14][15]

Step 4: Professional Disposal The final disposal must be managed by a licensed and certified hazardous waste disposal contractor.[6][7]

  • Mechanism: The standard and most effective disposal method for nitroaromatic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][16] This process ensures the complete destruction of the compound.

  • Do Not:

    • NEVER pour this compound waste down the drain.[6][9] This can lead to environmental contamination and potentially react with plumbing materials.

    • NEVER dispose of this waste in regular municipal trash.

Disposal Workflow Diagram

G Start Waste Generation (Pure compound, solutions, contaminated labware) Classify Classify as Hazardous Waste (Nitroaromatic Compound) Start->Classify Step 1 Segregate Segregate Waste (Keep away from oxidizers, store in secondary containment) Classify->Segregate Collect Collect in Designated, Labeled Waste Container (Chemical name, Hazard symbols) Segregate->Collect Step 2 Store Store Securely in Designated Area (Well-ventilated, away from ignition sources) Collect->Store Step 3 Dispose Arrange Pickup by Licensed Hazardous Waste Contractor Store->Dispose Step 4 Incinerate Final Disposal Method: High-Temperature Incineration Dispose->Incinerate

Caption: Decision workflow for the proper disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][12]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2 (double-gloving is recommended).[1]

  • Contain & Absorb: Cover the spill with a non-flammable, inert absorbent material such as vermiculite, sand, or earth.[4][12]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Prevent Environmental Release: Do not allow spill runoff to enter drains or waterways.[1][12]

First-Aid Measures: These are immediate actions to be taken while seeking professional medical attention.[1]

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Conclusion

The responsible management of this compound waste is a fundamental aspect of laboratory safety and environmental compliance. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal workflow, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and local regulations.

References

  • This compound | C11H15NO3 | CID 231833. PubChem, National Institutes of Health. [Link]

  • LABORATORY HEALTH & SAFETY RULES. University of Cyprus, Department of Chemistry. [Link]

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Navigating the Safe Handling of 2-Nitrophenyl Pentyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. 2-Nitrophenyl pentyl ether, a member of the aromatic nitro ether family, presents a unique combination of chemical properties that necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technically-grounded framework for its use, from initial handling to final disposal.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified as a skin irritant. However, a comprehensive safety assessment requires a deeper look into the two primary functional groups of the molecule: the aromatic nitro group and the ether linkage. This dual nature dictates the necessary precautions.

Aromatic Nitro Compounds: This class of chemicals is known for its potential to cause skin irritation.[1] More significantly, some aromatic nitro compounds can be absorbed through the skin and lead to systemic effects such as cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia. While there is no specific data indicating this for this compound, it is a prudent measure to prevent all skin contact. Furthermore, many nitroaromatic compounds are toxic and considered environmental pollutants.[2]

Ethers: Ethers are notorious for their ability to form explosive peroxides when exposed to air and light over time. These peroxides are sensitive to shock, heat, and friction, and can detonate violently. While the rate of peroxide formation can vary depending on the specific ether, it is a critical safety consideration for the long-term storage and handling of all ethers.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a suggestion but a critical control measure to mitigate the identified hazards.[3][4][5][6][7]

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber glovesButyl rubber offers excellent resistance to nitro compounds and many organic solvents.[8] Standard nitrile gloves may not provide sufficient protection against prolonged or direct contact.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles protect against splashes, while a face shield provides an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coatA lab coat made of a material resistant to chemical penetration is necessary to protect against spills and splashes.
Footwear Closed-toe shoesPrevents injury from dropped objects or spills.

Operational Plan: From Receipt to Use

A systematic workflow ensures that this compound is handled safely at every stage in the laboratory.

Receiving and Storage
  • Inspect upon receipt: Check for any damage to the container.

  • Date the container: Immediately upon opening, and upon receipt, write the date on the container. This is crucial for tracking the potential for peroxide formation.

  • Storage location: Store in a cool, dry, well-ventilated area away from light and sources of ignition. Keep it separated from strong oxidizing agents, strong bases, and reducing agents.

Handling Procedures
  • Work in a designated area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Grounding: When transferring from a larger container, ensure proper grounding to prevent static discharge, which could be an ignition source.

  • Avoid skin contact: Always wear the recommended PPE. In case of accidental contact, immediately wash the affected area with soap and water for at least 15 minutes.

  • Prevent peroxide formation: Do not allow the chemical to evaporate to dryness, as this can concentrate any peroxides that may have formed.

Emergency Procedures: Spill and Exposure Management

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Minor Spill Cleanup Protocol

This protocol is for small spills (less than 100 mL) within a chemical fume hood.

  • Alert others: Inform colleagues in the immediate area.

  • Don appropriate PPE: Ensure you are wearing butyl rubber gloves, a lab coat, and eye/face protection.

  • Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill.[9][10]

  • Absorb the spill: Slowly add the absorbent material to the spill, working from the outside in.

  • Collect the waste: Using a plastic scoop, carefully collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.[11][12]

  • Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all materials: All contaminated materials, including gloves and wipes, must be placed in the hazardous waste container.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Alert Alert Others Don_PPE Don Appropriate PPE Contain Contain Spill with Absorbent Don_PPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials Decontaminate->Dispose

Minor Spill Cleanup Workflow

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers and contaminated materials from spill cleanups, must be treated as hazardous waste.

Waste Collection and Labeling
  • Designated waste container: Use a clearly labeled, leak-proof container for all this compound waste.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids or bases.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure
  • Collection: Collect all waste in the designated, properly labeled container.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2]

Disposal_Workflow Start Generate Waste Collect Collect in Designated Labeled Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Satellite Accumulation Area Segregate->Store Arrange_Pickup Arrange for EHS/ Contractor Pickup Store->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Hazardous Waste Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring the integrity of their research and the safety of all laboratory personnel.

References

  • City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Texas A&M University - Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020586A - Process of treating waste acid containing nitro compound in TNT production.
  • American Laboratory Trading. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Mobile App - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Reddit. (2022, September 9). 2-nitrophenol waste. Retrieved from [Link]

  • Environmental Health and Safety, The University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.